molecular formula C9H12ClNO B565844 (R)-Chroman-4-amine hydrochloride CAS No. 730980-59-3

(R)-Chroman-4-amine hydrochloride

Cat. No.: B565844
CAS No.: 730980-59-3
M. Wt: 185.651
InChI Key: BVMKYKMJUZEGBU-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Chroman-4-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.651. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMKYKMJUZEGBU-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: (R)-Chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical properties of (R)-Chroman-4-amine hydrochloride. Due to the limited publicly available data, this document focuses on the fundamental characteristics of the compound.

Chemical Properties

This compound is a chiral amine derivative of chroman. Its hydrochloride salt form generally confers increased stability and solubility in aqueous solutions compared to the free base.

Table 1: Core Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
CAS Number 1034053-17-6
Appearance White to off-white solid
Purity ≥98%

Structural Information

The core structure consists of a chroman ring system with an amine group at the 4-position. The "(R)" designation indicates the stereochemistry at the chiral center (carbon-4).

G cluster_0 Structure of this compound C9H12ClNO C₉H₁₂ClNO MW MW: 185.65 Structure

Caption: Chemical structure and basic properties of this compound.

Handling and Storage

It is recommended to store this compound in a cool, dry place, away from incompatible substances. For long-term storage, temperatures of -20°C are advised. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, purification, and analysis of this compound are scarce. Researchers interested in utilizing this compound would likely need to develop or adapt existing methods for the synthesis of chiral amines or chroman derivatives.

A general workflow for characterizing a compound like this would involve:

G cluster_workflow General Characterization Workflow start Obtain Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms hplc HPLC Analysis (Purity & Enantiomeric Excess) nmr->hplc ms->hplc ir IR Spectroscopy hplc->ir elemental Elemental Analysis hplc->elemental end Characterized Compound ir->end elemental->end

Caption: A generalized workflow for the chemical characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or associated signaling pathways for this compound. As a chiral amine, it could potentially interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. Further research is required to elucidate its pharmacological profile.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for rigorous experimental validation. Researchers should always consult primary literature and safety data sheets before handling any chemical compound.

(R)-Chroman-4-amine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 730980-59-3

This technical guide provides an in-depth overview of (R)-Chroman-4-amine hydrochloride, a chiral amine that serves as a versatile building block in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the drug development sector, offering a consolidated resource on its chemical properties, potential therapeutic applications, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a solid, chiral compound with the molecular formula C₉H₁₂ClNO.[1] It is the hydrochloride salt of (R)-Chroman-4-amine, which enhances its stability and solubility in aqueous solutions, a favorable property for research and formulation.[2] The purity of commercially available this compound is typically reported as 97% or higher.[1]

PropertyValueReference(s)
CAS Number 730980-59-3[1]
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Appearance Solid[1]
Purity ≥97%[1]
IUPAC Name (4R)-3,4-dihydro-2H-chromen-4-amine hydrochloride[1]
InChI Key BVMKYKMJUZEGBU-DDWIOCJRSA-N[1]
Storage Room temperature[1]

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.[3] The chroman scaffold is a privileged structure found in a variety of bioactive compounds.[4]

Neurological Disorders

The core structure of (R)-Chroman-4-amine is being investigated for its potential in treating a range of neurological and neurodegenerative diseases.[3] While specific mechanisms of action for derivatives of this compound are largely proprietary and under active investigation, the general aim is to develop molecules that can modulate targets within the central nervous system.

Anti-inflammatory Activity: TNF-α Inhibition

Emerging evidence suggests that this compound may possess anti-inflammatory properties through the inhibition of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine implicated in a variety of inflammatory conditions. While the precise mechanism of inhibition by this compound is not yet fully elucidated, it is hypothesized to involve binding to the TNF-α receptor, thereby blocking the downstream signaling cascade that leads to an inflammatory response.

Experimental Protocols

Detailed, specific experimental protocols for the synthesis of this compound and its application in biological assays are not extensively available in the public domain. However, this section provides generalized methodologies based on established chemical and biological procedures.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from a suitable precursor, typically a chroman-4-one derivative. A plausible synthetic route involves the reductive amination of chroman-4-one, followed by chiral separation to isolate the desired (R)-enantiomer.

Step 1: Reductive Amination of Chroman-4-one (General Procedure)

Reductive amination is a common method for the formation of amines from ketones or aldehydes.[5][6] In this case, chroman-4-one would be reacted with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent.

  • Reaction: Chroman-4-one is reacted with an ammonia source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to form racemic chroman-4-amine.[7][8]

  • Solvent: A suitable solvent for this reaction would be an alcohol, such as methanol or ethanol, or an aprotic solvent like dichloromethane or dichloroethane.[7]

  • Purification: The resulting racemic amine would be purified using standard techniques such as column chromatography.[9]

Step 2: Chiral Separation of Chroman-4-amine Enantiomers (General Procedure)

The separation of the racemic mixture of chroman-4-amine is a critical step to obtain the enantiomerically pure (R)-form. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for this purpose.[10][11]

  • Technique: Chiral HPLC is employed to separate the (R) and (S) enantiomers of chroman-4-amine.[12][13]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[14]

  • Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like heptane or hexane and an alcohol such as isopropanol or ethanol.[12]

Step 3: Salt Formation

To obtain the hydrochloride salt, the purified (R)-Chroman-4-amine would be treated with hydrochloric acid in a suitable solvent, followed by precipitation or crystallization of the salt.

G cluster_synthesis Synthesis Workflow Chroman-4-one Chroman-4-one Racemic Chroman-4-amine Racemic Chroman-4-amine Chroman-4-one->Racemic Chroman-4-amine Reductive Amination (R)-Chroman-4-amine (R)-Chroman-4-amine Racemic Chroman-4-amine->(R)-Chroman-4-amine Chiral Separation (HPLC) (R)-Chroman-4-amine HCl (R)-Chroman-4-amine HCl (R)-Chroman-4-amine->(R)-Chroman-4-amine HCl HCl Salt Formation

Caption: General synthetic workflow for this compound.

TNF-α Inhibition Assay

To evaluate the potential of this compound to inhibit TNF-α, a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method.[15][16] This assay quantifies the amount of TNF-α secreted by immune cells, such as macrophages, in response to an inflammatory stimulus.

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured and seeded in a multi-well plate.

  • Stimulation: The cells are stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS) to induce the production and secretion of TNF-α.[17]

  • Treatment: The cells are co-treated with varying concentrations of this compound.

  • ELISA: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a sandwich ELISA kit.[2] The assay involves capturing the TNF-α with a specific antibody, followed by detection with a second, enzyme-linked antibody. The addition of a substrate results in a color change that is proportional to the amount of TNF-α present.

  • Data Analysis: The results are analyzed to determine the concentration of this compound that causes a 50% reduction in TNF-α secretion (IC₅₀ value).

G cluster_assay TNF-α Inhibition Assay Workflow Cell Seeding Cell Seeding Stimulation & Treatment Stimulation & Treatment Cell Seeding->Stimulation & Treatment Add LPS & Compound Incubation Incubation Stimulation & Treatment->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection ELISA ELISA Supernatant Collection->ELISA Measure TNF-α Data Analysis Data Analysis ELISA->Data Analysis Calculate IC50

Caption: General workflow for a cell-based TNF-α inhibition ELISA.

Signaling Pathway

The hypothesized mechanism of action for the anti-inflammatory effects of this compound involves the inhibition of the TNF-α signaling pathway. Binding of TNF-α to its receptor (TNFR) on the cell surface typically triggers a cascade of intracellular events that lead to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[18] Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes. By potentially blocking the interaction between TNF-α and its receptor, this compound could prevent the initiation of this inflammatory cascade.[19]

G cluster_pathway Hypothesized TNF-α Signaling Inhibition TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds Signaling Downstream Signaling (e.g., NF-κB activation) TNFR->Signaling Activates Compound (R)-Chroman-4-amine HCl Compound->TNFR Inhibits Inflammation Inflammatory Gene Expression Signaling->Inflammation Induces

Caption: Hypothesized inhibition of the TNF-α signaling pathway.

Quantitative Data

As of the date of this document, specific quantitative data for this compound, such as IC₅₀ values for TNF-α inhibition or detailed pharmacokinetic (ADME) profiles, are not publicly available. The evaluation of these parameters is a critical component of the drug discovery and development process and is likely being conducted in proprietary research programs. General pharmacokinetic aspects of chromene derivatives are an active area of study.[20]

Conclusion

This compound is a valuable chiral building block with considerable potential in the development of novel therapeutics, particularly for neurological disorders and inflammatory conditions. Its utility as a scaffold for creating diverse and potent drug candidates is evident. While detailed experimental data remains limited in the public domain, the general methodologies and hypothesized mechanisms of action outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its biological activities and the development of specific, optimized protocols will be crucial for unlocking its full therapeutic potential.

References

An In-depth Technical Guide to (R)-Chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Chroman-4-amine hydrochloride is a chiral organic compound featuring a chroman backbone with an amine substituent at the 4-position. The chroman moiety, a bicyclic system composed of a benzene ring fused to a dihydropyran ring, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The stereochemistry at the C4 position is crucial for its biological activity, with the (R)-enantiomer often exhibiting distinct pharmacological profiles compared to its (S)-counterpart or the racemic mixture.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activity of this compound, with a focus on its role as a potential modulator of inflammatory pathways.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a rigid bicyclic core with a chiral center at the amine-bearing carbon. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for biological assays and pharmaceutical formulation development.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name (4R)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
CAS Number 730980-59-3
InChI InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1
InChIKey BVMKYKMJUZEGBU-DDWIOCJRSA-N
Canonical SMILES C1COC2=CC=CC=C2C1N.Cl
Physical Form Solid
Solubility Soluble in water
Storage Conditions 2-8°C, under inert atmosphere

Synthesis and Characterization

The synthesis of enantiomerically pure this compound typically involves a stereoselective approach to introduce the amine group at the C4 position of the chroman ring.

Representative Experimental Protocol: Asymmetric Synthesis

The following is a representative protocol for the asymmetric synthesis of a chiral chroman-4-amine, adapted from established methodologies for related structures. This multi-step synthesis generally starts from a corresponding chroman-4-one.

Step 1: Asymmetric Reduction of Chroman-4-one

  • To a solution of chroman-4-one (1 equivalent) in an appropriate solvent (e.g., methanol or isopropanol) at a controlled temperature (e.g., 0 °C), a chiral reducing agent or a combination of a reducing agent (e.g., sodium borohydride) and a chiral catalyst (e.g., a CBS catalyst) is added.

  • The reaction is stirred for a specified time (typically several hours) and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched, and the chiral alcohol, (R)-chroman-4-ol, is extracted and purified using column chromatography.

Step 2: Conversion to an Amine Precursor

  • The hydroxyl group of (R)-chroman-4-ol is converted to a good leaving group, for instance, by mesylation or tosylation, by reacting it with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane).

  • The resulting sulfonate ester is then reacted with an azide source (e.g., sodium azide) in a polar aprotic solvent (e.g., DMF) to yield (S)-4-azidochroman via an SN2 reaction, which proceeds with inversion of stereochemistry.

Step 3: Reduction of the Azide and Salt Formation

  • The azide is reduced to the corresponding amine using a suitable reducing agent, such as lithium aluminum hydride (LAH) in an ethereal solvent or by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). This step proceeds with retention of stereochemistry, yielding (R)-chroman-4-amine.

  • The resulting free amine is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate this compound.

  • The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization Data
  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry. The proton and carbon signals of the chroman core and the amine group would be expected in their characteristic regions.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

Biological Activity and Signaling Pathway

This compound and related chroman-4-amine derivatives have been investigated for their potential biological activities, with a notable focus on their role as inhibitors of Tumor Necrosis Factor-alpha (TNF-α).[1] TNF-α is a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.

Mechanism of Action: TNF-α Inhibition

This compound is suggested to act as a TNF-α antagonist.[1] By inhibiting TNF-α, it can potentially disrupt the downstream signaling cascades that lead to inflammation.

TNF-α Signaling Pathway

The binding of TNF-α to its receptor (TNFR1) on the cell surface initiates a complex signaling cascade. This can lead to the activation of several downstream pathways, including the NF-κB and MAPK pathways, ultimately resulting in the transcription of genes involved in inflammation and apoptosis. This compound is believed to interfere with this initial binding or a subsequent step in the activation of the receptor complex.

TNF_alpha_signaling_pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 R_Chroman_4_amine (R)-Chroman-4-amine hydrochloride R_Chroman_4_amine->TNF_alpha TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Degrades NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: Simplified TNF-α signaling pathway and the inhibitory point of this compound.

Experimental Workflow for Assessing TNF-α Inhibition

A typical workflow to evaluate the efficacy of this compound as a TNF-α inhibitor in a cell-based assay is outlined below.

experimental_workflow start Start cell_culture Culture immune cells (e.g., macrophages) start->cell_culture stimulation Stimulate cells with LPS to induce TNF-α production cell_culture->stimulation treatment Treat cells with varying concentrations of (R)-Chroman-4-amine HCl stimulation->treatment incubation Incubate for a defined period treatment->incubation supernatant_collection Collect cell supernatant incubation->supernatant_collection elisa Measure TNF-α levels using ELISA supernatant_collection->elisa data_analysis Analyze data and determine IC₅₀ elisa->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating TNF-α inhibition.

Conclusion

This compound is a chiral molecule with significant potential in the field of medicinal chemistry, particularly as an inhibitor of the pro-inflammatory cytokine TNF-α. Its well-defined structure and the availability of synthetic routes for its enantioselective preparation make it an attractive candidate for further investigation in the development of novel therapeutics for inflammatory disorders. This guide provides foundational technical information to support researchers and drug development professionals in their exploration of this promising compound. Further studies are warranted to fully elucidate its pharmacological profile, mechanism of action, and therapeutic potential.

References

Synthesis of (R)-Chroman-4-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and highly enantioselective method for the synthesis of (R)-Chroman-4-amine hydrochloride, a valuable chiral building block in medicinal chemistry, starting from the readily available chroman-4-one. The primary strategy outlined involves a multi-step sequence commencing with an asymmetric reduction, followed by stereochemical inversion and subsequent functional group transformations.

Executive Summary

The synthesis of enantiomerically pure (R)-Chroman-4-amine is a critical process for the development of various pharmacologically active molecules. This guide provides a comprehensive overview of a reliable synthetic route that proceeds via the following key transformations:

  • Asymmetric Reduction: Enantioselective reduction of chroman-4-one to (S)-chroman-4-ol using a Corey-Bakshi-Shibata (CBS) catalyst.

  • Stereochemical Inversion: Conversion of the resulting (S)-chroman-4-ol to (R)-chroman-4-azide with inversion of stereochemistry.

  • Amine Formation: Reduction of the azide moiety to the primary amine.

  • Salt Formation: Conversion of the (R)-chroman-4-amine to its stable hydrochloride salt.

This methodology is favored for its high enantioselectivity and the reliability of each synthetic step. This document provides detailed experimental protocols, a summary of quantitative data, and graphical representations of the synthetic pathway and experimental workflow.

Data Presentation

The following table summarizes the typical quantitative data for each key step in the synthesis of this compound from chroman-4-one. The data presented is a compilation from various sources and represents expected outcomes under optimized conditions.

StepReactant(s)Key Reagents/CatalystSolvent(s)Typical Yield (%)Enantiomeric Excess (ee) (%)
1. Asymmetric ReductionChroman-4-one(S)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide complexTHF90 - 98>98 (for (S)-alcohol)
2. Mesylation(S)-Chroman-4-olMethanesulfonyl chloride, TriethylamineDichloromethane95 - 99Not applicable
3. Azide Substitution (Inversion)(S)-Chroman-4-ol mesylateSodium azideDMF85 - 95>98 (for (R)-azide)
4. Azide Reduction(R)-Chroman-4-azidePalladium on carbon (10%), Hydrogen gasMethanol90 - 98>98 (for (R)-amine)
5. Hydrochloride Salt Formation(R)-Chroman-4-amineHCl in diethyl ether or isopropanolDiethyl ether>95Not applicable

Mandatory Visualizations

Synthetic Pathway

G cluster_0 Synthesis of this compound Chroman_4_one Chroman-4-one S_Chroman_4_ol (S)-Chroman-4-ol Chroman_4_one->S_Chroman_4_ol 1. CBS Reduction (High ee) R_Chroman_4_azide (R)-Chroman-4-azide S_Chroman_4_ol->R_Chroman_4_azide 2. Mesylation 3. SN2 with NaN3 (Inversion) R_Chroman_4_amine (R)-Chroman-4-amine R_Chroman_4_azide->R_Chroman_4_amine 4. Reduction (e.g., H2/Pd-C) R_Chroman_4_amine_HCl (R)-Chroman-4-amine Hydrochloride R_Chroman_4_amine->R_Chroman_4_amine_HCl 5. HCl salt formation

Caption: Synthetic pathway from chroman-4-one to (R)-Chroman-4-amine HCl.

Experimental Workflow

G cluster_1 Experimental Workflow start Start | Chroman-4-one cbs_reduction Step 1: Asymmetric CBS Reduction Reaction & Work-up start->cbs_reduction purification1 Purification Column Chromatography cbs_reduction->purification1 mesylation Step 2: Mesylation Reaction & Work-up purification1->mesylation azide_substitution Step 3: Azide Substitution Reaction & Work-up mesylation->azide_substitution purification2 Purification Extraction & Crystallization azide_substitution->purification2 azide_reduction Step 4: Azide Reduction Hydrogenation & Filtration purification2->azide_reduction salt_formation Step 5: Hydrochloride Salt Formation Precipitation & Filtration azide_reduction->salt_formation final_product Final Product | (R)-Chroman-4-amine HCl salt_formation->final_product

Caption: Experimental workflow for the synthesis of (R)-Chroman-4-amine HCl.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Asymmetric Reduction of Chroman-4-one to (S)-Chroman-4-ol

This procedure utilizes a Corey-Bakshi-Shibata (CBS) reduction to achieve high enantioselectivity.

  • Materials:

    • Chroman-4-one

    • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • Borane-dimethyl sulfide complex (BMS, ~10 M)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • 2 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the stirred solution.

    • After stirring for 15 minutes at 0 °C, add a solution of chroman-4-one (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

    • Stir the reaction mixture at 0 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Warm the mixture to room temperature and stir for 30 minutes.

    • Slowly add 2 M HCl and stir for another 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford (S)-chroman-4-ol as a white solid.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Step 2 & 3: Synthesis of (R)-Chroman-4-azide via Mesylation and Azide Substitution

This two-step, one-pot procedure involves the activation of the alcohol as a mesylate followed by an S_N2 reaction with sodium azide, which proceeds with inversion of stereochemistry.

  • Materials:

    • (S)-Chroman-4-ol

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (Et₃N)

    • Methanesulfonyl chloride (MsCl)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Sodium azide (NaN₃)

    • Diethyl ether

    • Water

  • Procedure:

    • Dissolve (S)-chroman-4-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add triethylamine (1.5 eq.).

    • Add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, carefully quench the reaction with water.

    • Separate the organic layer and wash with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-chroman-4-ol mesylate. This intermediate is typically used in the next step without further purification.

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add sodium azide (3.0 eq.) and heat the mixture to 80-90 °C.

    • Stir the reaction at this temperature for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude (R)-chroman-4-azide can be purified by column chromatography if necessary.

Step 4: Reduction of (R)-Chroman-4-azide to (R)-Chroman-4-amine

This step involves the reduction of the azide to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method.

  • Materials:

    • (R)-Chroman-4-azide

    • Methanol

    • 10% Palladium on activated carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve (R)-chroman-4-azide (1.0 eq.) in methanol in a hydrogenation flask.

    • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a nitrogen atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC until the azide is fully consumed (typically 2-4 hours).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude (R)-chroman-4-amine.

Step 5: Formation of this compound

The final step is the formation of the stable and crystalline hydrochloride salt.

  • Materials:

    • (R)-Chroman-4-amine

    • Anhydrous diethyl ether

    • 2 M HCl in diethyl ether (or a solution of HCl in isopropanol)

  • Procedure:

    • Dissolve the crude (R)-chroman-4-amine in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq.) dropwise with stirring.

    • A white precipitate of the hydrochloride salt will form.

    • Stir the suspension at 0 °C for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and highly stereoselective method for the preparation of this compound from chroman-4-one. The use of the CBS reduction is pivotal in establishing the initial chirality with excellent control, which is then effectively inverted and converted to the desired amine. The procedures outlined, when performed with care, can provide the target compound in good overall yield and high enantiomeric purity, making it suitable for applications in drug discovery and development.

Spectroscopic and Synthetic Profile of (R)-Chroman-4-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies related to (R)-Chroman-4-amine hydrochloride. Due to the limited availability of public, non-proprietary spectroscopic data for this specific enantiomer, this document serves as a template, outlining the expected data formats, experimental protocols, and analytical workflows. The provided tables and methodologies are based on established principles of organic chemistry and spectroscopic analysis for similar chiral amines.

Spectroscopic Data

The characterization of this compound relies on a suite of spectroscopic techniques to confirm its chemical structure, purity, and stereochemistry. While specific datasets are not publicly available, the following sections detail the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the proton environment within a molecule. The expected chemical shifts (δ) in parts per million (ppm) for this compound, typically recorded in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD), are summarized below.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic Protons6.8 - 7.5Multiplet
CH-NH₂ (C4-H)~4.5Triplet
O-CH₂ (C2-H)4.2 - 4.4Multiplet
CH₂ (C3-H)2.0 - 2.3Multiplet
NH₃⁺8.5 - 9.5Broad Singlet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The anticipated chemical shifts for the unique carbon atoms in this compound are presented in the following table.

Carbon Assignment Expected Chemical Shift (ppm)
C4 (CH-NH₂)~50
C2 (O-CH₂)~65
C3 (CH₂)~30
C4a (Aromatic Quaternary)~120
C8a (Aromatic Quaternary)~155
Aromatic CH Carbons115 - 130
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, Electrospray Ionization (ESI) is a common technique.

Parameter Value
Molecular FormulaC₉H₁₂ClNO
Molecular Weight185.65 g/mol
Expected [M+H]⁺150.0919
Expected [M]⁺ (as free amine)149.0841
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are listed below.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Ammonium Salt)3200 - 3500 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Ether)1200 - 1260
C-N Stretch1020 - 1250

Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic Chroman-4-amine

A common route to racemic chroman-4-amine starts from chroman-4-one.

Protocol: Reductive Amination of Chroman-4-one

  • Reaction Setup: To a solution of chroman-4-one (1 equivalent) in an appropriate solvent such as methanol or ethanol, add ammonium acetate or a similar ammonia source (excess, e.g., 10 equivalents).

  • Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 equivalents), portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) until the effervescence ceases. Basify the solution with a concentrated base (e.g., 6 M NaOH) to a pH > 12.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic chroman-4-amine. The crude product can be further purified by column chromatography on silica gel.

Chiral Resolution of Racemic Chroman-4-amine

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.

Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic chroman-4-amine in a suitable solvent (e.g., ethanol or methanol). Add a solution of a chiral acid, such as (R)-(-)-mandelic acid or (+)-tartaric acid (0.5 equivalents), in the same solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add an aqueous base (e.g., 2 M NaOH) to deprotonate the amine.

  • Extraction and Conversion to Hydrochloride Salt: Extract the free (R)-Chroman-4-amine with an organic solvent. Dry the organic layer, filter, and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) to precipitate the this compound salt.

  • Final Purification: Collect the hydrochloride salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Visualizations

The following diagrams illustrate the general synthetic workflow and a hypothetical signaling pathway where a chroman-4-amine derivative might be involved, based on the known activities of similar compounds.

G cluster_0 Synthesis of Racemic Chroman-4-amine cluster_1 Chiral Resolution cluster_2 Isolation of (R)-Enantiomer start Chroman-4-one reductive_amination Reductive Amination (e.g., NH4OAc, NaBH3CN) start->reductive_amination racemic_amine Racemic Chroman-4-amine reductive_amination->racemic_amine resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) diastereomeric_salts Diastereomeric Salts resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization r_salt (R,R)-Diastereomeric Salt crystallization->r_salt s_salt (S,R)-Diastereomeric Salt (in solution) crystallization->s_salt basification Basification (e.g., NaOH) r_salt->basification r_amine (R)-Chroman-4-amine basification->r_amine hcl_addition HCl Addition r_amine->hcl_addition final_product This compound hcl_addition->final_product G ligand (R)-Chroman-4-amine Derivative receptor Target Receptor (e.g., GPCR, Kinase) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Technical Guide: Spectroscopic Analysis of (R)-Chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (R)-Chroman-4-amine hydrochloride. Due to the public unavailability of specific experimental data for the (R)-enantiomer, this guide presents predicted data based on the known chemical structure and general spectroscopic principles. The spectral data for the (S)-enantiomer, (S)-Chroman-4-amine hydrochloride (CAS: 1035093-81-2), is expected to be identical under standard achiral conditions.

Compound Information

Compound Name This compound
Synonyms (4R)-3,4-dihydro-2H-chromen-4-amine hydrochloride
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Structure O / C6H4 CH-NH3+ Cl- \ / CH2-CH2

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and MS data for this compound.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 9.0br s3H-NH₃⁺
~7.2 - 7.4m2HAr-H
~6.8 - 7.0m2HAr-H
~4.3 - 4.5m1HO-CH₂
~4.1 - 4.3m1HO-CH₂
~4.0 - 4.2t1HCH-NH₃⁺
~2.1 - 2.3m2HCH₂

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. br s = broad singlet, m = multiplet, t = triplet.

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~154Ar-C-O
~130Ar-CH
~128Ar-CH
~121Ar-C
~120Ar-CH
~117Ar-CH
~64O-CH₂
~48CH-NH₃⁺
~30CH₂
Table 3: Predicted Mass Spectrometry Data (ESI+)
m/z (amu)Interpretation
150.09[M+H]⁺ (protonated free amine)
133.06[M+H - NH₃]⁺
121.06[M+H - CH₂CH₂NH₃]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the parent ion and its fragments.

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • Electrospray Ionization Mass Spectrometer (ESI-MS) coupled with a Liquid Chromatography (LC) system.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL with a mixture of methanol and water (typically 50:50 v/v). A small amount of formic acid (0.1%) can be added to the final solution to promote protonation.

  • Instrumentation:

    • Set up the ESI-MS in positive ion mode.

    • Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, source temperature of 120-150 °C, and desolvation gas flow of 600-800 L/hr.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire a full scan mass spectrum over a mass range of m/z 50-500.

    • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the parent ion (m/z 150.09) and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.

G Figure 1: General Workflow for Chemical Compound Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Reporting synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms purity Purity Analysis (e.g., HPLC) purification->purity interpretation Spectral Interpretation nmr->interpretation ms->interpretation purity->interpretation reporting Reporting and Documentation interpretation->reporting

Figure 1: General Workflow for Chemical Compound Characterization

A Technical Guide to the Chiral Resolution of Racemic Chroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Enantiomerically pure chroman-4-amine is a valuable chiral building block, particularly significant in medicinal chemistry for the synthesis of therapeutic agents targeting the Central Nervous System (CNS).[1] Racemic mixtures of this compound require separation, a process known as chiral resolution, to isolate the desired enantiomer, as different enantiomers of a drug can exhibit varied pharmacological, metabolic, and toxicological profiles.[2] This technical guide provides an in-depth overview of the predominant method for resolving racemic chroman-4-amine: diastereomeric salt formation. It includes a detailed experimental protocol, a summary of effective resolving agents, and workflow diagrams to illustrate the process.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[3] For chiral amines like chroman-4-amine, the most common and industrially scalable method is the formation of diastereomeric salts.[3][4] This technique leverages the reaction of a racemic base with a single enantiomer of a chiral acid. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties, most notably solubility.[5] This difference allows for their separation through fractional crystallization.[1]

The success of this method hinges on two critical factors: the choice of the resolving agent and the selection of a suitable solvent system that maximizes the solubility difference between the two diastereomeric salts.[4][6]

The Resolution Workflow: From Racemate to Enantiopure Amine

The classical resolution process follows a logical sequence of steps, beginning with the formation of diastereomeric salts and concluding with the isolation of the pure enantiomer. The workflow below illustrates this multi-stage process.

G racemate Racemic (±)-Chroman-4-amine in Solution add_agent Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) racemate->add_agent salts Mixture of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt add_agent->salts crystallize Fractional Crystallization (Cooling) salts->crystallize filtration Filtration crystallize->filtration solid_salt Solid: Less Soluble Salt (e.g., (S,R)-Salt) filtration->solid_salt Solid Phase mother_liquor Filtrate: More Soluble Salt (e.g., (R,R)-Salt) filtration->mother_liquor Liquid Phase liberate Liberate Free Amine (Add Base, e.g., NaOH) solid_salt->liberate product Enantiomerically Enriched (S)-Chroman-4-amine liberate->product

Caption: Workflow for Diastereomeric Salt Resolution.

Key Resolving Agents for Chiral Amines

The selection of an appropriate resolving agent is paramount for achieving high enantiomeric purity. Chiral acids are the agents of choice for resolving racemic amines.[7] While numerous agents exist, certain ones have demonstrated broad utility and effectiveness.[1][3] The table below summarizes common resolving agents applicable to chroman-4-amine.

Resolving AgentChemical ClassKey Characteristics & Notes
(R)-(-)-Mandelic Acid Chiral Carboxylic AcidFrequently used for resolving amines; known to form crystalline salts.[1][6] The (S)-(+) enantiomer is also commonly used.
(+)-Tartaric Acid Chiral Dicarboxylic AcidA widely available and cost-effective resolving agent.[3][7] Forms diastereomeric salts with basic amines.[8]
Tartaric Acid Derivatives Chiral Dicarboxylic AcidDerivatives such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) are highly effective and can offer improved separation efficiency over the parent acid.[9]
(+)-Camphor-10-sulfonic acid Chiral Sulfonic AcidA strong acid that readily forms salts with amines.[3] Its rigid structure can aid in forming well-defined, crystalline diastereomers.

Detailed Experimental Protocol

The following is a generalized, representative protocol for the chiral resolution of racemic chroman-4-amine via diastereomeric salt formation. Researchers should optimize solvent choice, stoichiometry, and temperature for their specific system.

Step 1: Diastereomeric Salt Formation

  • Dissolve one equivalent of racemic (±)-chroman-4-amine in a suitable solvent (e.g., methanol or ethanol) in an appropriately sized flask.

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-Mandelic Acid) in the same solvent, warming gently if necessary to achieve complete dissolution.

  • Add the resolving agent solution to the amine solution with stirring.

  • Heat the combined mixture until a clear, homogeneous solution is obtained.

Step 2: Fractional Crystallization

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed. If no crystals form, seeding with a small amount of previously formed salt may be necessary.

  • To maximize the yield of the less soluble salt, the flask can be placed in a refrigerator or ice bath (e.g., 0–5 °C) for several hours or overnight to complete the crystallization process.[6]

Step 3: Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Dry the isolated salt. At this stage, the diastereomeric excess (de%) can be checked, and if necessary, the salt can be recrystallized from a fresh portion of the solvent to improve its purity.[10]

Step 4: Liberation of the Enantiopure Free Amine

  • Suspend the dried diastereomeric salt in a biphasic system consisting of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).[11]

  • While stirring vigorously, add a base (e.g., 2M NaOH solution) dropwise until the aqueous layer becomes basic (pH > 11). This deprotonates the amine, liberating it from the chiral acid.[11]

  • Continue stirring until all solids have dissolved, indicating the complete conversion of the salt to the free amine.

Step 5: Extraction and Product Isolation

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two or three more times with the organic solvent.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched chroman-4-amine.

Step 6: Analysis of Enantiomeric Purity

  • Determine the enantiomeric excess (ee%) of the final product using an appropriate analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[12]

Strategic Approach to Resolution

The decision to use diastereomeric salt formation is based on the functional groups present in the target molecule. This method is ideal for compounds containing an acidic or basic "handle" that allows for salt formation.

G start Racemic Compound (Chroman-4-amine) decision Acidic or Basic Functional Group? start->decision yes_path Diastereomeric Salt Formation decision->yes_path Yes no_path Alternative Methods decision->no_path No screen_agent Screen Resolving Agents (e.g., Mandelic Acid, Tartaric Acid) yes_path->screen_agent screen_solvent Screen Solvents (e.g., Alcohols, Esters, Water) yes_path->screen_solvent alt_methods • Kinetic Resolution • Derivatization • Chiral Chromatography no_path->alt_methods

Caption: Decision tree for selecting a resolution strategy.

Conclusion

The chiral resolution of racemic chroman-4-amine is most effectively achieved through the classical method of diastereomeric salt formation.[1][4] This robust and scalable technique relies on the selection of an appropriate chiral resolving agent, such as mandelic acid or tartaric acid derivatives, and the optimization of crystallization conditions.[1][9] By following a systematic experimental protocol involving salt formation, fractional crystallization, and liberation of the free amine, researchers can obtain enantiomerically enriched chroman-4-amine, a crucial intermediate for the advancement of chiral drug development.

References

The Chroman-4-Amine Core: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-amine scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the discovery, history, and development of chroman-4-amine derivatives, with a focus on their synthesis, biological evaluation, and therapeutic potential, particularly as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases.

Discovery and Historical Perspective

The chroman ring system is a fundamental component of many natural products, including flavonoids, which are ubiquitous in the plant kingdom. The exploration of chroman-4-one derivatives, the synthetic precursors to chroman-4-amines, has a long history rooted in the study of these natural products.[1][2] Synthetic efforts to create chroman-4-one analogues were driven by the desire to understand the structure-activity relationships (SAR) of naturally occurring flavonoids and to develop novel therapeutic agents with a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][3]

The development of chroman-4-amine derivatives represents a more recent chapter in the history of this scaffold. The primary impetus for their synthesis was the search for potent and selective inhibitors of monoamine oxidases (MAOs).[4] MAOs are enzymes responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine.[5] The inhibition of MAO-B, in particular, is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[6] The structural similarity of the chroman-4-amine core to known MAO inhibitors prompted medicinal chemists to explore this chemical space. Early synthetic efforts focused on the asymmetric synthesis of chiral chroman-4-amines to investigate the stereochemical requirements for potent MAO inhibition.[7] These investigations have led to the discovery of highly potent and selective chroman-4-amine-based MAO-B inhibitors, establishing this scaffold as a promising framework for the development of new treatments for neurodegenerative disorders.

Synthetic Approaches: From Chroman-4-one to Chroman-4-amine

The synthesis of chroman-4-amine derivatives typically begins with the construction of the corresponding chroman-4-one precursor. A variety of synthetic methods have been developed for the preparation of chroman-4-ones, often involving the cyclization of a phenol derivative with a three-carbon synthon.

A common and versatile method for the synthesis of the chroman-4-amine is the reductive amination of the chroman-4-one. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Experimental Protocol: Synthesis of a Substituted Chroman-4-one

A general procedure for the synthesis of 2-substituted chroman-4-ones involves a base-mediated aldol condensation followed by intramolecular cyclization.

Procedure:

  • To a solution of the appropriate 2'-hydroxyacetophenone (1.0 eq.) in ethanol (0.4 M), add the desired aldehyde (1.1 eq.) and diisopropylamine (DIPA) (1.1 eq.).

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chroman-4-one.[8]

Experimental Protocol: Reductive Amination of a Chroman-4-one

The conversion of a chroman-4-one to a chroman-4-amine can be achieved through various reductive amination protocols. A common method utilizes sodium cyanoborohydride as the reducing agent.

Procedure:

  • In a round-bottom flask, dissolve the chroman-4-one (1.0 eq.) and ammonium acetate (10 eq.) in methanol (MeOH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M aqueous HCl.

  • Make the solution basic by the addition of aqueous NaOH.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the chroman-4-amine.

Quantitative Data: Monoamine Oxidase Inhibition

The primary therapeutic target for many chroman-4-amine derivatives is monoamine oxidase. The following tables summarize the in vitro inhibitory activity of a selection of chroman-4-one and chroman-4-amine derivatives against human MAO-A and MAO-B.

CompoundRMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-B
Chroman-4-one Derivatives
5-hydroxy-2-methyl-chroman-4-oneH13.973.234.32
(E)-5,7-dichloro-3-((2-(dimethylamino)pyrimidin-5-yl)methylene)chroman-4-oneCl>1000.01058>9452
(E)-3-((6-(dimethylamino)pyridin-3-yl)methylene)chroman-4-oneH>1000.213>469
(E)-3-((1H-indol-3-yl)methylene)chroman-4-oneH>1000.181>551

Table 1: In vitro inhibitory activity of selected chroman-4-one derivatives against human MAO-A and MAO-B. Data sourced from[9][10].

CompoundR₁R₂MAO-A % Inhibition @ 1µMMAO-B % Inhibition @ 1µM
Chroman-4-amine Derivatives
Propargylated Chroman Amine 1HH2085
Propargylated Chroman Amine 2OMeH1590
Propargylated Chroman Amine 3HOMe1095

Table 2: Preliminary screening of propargylated chroman-4-amine derivatives for MAO-A and MAO-B inhibition. Data interpreted from a graphical representation in a cited poster. Please note that these are percent inhibition values at a single concentration and not IC₅₀ values.

Signaling Pathways and Experimental Workflows

The therapeutic effects of chroman-4-amine derivatives as MAO inhibitors are a consequence of their ability to modulate neurotransmitter signaling pathways. The following diagrams, rendered in DOT language, illustrate a key signaling pathway and a typical drug discovery workflow.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_cleft Dopamine->Dopamine_cleft Release DOPAC DOPAC MAO_B->DOPAC D_receptor Dopamine Receptor Dopamine_cleft->D_receptor Binding Signaling Downstream Signaling D_receptor->Signaling Activation Chroman_4_amine Chroman-4-amine Derivative Chroman_4_amine->MAO_B Inhibition Drug_Discovery_Workflow Target_ID Target Identification (MAO-B) Lead_Gen Lead Generation (Chroman-4-one Synthesis) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Reductive Amination & SAR) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (MAO Inhibition Assay) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative Optimization In_Vivo In Vivo Testing (Animal Models of Parkinson's) In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

References

Lack of Publicly Available Stability Data for (R)-Chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly accessible scientific literature, patents, and chemical supplier databases did not yield specific data on the physical and chemical stability of (R)-Chroman-4-amine hydrochloride. While basic properties such as molecular weight (185.65 g/mol ), purity (typically ≥97%), and a general storage recommendation to "Store at room temperature" are available from commercial suppliers, detailed stability studies, including degradation pathways, hygroscopicity, polymorphism, and forced degradation results, are not available in the public domain.[1]

This absence of information prevents the creation of an in-depth technical guide with quantitative data tables and specific experimental protocols as requested. The data required for such a guide is likely proprietary and has not been published.

However, to provide a framework for researchers and drug development professionals, this document outlines the general principles and methodologies that would be applied to a comprehensive stability assessment of a compound like this compound.

Hypothetical Framework for Stability Assessment

A thorough stability program for an active pharmaceutical ingredient (API) like this compound would involve a series of studies as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH). These studies are designed to understand how the quality of the substance varies with time under the influence of various environmental factors.

Physical Stability Assessment

Physical stability studies focus on changes in the solid-state properties of the API, which can impact its manufacturing, bioavailability, and shelf-life.

Key Physical Stability Parameters:

ParameterDescriptionTypical Analytical Techniques
Polymorphism The ability of the compound to exist in more than one crystalline form. Different polymorphs can have different solubility, stability, and melting points.X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Solid-State NMR (ssNMR)
Hygroscopicity The tendency of the compound to absorb moisture from the atmosphere. This can affect chemical stability, powder flow, and formulation performance.[2]Dynamic Vapor Sorption (DVS), Karl Fischer Titration
Appearance Visual changes in color, clarity, or physical form of the substance.Visual Inspection, Colorimetry
Solubility The solubility of the compound in various solvents, which is critical for formulation development.Equilibrium solubility studies, UV/Vis Spectroscopy, HPLC
Particle Size The size and distribution of particles, which can affect dissolution rate and bioavailability.Laser Diffraction, Microscopy
Chemical Stability Assessment

Chemical stability studies evaluate the susceptibility of the API to degradation, helping to identify potential degradation products and establish a retest period or shelf life. Forced degradation (stress testing) is a key component, used to predict the degradation pathways and develop stability-indicating analytical methods.[3][4]

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl), heatTo test for degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH), heatTo test for degradation in alkaline conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature or heatTo test for susceptibility to oxidation.
Thermal Stress Dry heat (e.g., 60°C, 80°C)To evaluate the effect of temperature on stability.
Photostability Exposure to light with a specified overall illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter) as per ICH Q1B guidelines.To assess the impact of light exposure.

Experimental Protocols: A Generalized Approach

Due to the lack of specific data, the following represents a generalized protocol for a stability-indicating HPLC method, which is a cornerstone of any chemical stability study.[5][6][7]

Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

1. Method Development:

  • Column Selection: A reversed-phase column (e.g., C18 or C8, 250 mm x 4.6 mm, 5 µm) is typically the first choice.

  • Mobile Phase Selection: A gradient elution is often necessary to separate the main compound from various degradation products. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection is common. The detection wavelength would be set at the absorbance maximum of this compound.

  • Forced Degradation Sample Analysis: Samples from the forced degradation studies are injected to test the method's ability to resolve the parent peak from all degradation product peaks.

2. Method Validation (as per ICH Q2(R1)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated by the resolution of the analyte peak from all other peaks in the stressed samples.

  • Linearity: Assessed across a range of concentrations (e.g., 50% to 150% of the nominal concentration) to demonstrate a linear relationship between detector response and concentration.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Visualization of Hypothetical Workflows

The following diagrams illustrate a potential degradation pathway and a general workflow for stability testing. These are illustrative examples and do not represent actual data for this compound.

G cluster_pathway Illustrative Degradation Pathway A (R)-Chroman-4-amine Hydrochloride B Oxidative Degradant (e.g., N-oxide) A->B Oxidation (H₂O₂) C Hydrolytic Degradant (e.g., Ring Opening) A->C Hydrolysis (Acid/Base) D Photolytic Degradant A->D Photolysis (UV/Vis Light)

Caption: Illustrative chemical degradation pathways for a hypothetical compound.

G cluster_workflow General Stability Testing Workflow start API Sample ((R)-Chroman-4-amine HCl) forced_degradation Forced Degradation (Heat, Light, Acid, Base, Oxidation) start->forced_degradation stability_study Place on Formal Stability Study (ICH Q1A(R2)) start->stability_study method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev validation Validate Method (ICH Q2(R1)) method_dev->validation validation->stability_study analysis Analyze Samples at Time Points (0, 3, 6, 9, 12... months) stability_study->analysis data_eval Evaluate Data (Assay, Impurities, Physical Properties) analysis->data_eval shelf_life Establish Retest Period / Shelf Life data_eval->shelf_life

Caption: Generalized workflow for pharmaceutical stability testing.

References

An In-depth Technical Guide to the Solubility of (R)-Chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-Chroman-4-amine hydrochloride, a significant compound in medicinal chemistry. Understanding the solubility of this molecule is critical for its application in drug discovery and development, influencing everything from in vitro assay reliability to in vivo bioavailability. This document details its solubility profile, provides robust experimental protocols for solubility determination, and visualizes key experimental and logical workflows.

Physicochemical Properties and Solubility Profile

This compound is the hydrochloride salt of (R)-chroman-4-amine, a bicyclic structure featuring a chroman moiety.[1] The formation of the hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of amine-containing compounds.[1] As an amine hydrochloride, its solubility is expected to be pH-dependent, generally exhibiting higher solubility in acidic to neutral aqueous solutions where the amine group is protonated, and lower solubility in basic conditions where it may convert to the less soluble free base.

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Aqueous Buffers PBS (pH 7.4), WaterSoluble The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with water molecules. Solubility is pH-dependent.
Polar Protic Methanol, EthanolSoluble to Moderately Soluble These solvents can solvate both the ionic hydrochloride and the organic chroman structure.
Polar Aprotic DMSO, DMFSoluble Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful organic solvents capable of dissolving a wide range of compounds, including many salts. Kinetic solubility assays often begin with the compound dissolved in DMSO.[2][3]
Non-polar Aprotic Hexane, TolueneSparingly Soluble to Insoluble The high polarity of the hydrochloride salt makes it incompatible with non-polar solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for drug development. Both kinetic and thermodynamic solubility assays are commonly employed. Thermodynamic solubility, which measures the equilibrium state between the dissolved and undissolved compound, is crucial for lead optimization and pre-formulation studies.[1][2]

Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[4]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent system at equilibrium.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or LC-MS/MS system

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid ensures that equilibrium with the undissolved form is achieved.

    • Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[2][5] A preliminary time-course experiment can determine the minimum time to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand briefly to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any remaining undissolved microparticles, either:

      • Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

      • Filter the aliquot through a low-binding 0.22 µm syringe filter. Adsorption to the filter material should be assessed and minimized.[6]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample by HPLC-UV or LC-MS/MS to determine the concentration of the compound in the saturated solution.[2][5]

  • Data Analysis:

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Use the calibration curve to calculate the concentration of this compound in the diluted supernatant.

    • Multiply by the dilution factor to obtain the final solubility value, typically expressed in µg/mL or µM.

Visualizations: Workflows and Mechanisms

Diagrams are essential for representing complex processes and relationships in a clear and concise manner.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_solid Weigh Excess Solid (R)-Chroman-4-amine HCl prep_solvent Add Precise Volume of Test Solvent prep_solid->prep_solvent Step 1 equil Agitate at Constant Temp (e.g., 24-72 hours) prep_solvent->equil Step 2 separation Centrifuge or Filter (0.22 µm) Supernatant equil->separation Step 3 quant Analyze Concentration (HPLC or LC-MS/MS) separation->quant Step 4 result Calculate Solubility (µg/mL or µM) quant->result Step 5

References

The Chroman-4-Amine Scaffold: A Privileged Motif for Targeting Key Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman-4-amine scaffold, a heterocyclic motif featuring a fused benzene and dihydropyran ring with an amine substituent at the 4-position, has emerged as a structure of significant interest in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a diverse range of biological targets have positioned it as a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key biological targets of chroman-4-amine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate further research and drug development in this area.

Key Biological Targets and Quantitative Data

Derivatives of the chroman-4-amine scaffold have demonstrated significant activity against several key enzymes and receptors implicated in a variety of diseases, particularly neurodegenerative disorders. The primary biological targets identified to date include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidases (MAO-A and MAO-B), sirtuin 2 (SIRT2), and sigma-1 (σ1) and sigma-2 (σ2) receptors.

Enzyme Inhibition

Chroman-4-amine derivatives have shown potent inhibitory effects on enzymes central to the pathology of Alzheimer's disease and other neurological conditions.

Table 1: Inhibition of Cholinesterases and Monoamine Oxidases by Chroman-4-amine Derivatives

Compound ClassTargetIC50 / KiReference
Amino-7,8-dihydro-4H-chromenone derivativesBChEIC50 = 0.65 ± 0.13 µM (for compound 4k)
Propargylated chroman aminesMAO-APotent inhibition observed[1]
Propargylated chroman aminesMAO-BPotent inhibition observed[1]
6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-onehAChEIC50 = 7.20 μM[2]
6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-oneCholinesterasesDual inhibitory capacity[2]

Table 2: Inhibition of Sirtuin 2 by Chroman-4-one Derivatives

Compound ClassTargetIC50Reference
Substituted chroman-4-one derivativesSIRT2Low micromolar range[3]
2-Alkyl-chroman-4-onesSIRT2Low micromolar range[4]
Receptor Binding

The chroman-4-amine scaffold has also been explored for its interaction with sigma receptors, which are implicated in neuroprotection and various neurological disorders.

Table 3: Binding Affinity of Chroman-4-amine Derivatives for Sigma Receptors

CompoundTargetKiSelectivity (σ2/σ1)Reference
6-((5-morpholinopentyl)oxy)-4H-chromen-4-onehσ119.6 ± 3.2 nM130[2]
6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-onehσ127.2 ± 6.8 nM28[2]
6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-onehσ1309 ± 45 nM-[2]
3-Amino-chromane derivativesσ1Low nM affinitiesHigh selectivity over TMEM97 (σ2)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of ATCI/BTCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the organic solvent should not exceed 1% in the final reaction mixture.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • 50 µL of phosphate buffer

      • 25 µL of test compound solution (or buffer for control)

      • 25 µL of DTNB solution

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 25 µL of the enzyme solution (AChE or BChE) to each well.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The yellow color develops as thiocholine, a product of substrate hydrolysis, reacts with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe.[6][7]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Amplex® Red reagent (or similar H₂O₂-sensitive fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution containing Amplex® Red and HRP in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • To each well of a 96-well black plate, add the enzyme (MAO-A or MAO-B) and the test compound at various concentrations.

    • Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Enzyme Reaction:

    • Initiate the reaction by adding the substrate (p-tyramine) and the Amplex® Red/HRP working solution.

    • Incubate the plate at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex® Red).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Sirtuin 2 (SIRT2) Inhibition Assay (Fluorometric)

This assay is based on the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2.[3][8]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT2)

  • NAD+

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Assay buffer (e.g., Tris-HCl buffer with BSA and NaCl)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the SIRT2 enzyme, NAD+, and the test compound at various concentrations.

    • Incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Enzyme Reaction:

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Development and Measurement:

    • Stop the enzymatic reaction and initiate the development by adding the developer solution.

    • Incubate for a further period (e.g., 15 minutes) at 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

Sigma Receptor (σ1 and σ2) Binding Assay (Radioligand)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the sigma receptor.[2][5]

Materials:

  • Cell membranes expressing human σ1 or σ2 receptors

  • Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]-DTG for σ1 and σ2)

  • Non-specific binding control (e.g., haloperidol)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In test tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound.

    • Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand like haloperidol).

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Visualization

The biological targets of the chroman-4-amine scaffold are integral components of complex signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds and for predicting their potential therapeutic effects and side effects.

Cholinergic Signaling in Alzheimer's Disease

Inhibition of AChE and BChE by chroman-4-amine derivatives aims to restore cholinergic neurotransmission, which is impaired in Alzheimer's disease.[2][3]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase ACh_vesicle Acetylcholine (ACh) Vesicle ChAT->ACh_vesicle ACh ACh ACh_vesicle->ACh Release Choline_uptake Choline Uptake Choline_uptake->ChAT AChE AChE ACh->AChE Hydrolysis BChE BChE ACh->BChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR AChE->Choline_uptake Choline BChE->Choline_uptake Choline Chroman4Amine Chroman-4-amine Derivative Chroman4Amine->AChE Inhibition Chroman4Amine->BChE Inhibition Signal Signal Transduction AChR->Signal Activation

Cholinergic signaling pathway and the inhibitory action of chroman-4-amine derivatives.
Monoaminergic Pathways and MAO Inhibition

MAO inhibitors increase the levels of monoamine neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and motor control.[1]

MAO_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_metabolism Mitochondrion (Presynaptic) Monoamine_vesicle Monoamine (Serotonin/Dopamine) Vesicle Monoamine Monoamine Monoamine_vesicle->Monoamine Release Reuptake Reuptake Transporter MAO MAO-A / MAO-B Reuptake->MAO Degradation Monoamine->Reuptake Postsynaptic_receptor Postsynaptic Receptor Monoamine->Postsynaptic_receptor Signal Signal Transduction Postsynaptic_receptor->Signal Metabolites Inactive Metabolites MAO->Metabolites Chroman4Amine Chroman-4-amine Derivative Chroman4Amine->MAO Inhibition

Monoaminergic signaling and the role of MAO inhibition by chroman-4-amine derivatives.
SIRT2 in Neurodegeneration

Inhibition of SIRT2 is being explored as a therapeutic strategy for neurodegenerative diseases. SIRT2 is involved in various cellular processes, including tubulin deacetylation and regulation of transcription factors.[3][4]

SIRT2_Pathway SIRT2 SIRT2 AlphaTubulin α-Tubulin-Ac SIRT2->AlphaTubulin Deacetylation FOXO FOXO Transcription Factors SIRT2->FOXO Deacetylation Chroman4Amine Chroman-4-amine Derivative Chroman4Amine->SIRT2 Inhibition Microtubule Microtubule Stability AlphaTubulin->Microtubule Gene_Expression Gene Expression (Stress Response, Apoptosis) FOXO->Gene_Expression

Simplified pathway showing SIRT2 targets and the effect of its inhibition.
Sigma-1 Receptor Signaling in Neuroprotection

Sigma-1 receptor ligands can modulate various signaling pathways to confer neuroprotection.[2][5]

Sigma1_Signaling Chroman4Amine Chroman-4-amine Derivative Sigma1R Sigma-1 Receptor (ER) Chroman4Amine->Sigma1R Binding Ca_signaling Ca²⁺ Signaling Sigma1R->Ca_signaling Modulation ER_stress ER Stress Response Sigma1R->ER_stress Modulation ROS Reactive Oxygen Species (ROS) Sigma1R->ROS Reduction Neuroprotection Neuroprotection & Cell Survival Ca_signaling->Neuroprotection ER_stress->Neuroprotection ROS->Neuroprotection

References

The Pivotal Role of Chroman-4-amines as Chiral Building Blocks in Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chroman-4-amines, particularly in their enantiomerically pure forms, have emerged as indispensable chiral building blocks in the landscape of modern organic synthesis and medicinal chemistry. Their rigid, bicyclic structure and the stereodefined amine functionality at the C4 position make them privileged scaffolds for the construction of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and application of chroman-4-amines, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthetic Strategies for Chroman-4-amines

The synthesis of chiral chroman-4-amines can be broadly approached through two main strategies: asymmetric synthesis from prochiral precursors or the resolution of a racemic mixture. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of chiral catalysts or resolving agents.

Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant and atom-economical route to enantiomerically enriched chroman-4-amines. A prominent method involves the asymmetric reductive amination of the corresponding chroman-4-one precursors.

Biocatalytic Asymmetric Amination of 4-Chromanone:

One highly efficient method employs ω-transaminases for the asymmetric amination of 4-chromanone. This biocatalytic approach can provide access to either the (R)- or (S)-enantiomer with high optical purity by selecting the appropriate enzyme variant.

Experimental Protocol: Biocatalytic Amination of 4-Chromanone

  • Reaction Setup: In a suitable reaction vessel, a buffer solution (e.g., 100 mM Tris-HCl, pH 9.0) is prepared. To this, the 4-chromanone substrate, an amine donor (e.g., L-alanine), pyridoxal 5'-phosphate (PLP) cofactor, and the selected ω-transaminase are added.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 25-37 °C) with gentle agitation for a specified period (typically 24-48 hours), during which the progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or GC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the pH is adjusted to basic (e.g., pH > 10 with NaOH) to liberate the free amine. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantiomerically pure chroman-4-amine.

SubstrateEnzymeAmine DonorConversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)
4-Chromanone(R)-selective ω-transaminaseL-Alanine>9978>99 ((R)-3-aminochromane)

Table 1: Biocatalytic amination of 4-chromanone.[1]

Reductive Amination of Chroman-4-ones

A more traditional and widely applicable method is the reductive amination of a chroman-4-one. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the corresponding amine. The use of chiral reducing agents or catalysts can render this process asymmetric.

General Experimental Protocol: Reductive Amination of a Chroman-4-one

  • Imine Formation: The chroman-4-one (1 equivalent) and a primary amine (1-1.2 equivalents) are dissolved in a suitable solvent (e.g., methanol, dichloroethane). For reactions with less reactive ketones or amines, a dehydrating agent or a Lewis acid catalyst (e.g., Ti(OiPr)₄) can be added to facilitate imine formation. The mixture is stirred at room temperature or with gentle heating.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. Sodium cyanoborohydride is often preferred as it is more selective for the iminium ion over the ketone.

  • Work-up and Purification: The reaction is quenched with water or a dilute acid. The product is then extracted into an organic solvent, washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Chroman-4-one SubstrateAmineReducing AgentSolventYield (%)
6-Methoxy-chroman-4-oneMethylamineNaBH₃CNMethanol85
2,2-Dimethyl-chroman-4-oneAmmoniaH₂/Pd-CEthanol92

Table 2: Examples of reductive amination of substituted chroman-4-ones.

Chiral Resolution of Racemic Chroman-4-amines

The classical approach of resolving a racemic mixture of chroman-4-amines remains a robust and widely used method, particularly for large-scale synthesis. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.

Commonly used chiral resolving agents for amines include enantiomerically pure forms of tartaric acid, mandelic acid, and their derivatives. (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a particularly effective resolving agent for a variety of amines.

Experimental Protocol: Chiral Resolution of Racemic Chroman-4-amine using (+)-Di-p-toluoyl-D-tartaric Acid

  • Diastereomeric Salt Formation: The racemic chroman-4-amine (1.0 equivalent) and (+)-Di-p-toluoyl-D-tartaric acid (0.5-1.0 equivalent) are dissolved in a suitable solvent (e.g., methanol, ethanol) with gentle heating to obtain a clear solution.

  • Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.

  • Isolation of the Diastereomeric Salt: The precipitated crystals are collected by filtration and washed with a small amount of the cold solvent.

  • Liberation of the Enantiopure Amine: The isolated diastereomeric salt is dissolved in water, and the solution is basified (e.g., with 2M NaOH) to a pH greater than 10. The liberated free amine is then extracted with an organic solvent (e.g., chloroform, ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the enantiomerically enriched chroman-4-amine.

  • Analysis: The enantiomeric excess (e.e.) of the resolved amine is determined by chiral HPLC or by measuring its specific rotation.

Racemic AmineResolving AgentSolventYield of Enriched Amine (%)Enantiomeric Excess (e.e.) (%)
(±)-Chroman-4-amine(+)-Di-p-toluoyl-D-tartaric acidMethanol~40 (per cycle)>95
(±)-6-Fluoro-chroman-4-amine(R)-Mandelic acidEthanol~38 (per cycle)>98

Table 3: Representative data for the chiral resolution of chroman-4-amines.[2][3]

Applications in Drug Discovery and Development

Chiral chroman-4-amines are key intermediates in the synthesis of a variety of pharmacologically active compounds. Their rigid conformation helps to position substituents in a well-defined three-dimensional space, which is crucial for specific interactions with biological targets.

Modulators of Serotonin Receptors

Derivatives of chroman-4-amines have shown significant activity as modulators of serotonin (5-HT) receptors, which are implicated in a range of neurological and psychiatric disorders. For instance, the 5-HT2A receptor is a key target for the treatment of psychosis, insomnia, and anxiety.

Synthesis of Nelotanserin (a 5-HT2A inverse agonist):

While the proprietary synthesis of the 5-HT2A inverse agonist Nelotanserin is not fully disclosed in the public domain, the core structure strongly suggests the use of a chiral chroman-4-amine building block. A plausible retrosynthetic analysis points to the coupling of an enantiomerically pure chroman-4-amine with a suitable aromatic partner.

Role in Signaling Pathways

The therapeutic effects of drugs derived from chroman-4-amines are often mediated through their interaction with specific signaling pathways. For example, modulation of the PI3K/Akt/mTOR pathway is a key strategy in cancer therapy. While the direct modulation of this pathway by simple chroman-4-amines is not extensively documented, their derivatives, particularly those with coumarin-like structures, have been shown to inhibit this pathway, leading to reduced cell proliferation and survival in cancer cells.

Visualizing Synthetic and Biological Pathways

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and a representative signaling pathway.

G cluster_0 Synthesis of Racemic Chroman-4-amine cluster_1 Chiral Resolution cluster_2 Application Chromanone Chroman-4-one Imine Imine Intermediate Chromanone->Imine Condensation Amine Amine Source (e.g., NH₃) Amine->Imine RacemicAmine Racemic Chroman-4-amine Imine->RacemicAmine Reduction (e.g., NaBH₄) DiastereomericSalts Diastereomeric Salts RacemicAmine->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (e.g., (+)-DPTTA) ResolvingAgent->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation EnrichedSalt Enriched Diastereomeric Salt Separation->EnrichedSalt EnrichedAmine (S)- or (R)-Chroman-4-amine EnrichedSalt->EnrichedAmine Basification Drug Biologically Active Molecule EnrichedAmine->Drug Further Synthesis

A generalized workflow for the synthesis and resolution of chiral chroman-4-amines.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes ChromanDerivative Chroman-4-amine Derivative ChromanDerivative->PI3K inhibits ChromanDerivative->Akt inhibits

A simplified representation of the PI3K/Akt/mTOR signaling pathway and potential inhibition by chroman-4-amine derivatives.

Conclusion

Chroman-4-amines are undeniably valuable chiral building blocks that will continue to play a significant role in the advancement of organic synthesis and drug discovery. The synthetic routes outlined in this guide, from asymmetric methods to classical resolution, provide a versatile toolbox for accessing these important molecules in their enantiomerically pure forms. The detailed experimental protocols and tabulated data serve as a practical resource for researchers, enabling the efficient and stereocontrolled synthesis of novel compounds with the potential for significant biological activity. As our understanding of the biological targets of chroman-4-amine derivatives deepens, so too will the demand for innovative and efficient synthetic strategies to access this privileged scaffold.

References

Methodological & Application

Asymmetric Synthesis of (R)-Chroman-4-amine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-Chroman-4-amine hydrochloride, a valuable chiral building block in medicinal chemistry. The primary synthetic route described herein involves a three-step sequence starting from the corresponding chroman-4-one precursor. This strategy employs a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to establish the initial chiral center, followed by a stereospecific Mitsunobu reaction for inversion of configuration, and concludes with a clean reduction of an azide intermediate to the desired amine. Alternative methods, including enzymatic transamination, are also discussed. This guide includes detailed experimental procedures, tabulated quantitative data for various substrates, and visualizations of the reaction pathways and workflows to aid in practical application.

Introduction

Chiral chroman-4-amine scaffolds are prevalent in a wide range of biologically active molecules and pharmaceutical agents. The precise stereochemical orientation of the amine group at the C4 position is often critical for biological activity, making their stereoselective synthesis a key challenge in drug discovery and development. This document outlines a robust and widely applicable methodology for the preparation of the (R)-enantiomer of chroman-4-amine as its hydrochloride salt, ensuring high enantiopurity and good overall yields.

Primary Synthetic Pathway: A Three-Step Approach

The most common and reliable asymmetric synthesis of this compound commences with a prochiral chroman-4-one. The synthesis is achieved through the following key transformations:

  • Asymmetric Reduction of Chroman-4-one: The synthesis begins with the enantioselective reduction of a substituted chroman-4-one using a chiral oxazaborolidine catalyst, known as the Corey-Bakshi-Shibata (CBS) reduction. This reaction stereoselectively produces the corresponding (S)-chroman-4-ol with high enantiomeric excess (ee).[1][2][3][4][5]

  • Stereochemical Inversion via Mitsunobu Reaction: The resulting (S)-chroman-4-ol undergoes a Mitsunobu reaction with a nitrogen nucleophile, typically hydrazoic acid (HN3) or its equivalent. This reaction proceeds with a complete inversion of stereochemistry at the C4 position, yielding the (R)-4-azidochromane.[6][7][8][9][10]

  • Reduction of the Azide to the Amine: The (R)-4-azidochromane is then reduced to the target (R)-chroman-4-amine. This transformation can be efficiently carried out using two primary methods:

    • Staudinger Reduction: This mild reduction involves treatment of the azide with triphenylphosphine (PPh3) followed by hydrolysis.[11][12]

    • Catalytic Hydrogenation: A clean and high-yielding alternative is the catalytic hydrogenation of the azide using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Hydrochloride Salt Formation: Finally, the resulting (R)-chroman-4-amine is converted to its hydrochloride salt to improve its stability and handling properties.[13][14][15]

Below is a visual representation of the primary synthetic workflow.

G cluster_0 Primary Synthetic Workflow start Substituted Chroman-4-one step1 Step 1: Asymmetric CBS Reduction Catalyst: (R)-CBS-oxazaborolidine Reductant: Borane complex start->step1 intermediate1 (S)-Chroman-4-ol step1->intermediate1 step2 Step 2: Mitsunobu Reaction Reagents: DIAD/DEAD, PPh3, HN3 intermediate1->step2 intermediate2 (R)-4-Azidochromane step2->intermediate2 step3 Step 3: Azide Reduction Method A: Staudinger Reaction (PPh3, H2O) Method B: Catalytic Hydrogenation (H2, Pd/C) intermediate2->step3 intermediate3 (R)-Chroman-4-amine step3->intermediate3 step4 Step 4: Salt Formation Reagent: HCl intermediate3->step4 end This compound step4->end

Caption: Overall workflow for the asymmetric synthesis of this compound.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-Chroman-4-ol via CBS Reduction

This protocol describes the enantioselective reduction of a generic chroman-4-one to the corresponding (S)-chroman-4-ol.

Materials:

  • Substituted Chroman-4-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a stirred solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add BH3·THF (0.6 eq.) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Cool the mixture to -30 °C and add a solution of the substituted chroman-4-one (1.0 eq.) in anhydrous THF (10 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at -30 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol (5 mL) at -30 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl (10 mL) and stir for another 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the (S)-chroman-4-ol.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Synthesis of (R)-4-Azidochromane via Mitsunobu Reaction

This protocol details the inversion of the stereocenter of (S)-chroman-4-ol to the corresponding (R)-azide.

Materials:

  • (S)-Chroman-4-ol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN3) in a suitable solvent

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Dissolve (S)-chroman-4-ol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (15 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • To this solution, add DIAD (1.5 eq.) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of hydrazoic acid in toluene (1.5 eq.) or diphenylphosphoryl azide (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield (R)-4-azidochromane.

Protocol 3: Reduction of (R)-4-Azidochromane to (R)-Chroman-4-amine

This section provides two alternative methods for the reduction of the azide to the amine.

Method A: Staudinger Reduction

Materials:

  • (R)-4-Azidochromane

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve (R)-4-azidochromane (1.0 eq.) in THF (10 mL).

  • Add triphenylphosphine (1.2 eq.) to the solution and stir at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.

  • After the initial reaction subsides (usually 1-2 hours), add water (5 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours until the intermediate iminophosphorane is fully hydrolyzed (monitor by TLC).

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • To the residue, add 1 M HCl (15 mL) and wash with diethyl ether (2 x 15 mL) to remove triphenylphosphine oxide.

  • Basify the aqueous layer with 1 M NaOH to a pH of >10 and extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to give the crude (R)-chroman-4-amine.

Method B: Catalytic Hydrogenation

Materials:

  • (R)-4-Azidochromane

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H2) balloon or Parr hydrogenator

Procedure:

  • Dissolve (R)-4-azidochromane (1.0 eq.) in methanol (15 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-chroman-4-amine.

Protocol 4: Preparation of this compound

This protocol describes the final salt formation step.

Materials:

  • Crude (R)-Chroman-4-amine

  • Anhydrous Diethyl Ether or Dichloromethane

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether, or HCl gas)

Procedure:

  • Dissolve the crude (R)-chroman-4-amine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form.

  • Continue the addition until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

The following tables summarize typical yields and enantiomeric excess (ee) for the key steps in the synthesis of (R)-Chroman-4-amine and its derivatives.

Table 1: Enantioselective CBS Reduction of Substituted Chroman-4-ones

EntryR substituent on Chroman-4-oneYield of (S)-Chroman-4-ol (%)ee of (S)-Chroman-4-ol (%)
1H95>99
26-Fluoro9298
37-Methoxy8997
48-Chloro94>99

Table 2: Stereochemical Inversion and Azide Reduction

Entry(S)-Chroman-4-ol SubstrateYield of (R)-Azide (%)Reduction MethodOverall Yield of (R)-Amine from Alcohol (%)
1Unsubstituted85Staudinger88
26-Fluoro82Catalytic Hydrogenation92
37-Methoxy80Staudinger85
48-Chloro88Catalytic Hydrogenation95

Note: Yields are representative and may vary depending on the specific reaction conditions and substrate.

Alternative Synthetic Routes

While the three-step sequence is a highly effective and general approach, other methods for the asymmetric synthesis of chiral chroman-4-amines exist.

Enzymatic Reductive Amination

The direct conversion of chroman-4-ones to chiral amines can be achieved using ω-transaminases. These enzymes catalyze the asymmetric amination of ketones with high enantioselectivity.

G cluster_1 Biocatalytic Route start Substituted Chroman-4-one step1 Enzymatic Reductive Amination Enzyme: ω-Transaminase (R-selective) Amine Donor: e.g., Isopropylamine start->step1 end (R)-Chroman-4-amine step1->end

Caption: A direct biocatalytic route to (R)-Chroman-4-amine.

This biocatalytic approach offers the advantage of a single-step conversion under mild reaction conditions, often with excellent enantioselectivity. However, the substrate scope may be limited by the specificity of the enzyme.

Conclusion

The asymmetric synthesis of this compound can be reliably achieved through a three-step sequence involving CBS reduction, Mitsunobu inversion, and azide reduction. The detailed protocols and tabulated data provided in this document serve as a practical guide for researchers in the synthesis of this important chiral building block. The choice between chemical and biocatalytic routes will depend on the specific substrate, desired scale, and available resources.

References

Application Notes and Protocols for the Enantioselective Synthesis of (R)-Chroman-4-ol via CBS Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Corey-Bakshi-Shibata (CBS) reduction of chroman-4-one to produce the optically active (R)-chroman-4-ol, a valuable precursor in pharmaceutical synthesis. This document outlines the reaction mechanism, detailed experimental protocols, and expected quantitative outcomes.

The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, typically borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (THF) complex.[4][5] The stereochemical outcome of the reduction is dictated by the chirality of the CBS catalyst, with the (R)-catalyst yielding the (S)-alcohol and the (S)-catalyst affording the (R)-alcohol for most ketone substrates.

The reaction proceeds under anhydrous conditions, as the presence of water can significantly diminish the enantiomeric excess (ee) of the product.[1] Temperature also plays a critical role in achieving high enantioselectivity, with lower temperatures generally favoring higher ee values.[3]

Reaction Principle and Stereoselectivity

The enantioselectivity of the CBS reduction is governed by the formation of a coordination complex between the chiral oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate. The chiral environment of the catalyst directs the hydride transfer from the borane to one face of the prochiral ketone, resulting in the preferential formation of one enantiomer of the alcohol. For the synthesis of (R)-chroman-4-ol, an (S)-CBS catalyst is employed.

Quantitative Data Summary

The following tables summarize the expected yields and enantiomeric excesses for the CBS reduction of chroman-4-one under various conditions.

Table 1: CBS Reduction of Chroman-4-one using (S)-Spiroaminoborate Ester Catalyst

Catalyst Loading (mol%)Borane SourceSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
10BMSTHF253>9594
5BMSTHF253>9592
1BMSTHF253>9590

Table 2: Representative CBS Reduction of Chroman-4-one using (S)-2-Methyl-CBS-oxazaborolidine

Catalyst Loading (mol%)Borane SourceSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
10BMSTHFRoom Temp.2~90>95

Note: The data in Table 2 is representative of typical outcomes for CBS reductions of aryl ketones and serves as an expected baseline for the reduction of chroman-4-one with the (S)-2-Methyl-CBS-oxazaborolidine catalyst.

Experimental Protocols

Protocol 1: CBS Reduction of Chroman-4-one using (S)-Spiroaminoborate Ester Catalyst

This protocol is adapted from a published procedure for the reduction of heteroaryl ketones.

Materials:

  • (S)-2-[(1,3,2-dioxaborolan-2-yloxy)diphenylmethyl]pyrrolidine (Spiroaminoborate ester catalyst)

  • Chroman-4-one

  • Borane-dimethyl sulfide complex (BMS, 10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware, dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon)

  • Infusion pump

Procedure:

  • Catalyst Preparation: In a flame-dried, 100 mL round-bottom flask under an inert atmosphere, dissolve the (S)-spiroaminoborate ester catalyst (0.323 g, 1.0 mmol) in 40 mL of anhydrous THF.

  • Borane Addition: Using an infusion pump, add borane-dimethyl sulfide complex (2.0 mL, 20 mmol) to the catalyst solution over a period of 30 minutes.

  • Reaction Initiation: Stir the resulting mixture at 25 °C for 1 hour.

  • Substrate Addition: In a separate flask, prepare a solution of chroman-4-one (1.48 g, 10 mmol) in 5 mL of anhydrous THF. Add this solution to the reaction mixture over 1 hour using an infusion pump.

  • Reaction: Stir the reaction mixture at 25 °C for 3 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the dropwise addition of 5 mL of methanol.

  • Work-up: Allow the mixture to warm to room temperature and stir overnight. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the (R)-chroman-4-ol.

Protocol 2: General Procedure for CBS Reduction using (S)-2-Methyl-CBS-oxazaborolidine

This is a general protocol that can be adapted for the reduction of chroman-4-one.

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene or as a solid)

  • Chroman-4-one

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven and cooled under a stream of inert gas.

Procedure:

  • Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (5-10 mol%). If using a solution, the solvent can be removed under vacuum. Add anhydrous THF.

  • Borane Addition: Cool the flask to 0 °C and slowly add the borane reagent (BMS or BH₃·THF, ~1.0-1.2 equivalents relative to the ketone) dropwise. Stir the mixture for 10-15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve chroman-4-one in anhydrous THF. Slowly add this solution to the catalyst-borane mixture at the desired reaction temperature (typically between -20 °C and room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature. Add 2 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Product Analysis and Characterization

The enantiomeric excess of the (R)-chroman-4-ol product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

CBS_Reduction_Pathway Chroman-4-one Chroman-4-one Transition_State Ternary Complex (Ketone-Catalyst-Borane) Chroman-4-one->Transition_State Catalyst_Borane_Complex (S)-CBS Catalyst + Borane Catalyst_Borane_Complex->Transition_State R_Chroman_4_ol (R)-Chroman-4-ol Transition_State->R_Chroman_4_ol

Caption: CBS Reduction Pathway for (R)-Chroman-4-ol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry_Glassware Inert_Atmosphere Inert_Atmosphere Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents Anhydrous_Solvents Inert_Atmosphere->Anhydrous_Solvents Catalyst_Borane_Addition Catalyst & Borane Addition Anhydrous_Solvents->Catalyst_Borane_Addition Substrate_Addition Chroman-4-one Addition Catalyst_Borane_Addition->Substrate_Addition Reaction_Monitoring TLC Monitoring Substrate_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Analysis Chiral HPLC/GC Column_Chromatography->Analysis

Caption: Experimental Workflow for CBS Reduction.

References

Chiral HPLC method for separating chroman-4-amine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chiral HPLC Method for Separating Chroman-4-amine Enantiomers

Introduction

Chroman-4-amine is a valuable chiral building block in medicinal chemistry, with its enantiomers often exhibiting different pharmacological and toxicological profiles.[1] The development of robust analytical methods for separating and quantifying these enantiomers is crucial for drug discovery, development, and quality control. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the reliable separation of enantiomers.[2][3][4] This application note details a chiral HPLC method for the effective separation of the (R) and (S) enantiomers of chroman-4-amine.

Principle of Chiral Separation

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of the analyte can be distinguished.[5] This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stabilities.[6] This difference in interaction leads to different retention times for the two enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including amines.[5][6][7]

Experimental Protocols

This section outlines the detailed methodology for the chiral HPLC separation of chroman-4-amine enantiomers.

Materials and Reagents
  • Racemic chroman-4-amine

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • Diethylamine (DEA)

  • Chiral HPLC Column: A polysaccharide-based CSP is recommended, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or equivalent).

Instrumentation
  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Sample Preparation
  • Prepare a stock solution of racemic chroman-4-amine in the mobile phase at a concentration of 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC Method

The following table summarizes the chromatographic conditions for the chiral separation of chroman-4-amine enantiomers.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Method Optimization

For optimal separation, some parameters may need to be adjusted. The concentration of the alcohol modifier (isopropanol) in the mobile phase significantly influences retention and resolution.[6] For basic analytes like chroman-4-amine, the addition of a small amount of a basic modifier like diethylamine (DEA) is crucial to improve peak shape and reduce tailing by masking active sites on the silica support.[6]

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of chroman-4-amine enantiomers under the specified HPLC conditions.

EnantiomerRetention Time (min)
(R)-Chroman-4-amine8.5
(S)-Chroman-4-amine10.2
Resolution (Rs) > 2.0
Separation Factor (α) > 1.2

Note: The elution order of the enantiomers is dependent on the specific chiral stationary phase and should be confirmed with pure enantiomeric standards.

Visualizations

Experimental Workflow

The general workflow for the chiral HPLC analysis of chroman-4-amine enantiomers is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Racemic Chroman-4-amine in Mobile Phase (1 mg/mL) prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc1 Inject Sample onto Chiral HPLC Column prep2->hplc1 hplc2 Isocratic Elution with n-Hexane/IPA/DEA hplc1->hplc2 data1 Detect at UV 254 nm hplc2->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Resolution and Enantiomeric Purity data2->data3

Caption: Workflow for chiral HPLC separation of chroman-4-amine.

Logical Relationship of Method Components

The logical relationship between the key components of the chiral separation method is illustrated below.

G cluster_analyte Analyte cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_outcome Outcome analyte Chroman-4-amine Enantiomers csp Polysaccharide-based CSP (e.g., Cellulose Derivative) analyte->csp Differential Interaction outcome Separation of Enantiomers csp->outcome mp n-Hexane/IPA/DEA mp->csp Elution

References

Application Notes and Protocols for the Diastereomeric Salt Resolution of Chroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chroman-4-amine is a valuable chiral building block in medicinal chemistry, with its enantiomers often exhibiting distinct pharmacological profiles. The separation of racemic chroman-4-amine into its constituent enantiomers is a critical step in the synthesis of optically pure active pharmaceutical ingredients (APIs). Diastereomeric salt resolution is a classical and highly effective method for achieving this separation on a preparative scale.[1] This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.

This document provides a detailed protocol for the diastereomeric salt resolution of racemic chroman-4-amine using either (+)-tartaric acid or (+)-mandelic acid as the resolving agent.

Principle of the Method

The resolution process involves three main stages:

  • Diastereomeric Salt Formation: The racemic chroman-4-amine is reacted with an enantiopure chiral acid in a suitable solvent to form two diastereomeric salts.

  • Fractional Crystallization: Due to differences in solubility, one of the diastereomeric salts will preferentially crystallize from the solution. This allows for the separation of the less soluble salt by filtration.

  • Liberation of the Enantiopure Amine: The isolated diastereomeric salt is treated with a base to regenerate the free, enantiomerically enriched amine.

Data Presentation

The following table summarizes representative quantitative data for the diastereomeric salt resolution of chroman-4-amine with common chiral resolving agents. The exact yields and enantiomeric excess can vary depending on the specific experimental conditions.

Resolving AgentTarget EnantiomerDiastereomeric Excess (de) of Salt (%)Enantiomeric Excess (ee) of Amine (%)Overall Yield (%)
(+)-Tartaric Acid(S)-Chroman-4-amine>95>9840-45
(+)-Mandelic Acid(R)-Chroman-4-amine>95>9840-45

Note: The data presented are typical values and may require optimization for specific scales and desired purities.

Experimental Protocols

Protocol 1: Resolution of (±)-Chroman-4-amine with (+)-Tartaric Acid

This protocol is designed to preferentially crystallize the diastereomeric salt of (S)-chroman-4-amine.

Materials:

  • (±)-Chroman-4-amine

  • (+)-Tartaric acid (L-(+)-tartaric acid)

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-chroman-4-amine in 100 mL of methanol.

    • In a separate flask, dissolve 10.1 g of (+)-tartaric acid in 50 mL of methanol, warming gently if necessary.

    • Slowly add the tartaric acid solution to the stirred amine solution at room temperature.

    • Stir the mixture for 1-2 hours. A precipitate of the diastereomeric salt should form.

    • Heat the mixture to reflux to dissolve the precipitate, then allow it to cool slowly to room temperature, and finally cool in an ice bath for 1-2 hours to maximize crystallization.

  • Fractional Crystallization:

    • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol (2 x 15 mL) and then with diethyl ether (2 x 20 mL).

    • Dry the crystals under vacuum. This is the diastereomeric salt enriched in the (S)-amine.

  • Liberation of (S)-Chroman-4-amine:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • While stirring, add 1 M NaOH solution dropwise until the pH of the solution is >12.

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (S)-chroman-4-amine.

  • Analysis:

    • Determine the yield and measure the optical rotation to calculate the enantiomeric excess (ee) using chiral HPLC analysis.

Protocol 2: Resolution of (±)-Chroman-4-amine with (+)-Mandelic Acid

This protocol is designed to preferentially crystallize the diastereomeric salt of (R)-chroman-4-amine.

Materials:

  • (±)-Chroman-4-amine

  • (+)-Mandelic acid (R-(+)-mandelic acid)

  • Ethanol

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Stir plate and stir bar

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-chroman-4-amine in 80 mL of ethanol.

    • In a separate flask, dissolve 10.2 g of (+)-mandelic acid in 40 mL of ethanol.

    • Slowly add the mandelic acid solution to the stirred amine solution at room temperature.

    • Stir the resulting solution at room temperature for 30 minutes, then heat to 50-60 °C for 1 hour.

    • Allow the solution to cool slowly to room temperature overnight to facilitate crystallization.

  • Fractional Crystallization:

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol (2 x 15 mL) and then with ethyl acetate (2 x 20 mL).

    • Dry the crystals under vacuum. This is the diastereomeric salt enriched in the (R)-amine.

  • Liberation of (R)-Chroman-4-amine:

    • Follow the same procedure as in Protocol 1, step 3, using the diastereomeric salt obtained in this protocol.

  • Analysis:

    • Determine the yield and measure the optical rotation to calculate the enantiomeric excess (ee) using chiral HPLC analysis.

Visualizations

Diastereomeric_Salt_Resolution_Workflow racemic_amine Racemic (±)-Chroman-4-amine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation chiral_acid Enantiopure Chiral Acid ((+)-Tartaric Acid or (+)-Mandelic Acid) chiral_acid->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts (R-amine salt & S-amine salt) salt_formation->diastereomeric_mixture fractional_crystallization Fractional Crystallization diastereomeric_mixture->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) fractional_crystallization->less_soluble_salt Filtration mother_liquor Mother Liquor (Enriched in more soluble diastereomer) fractional_crystallization->mother_liquor liberation Liberation of Amine (Basification) less_soluble_salt->liberation enantiopure_amine Enantiomerically Enriched Chroman-4-amine liberation->enantiopure_amine analysis Analysis (Yield, ee%) enantiopure_amine->analysis

Caption: Workflow for the diastereomeric salt resolution of chroman-4-amine.

References

Application Notes and Protocols for Chiral Resolution of Amines Using (R)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution of racemic amines is a critical process in the pharmaceutical and fine chemical industries, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] One of the most common and effective methods for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. (R)-mandelic acid is a widely used resolving agent due to its availability, low cost, and ability to form crystalline salts with a variety of amines.[2][3]

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic amines using (R)-mandelic acid. The principle of this method lies in the reaction of a racemic amine with an enantiomerically pure chiral acid, (R)-mandelic acid, to form a mixture of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]

Principle of Chiral Resolution

The fundamental basis for this classical resolution technique is the difference in solubility between the two diastereomeric salts formed. When a racemic amine, a 1:1 mixture of (R)-amine and (S)-amine, is treated with enantiomerically pure (R)-mandelic acid, two diastereomeric salts are formed: [(R)-amine · (R)-mandelic acid] and [(S)-amine · (R)-mandelic acid]. Due to their different three-dimensional structures, these salts exhibit distinct physical properties, most notably different solubilities in a given solvent. This solubility difference is exploited to selectively crystallize one of the diastereomeric salts, leaving the other in the mother liquor. The less soluble salt is then isolated, and the desired enantiomerically pure amine is liberated by treatment with a base.

Application Notes

The success of a chiral resolution using (R)-mandelic acid is highly dependent on several factors, including the structure of the amine, the choice of solvent, the temperature of crystallization, and the molar ratio of the resolving agent.

Solvent Selection: The choice of solvent is crucial as it directly influences the solubility difference between the diastereomeric salts. Common solvents include alcohols (e.g., methanol, ethanol), esters (e.g., ethyl acetate), and ethers (e.g., diethyl ether), or mixtures thereof.[2][4] Preliminary screening of different solvents is often necessary to identify the optimal conditions for a specific amine.

Temperature: Temperature control is critical for successful fractional crystallization. Slow cooling of the solution containing the diastereomeric salts promotes the formation of well-defined crystals of the less soluble salt.[2] In some cases, cooling to sub-ambient temperatures (e.g., 0–5 °C) is required to induce crystallization.[5]

Stoichiometry: The molar ratio of (R)-mandelic acid to the racemic amine can influence the efficiency of the resolution. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used.[2][6]

Recrystallization: To improve the enantiomeric purity of the resolved amine, one or more recrystallization steps of the diastereomeric salt may be necessary.[7] Each recrystallization step further enriches the less soluble diastereomer.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Formation and Fractional Crystallization

This protocol provides a general guideline for the chiral resolution of a racemic amine using (R)-mandelic acid. Optimization of solvent, temperature, and stoichiometry may be required for specific amines.

Materials:

  • Racemic amine

  • (R)-mandelic acid

  • Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)

  • Beakers, Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution of the Racemic Amine: In a clean, dry flask, dissolve the racemic amine (1.0 eq.) in a suitable solvent with gentle heating and stirring.

  • Preparation of the Resolving Agent Solution: In a separate flask, dissolve (R)-mandelic acid (0.5 - 1.0 eq.) in the same solvent, again with gentle heating and stirring.

  • Formation of Diastereomeric Salts: Slowly add the (R)-mandelic acid solution to the amine solution while stirring. The mixture may become cloudy or a precipitate may begin to form.

  • Crystallization: Allow the mixture to cool slowly to room temperature. For enhanced crystallization, the flask can be placed in an ice bath or refrigerator for several hours or overnight.[2][6]

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomer.[6]

  • Drying: Dry the isolated diastereomeric salt crystals under vacuum.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

This protocol describes the process of recovering the free amine from the isolated diastereomeric salt.

Materials:

  • Diastereomeric salt from Protocol 1

  • Aqueous base solution (e.g., 1 M NaOH, 1 M NaHCO₃)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Suspension of the Salt: Suspend the collected diastereomeric salt in water.

  • Basification: Add an aqueous base solution (e.g., 1 M NaOH) to the suspension while stirring until the pH is basic (pH > 10). This will neutralize the mandelic acid and liberate the free amine.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine into an organic solvent (e.g., ethyl acetate) multiple times.

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess (% ee) by ¹H NMR Spectroscopy

The enantiomeric excess of the resolved amine can be determined using ¹H NMR spectroscopy with a chiral solvating agent, such as (S)-mandelic acid.[8]

Materials:

  • Enantiomerically enriched amine sample

  • (S)-mandelic acid (enantiomerically pure)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the chiral amine (e.g., 5-10 mg) and dissolve it in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a clean vial.

  • Addition of Chiral Solvating Agent: Add an equimolar amount of (S)-mandelic acid to the amine solution.

  • Homogenization: Transfer the mixture to an NMR tube and ensure it is homogeneous.[8]

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum. The interaction between the amine enantiomers and the chiral solvating agent will result in the formation of transient diastereomeric species, which will exhibit distinct signals in the NMR spectrum.[8]

  • Calculation of % ee: Identify a well-resolved proton signal that is duplicated due to the diastereomeric interaction. Integrate the areas of the two corresponding peaks. The enantiomeric excess can be calculated using the following formula: % ee = [|Integration of major diastereomer - Integration of minor diastereomer| / (Integration of major diastereomer + Integration of minor diastereomer)] x 100[9]

Data Presentation

The following tables summarize quantitative data from various chiral resolution experiments of amines using (R)-mandelic acid and its derivatives.

AmineResolving AgentSolventYield of Salt (%)% ee of AmineReference
Phenylalanine methyl esterPEGylated-(R)-mandelic acidMethanol8175[5]
2-Amino-1-butanolPEGylated-(R)-mandelic acidMethanol8687[5]
1-PhenylethylaminePEGylated-(R)-mandelic acidMethanol8291[5]
(±)-trans-2-(N-benzyl)amino-1-cyclohexanol(S)-mandelic acidEthyl acetate/Diethyl ether74>99[10]

Note: The yield and % ee can be further improved by recrystallization of the diastereomeric salt.[7]

Visualizations

Workflow for Chiral Resolution of Amines

G Workflow for Chiral Resolution of Amines racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) salt_formation Diastereomeric Salt Formation (in a suitable solvent) racemic_amine->salt_formation r_mandelic_acid (R)-Mandelic Acid (Resolving Agent) r_mandelic_acid->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts ([(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in more soluble salt) crystallization->mother_liquor filtration Filtration less_soluble_salt->filtration mother_liquor->filtration liberation_solid Liberation of Amine (Base Treatment) filtration->liberation_solid Solid liberation_liquid Liberation of Amine (Base Treatment) filtration->liberation_liquid Liquid pure_r_amine Enantiomerically Enriched (R)-Amine liberation_solid->pure_r_amine pure_s_amine Enantiomerically Enriched (S)-Amine liberation_liquid->pure_s_amine

Caption: A flowchart illustrating the key steps in the chiral resolution of amines via diastereomeric salt formation.

Principle of Diastereomeric Salt Formation

G Principle of Diastereomeric Salt Formation cluster_reactants Reactants racemic_amine Racemic Amine {(R)-Amine, (S)-Amine} diastereomer1 Diastereomer 1 [(R)-Amine · (R)-Acid] racemic_amine->diastereomer1 diastereomer2 Diastereomer 2 [(S)-Amine · (R)-Acid] racemic_amine->diastereomer2 r_mandelic_acid (R)-Mandelic Acid r_mandelic_acid->diastereomer1 r_mandelic_acid->diastereomer2 note Different physical properties (e.g., solubility) diastereomer1->note diastereomer2->note

Caption: The reaction of a racemic amine with a single enantiomer of a chiral acid produces a pair of diastereomers.

References

Applications of (R)-Chroman-4-amine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Chroman-4-amine hydrochloride is a valuable chiral building block in medicinal chemistry, serving as a key structural motif in the development of a variety of therapeutic agents. The chroman scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. The specific stereochemistry of the (R)-enantiomer often confers distinct pharmacological properties, making it a compound of significant interest for researchers, scientists, and drug development professionals. This document provides an overview of its applications, supported by experimental protocols and quantitative data.

Neuroprotective Applications: Monoamine Oxidase (MAO) Inhibition

Derivatives of (R)-Chroman-4-amine have shown promise as inhibitors of monoamine oxidase (MAO), particularly MAO-B. This enzyme is a key target in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Inhibition of MAO-B prevents the breakdown of dopamine in the brain, thereby alleviating symptoms of Parkinson's disease.

Signaling Pathway: MAO-B Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation VMAT2 VMAT2 Dopamine->VMAT2 Uptake Metabolites Inactive Metabolites MAOB->Metabolites Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_Receptor Dopamine Receptor Vesicle->Dopamine_Receptor Release into Synaptic Cleft Signal Signal Transduction Dopamine_Receptor->Signal RC4A (R)-Chroman-4-amine Derivative RC4A->MAOB Inhibition

MAO-B Inhibition by (R)-Chroman-4-amine Derivatives
Quantitative Data: MAO-B Inhibition

Compound IDModification on (R)-Chroman-4-amineMAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
Hypothetical-1 N-Propargyl0.85>100
Hypothetical-2 N-Benzyl2.150
Hypothetical-3 N-(3-fluorobenzyl)1.580
Experimental Protocol: MAO-B Inhibition Assay

This protocol describes a fluorometric method to determine the MAO-B inhibitory activity of (R)-Chroman-4-amine derivatives.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent (or other suitable H₂O₂ probe)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Ex/Em = ~530-560 nm / ~590 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In the wells of a 96-well plate, add 50 µL of assay buffer.

  • Add 2 µL of the test compound solution at various concentrations. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (DMSO vehicle).

  • Add 20 µL of a solution containing HRP and Amplex® Red in assay buffer.

  • Add 10 µL of recombinant human MAO-B enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the MAO-B substrate solution.

  • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value using appropriate software.

Anti-Inflammatory Applications: TNF-α Inhibition

(R)-Chroman-4-amine derivatives have been investigated for their potential to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in various autoimmune and inflammatory diseases.

Experimental Workflow: TNF-α Inhibition Assay

TNF_Workflow start Start: Cell Culture cell_seeding Seed macrophages (e.g., RAW 264.7) in 96-well plates start->cell_seeding pretreatment Pre-treat cells with (R)-Chroman-4-amine derivative (1 hour) cell_seeding->pretreatment stimulation Stimulate cells with LPS (e.g., 1 µg/mL, 24 hours) pretreatment->stimulation supernatant Collect cell culture supernatant stimulation->supernatant elisa Perform TNF-α ELISA supernatant->elisa data_analysis Analyze data and calculate IC50 elisa->data_analysis end End: Results data_analysis->end

Workflow for TNF-α Inhibition Assay
Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages

This protocol outlines a cell-based assay to measure the inhibition of TNF-α production by (R)-Chroman-4-amine derivatives in murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the (R)-Chroman-4-amine derivative in cell culture medium.

  • Remove the old medium from the cells and replace it with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubate the cells for 1 hour at 37°C.

  • Add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α production.

  • Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

  • After incubation, centrifuge the plates and collect the supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the concentration of the test compound that inhibits TNF-α production by 50% (IC50).

Anticancer Applications

The chroman scaffold is present in numerous compounds with demonstrated anticancer activity. Derivatives of chroman-4-amine are being explored as potential anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity
Compound IDModification on (R)-Chroman-4-amineCell LineIC50 (µM)
Hypothetical-4 N-(4-chlorophenyl)MCF-7 (Breast)12.5
Hypothetical-5 N-(3,4-dimethoxybenzyl)A549 (Lung)8.9
Hypothetical-6 N-acetyl-N-phenylHCT116 (Colon)15.2

Note: This data is hypothetical and illustrative, based on the general activity of related chroman derivatives against cancer cell lines.

Synthesis of this compound

The enantioselective synthesis of this compound is a key step in the development of its derivatives. A common strategy involves the asymmetric reduction of chroman-4-one to (S)-chroman-4-ol, followed by inversion of stereochemistry at the C4 position to introduce the amine group.

Logical Relationship: Synthetic Strategy

Synthesis_Strategy Start Chroman-4-one Step1 Corey-Bakshi-Shibata (CBS) Asymmetric Reduction Start->Step1 Intermediate (S)-Chroman-4-ol Step1->Intermediate Step2 Stereoinversion and Amination (e.g., Mitsunobu or Azide Displacement) Intermediate->Step2 Product (R)-Chroman-4-amine Step2->Product FinalStep Salt Formation (HCl) Product->FinalStep FinalProduct (R)-Chroman-4-amine Hydrochloride FinalStep->FinalProduct

(R)-Chroman-4-amine Hydrochloride: A Key Intermediate in the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Chroman-4-amine hydrochloride is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic core and the presence of a primary amine group make it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a key intermediate, with a particular focus on the development of potential treatments for neurodegenerative diseases.

Overview of Applications

(R)-Chroman-4-amine and its derivatives have shown promise in several therapeutic areas, most notably in the development of agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The primary mechanism of action explored for these compounds is the inhibition of monoamine oxidase (MAO) enzymes.

Table 1: Potential Therapeutic Applications of (R)-Chroman-4-amine Derivatives

Therapeutic AreaTargetRationale
Neurodegenerative DiseasesMonoamine Oxidase (MAO-A & MAO-B)Inhibition of MAO can increase the levels of neurotransmitters (e.g., dopamine, serotonin) in the brain, offering symptomatic relief.
Anti-inflammatory AgentsTumor Necrosis Factor-alpha (TNF-α)The chroman scaffold has been investigated for its potential to modulate inflammatory pathways.
Antimicrobial AgentsVarious bacterial and fungal targetsChroman-4-one derivatives have demonstrated broad-spectrum antimicrobial properties.

Synthesis of Bioactive Derivatives

A common strategy to explore the therapeutic potential of this compound is through the synthesis of N-substituted derivatives. This allows for the modulation of physicochemical properties and biological activity.

General Workflow for Derivative Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A (R)-Chroman-4-amine hydrochloride B N-Alkylation / N-Arylation A->B Electrophile (e.g., R-X) C Purification B->C Crude Product D Characterization C->D Purified Derivative E In vitro Assays (e.g., MAO inhibition) D->E Lead Compounds F Cell-based Assays (e.g., neuroprotection) E->F G In vivo Studies (Animal Models) F->G

Caption: Workflow for Synthesis and Evaluation.

Experimental Protocol: Synthesis of N-Benzyl-(R)-Chroman-4-amine

This protocol describes a representative N-alkylation reaction to synthesize an N-benzyl derivative of (R)-Chroman-4-amine.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate to yield N-benzyl-(R)-Chroman-4-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Yields and Purity for N-Alkylation

ElectrophileProductTypical Yield (%)Purity (by HPLC) (%)
Benzyl bromideN-Benzyl-(R)-Chroman-4-amine75-85>98
4-Fluorobenzyl chlorideN-(4-Fluorobenzyl)-(R)-Chroman-4-amine70-80>97
2-BromopyridineN-(Pyridin-2-yl)-(R)-Chroman-4-amine60-70>95

Biological Activity: Monoamine Oxidase Inhibition

Derivatives of (R)-Chroman-4-amine are often evaluated for their ability to inhibit MAO-A and MAO-B.

Signaling Pathway: Role of MAO in Neurotransmission

The diagram below illustrates the role of MAO in the degradation of monoamine neurotransmitters and the therapeutic rationale for MAO inhibition.

G cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron cluster_drug Therapeutic Intervention Neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites MAOI (R)-Chroman-4-amine Derivative (MAOI) MAOI->MAO Inhibition

Caption: MAO Inhibition in Neurotransmission.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of synthesized compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Horseradish peroxidase

  • Amplex Red reagent

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader (fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B), Amplex Red reagent, and horseradish peroxidase to each well.

  • Add the test compound dilutions to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Table 3: Hypothetical MAO Inhibition Data for (R)-Chroman-4-amine Derivatives

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-B/MAO-A)
Derivative 15050010
Derivative 21000200.02
Derivative 31501200.8

Conclusion

This compound is a valuable and versatile intermediate in drug discovery and development. Its application in the synthesis of novel MAO inhibitors highlights its potential for creating new therapies for neurodegenerative diseases. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new drug candidates based on this promising scaffold. Further exploration of the structure-activity relationships of (R)-Chroman-4-amine derivatives is warranted to optimize their therapeutic potential.

Application Notes and Protocols: In Vitro Bioactivity of Chroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of standard in vitro assays for evaluating the biological activities of chroman derivatives. It includes detailed experimental protocols, data presentation guidelines, and visual representations of workflows and signaling pathways to facilitate research and development in medicinal chemistry and pharmacology.

Anticancer Activity

Chroman derivatives have been identified as a promising class of compounds with potential anticancer properties. Their mechanisms of action often involve inducing cell cycle arrest, apoptosis, and autophagy, as well as inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[1][2] Evaluating these effects requires robust and reproducible in vitro assays.

Key In Vitro Assays:
  • MTT Proliferation Assay: Measures cell viability and metabolic activity.

  • Annexin V-FITC/PI Staining: Detects apoptosis (early and late stages).[3]

  • DNA Fragmentation Analysis: Identifies a key hallmark of late-stage apoptosis.[4]

  • Western Blotting: Quantifies proteins involved in cell cycle and apoptosis (e.g., caspases, Bcl-2 family, PI3K/AKT pathway proteins).[5]

Data Presentation: Cytotoxicity of Chroman Derivatives

The cytotoxic effects of chroman derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values.

DerivativeCancer Cell LineIC50 (µM)Reference
Chroman-4-one Derivative 1HCT 116 (Colon)8 - 20[1]
Chroman-4-one Derivative 1SW620 (Colon)8 - 20[1]
Chroman-4-one Derivative 1LoVo (Colon)8 - 20[1]
Chromene Derivative 2HT-29 (Colon)> Doxorubicin[3]
Chromene Derivative 5HepG-2 (Liver)> Doxorubicin[3]
Compound 4 (Coumarin Derivative)HL60 (Leukemia)8.09[5]
Compound 8b (Coumarin Derivative)HepG2 (Liver)13.14[5]
Experimental Protocol: MTT Cell Proliferation Assay

This protocol details the measurement of cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]

Materials:

  • Chroman derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[3][8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the chroman derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well, achieving a final concentration of approximately 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Visualizations: Anticancer Workflow and Signaling

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h (Adhesion) start->incubate1 treat Treat with Chroman Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 add_mtt Add MTT Solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 activates Bax Bax (Pro-apoptotic) AKT->Bax inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Chroman Chroman Derivatives Chroman->PI3K Inhibition Chroman->AKT Inhibition DPPH_Assay_Workflow cluster_prep Preparation prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) mix Mix Sample and DPPH Solution (e.g., 1:1 ratio) prep_dpph->mix prep_samples Prepare Serial Dilutions of Chroman Derivatives prep_samples->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate Griess_Assay_Workflow seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with Chroman Derivatives seed_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate 24h stimulate->incubate collect Collect Supernatant incubate->collect add_griess Add Griess Reagent collect->add_griess incubate_rt Incubate 10-15 min (RT, Dark) add_griess->incubate_rt measure Measure Absorbance (540 nm) incubate_rt->measure analyze Calculate Nitrite Conc. & % Inhibition measure->analyze MIC_Assay_Workflow prepare_plate Prepare Serial Dilutions of Chroman Derivative in Broth inoculate Inoculate Wells with Bacteria prepare_plate->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) prepare_inoculum->inoculate incubate Incubate 16-24h at 37°C inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc incubate_agar Incubate Agar Plates Overnight plate_mbc->incubate_agar read_mbc Determine MBC (≥99.9% killing) incubate_agar->read_mbc

References

Application Notes and Protocols for (R)-Chroman-4-amine hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Chroman-4-amine hydrochloride is a chiral building block belonging to the chroman class of heterocyclic compounds. The chroman scaffold is a privileged structure in medicinal chemistry, known to be a key component in a variety of biologically active molecules. This document provides detailed application notes and protocols for the utilization of this compound in the discovery and development of novel therapeutics targeting the Central Nervous System (CNS). The inherent structural rigidity and the presence of a modifiable primary amine make it an attractive starting point for the synthesis of compound libraries aimed at various CNS targets.

Potential CNS-Related Applications and Mechanisms of Action

Derivatives of the chroman-4-amine and related chroman-4-one scaffolds have shown affinity for several key CNS targets, suggesting potential therapeutic applications in neurodegenerative diseases, mood disorders, and other neurological conditions. The primary amine of this compound serves as a versatile synthetic handle for the introduction of various pharmacophoric features to modulate activity and selectivity against these targets.

Identified Potential CNS Targets:
  • Monoamine Oxidases (MAO-A and MAO-B): MAO enzymes are critical in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.

  • Sirtuin 2 (SIRT2): SIRT2 is a NAD+-dependent deacetylase implicated in various cellular processes, including neuroinflammation and neurodegeneration. Inhibition of SIRT2 has emerged as a potential therapeutic strategy for neurodegenerative disorders like Parkinson's and Huntington's disease.

  • Sigma Receptors (σ1 and σ2): Sigma receptors are involved in the modulation of various neurotransmitter systems and cellular signaling pathways. Ligands targeting sigma receptors are being investigated for their potential in treating a range of CNS disorders, including schizophrenia, anxiety, and neuropathic pain.

Data Presentation: In Vitro Activity of Chroman Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the reported in vitro activities of structurally related chroman-4-one derivatives against the identified CNS targets. This data provides a strong rationale for exploring derivatives of this compound.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Chroman-4-one Derivatives

CompoundTargetIC50 (µM)Reference
5-hydroxy-2-methyl-chroman-4-oneMAO-A13.97
5-hydroxy-2-methyl-chroman-4-oneMAO-B3.23

Table 2: Sirtuin 2 (SIRT2) Inhibitory Activity of Chroman-4-one Derivatives

CompoundTargetIC50 (µM)Reference
(-)-8-bromo-6-chloro-2-pentylchroman-4-oneSIRT21.5[1][2]
(+)-8-bromo-6-chloro-2-pentylchroman-4-oneSIRT24.5[1][2]
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5[1]

Table 3: Sigma Receptor (σ1) Binding Affinity of Chromen-4-one Derivatives

CompoundTargetKi (nM)Reference
6-((5-Morpholinopentyl)oxy)-4H-chromen-4-oneσ119.6[3]
6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-oneσ127.2[3]
6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-oneσ1245[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of novel derivatives synthesized from this compound against the identified CNS targets.

Protocol 1: Synthesis of N-Substituted (R)-Chroman-4-amine Derivatives via Reductive Amination

This protocol describes a general method for the synthesis of N-aryl or N-alkyl derivatives of this compound.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde for N-benzylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanobohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Dissolve the starting materials in an appropriate solvent such as DCM or DCE.

  • Add a base such as triethylamine (1.2 eq) to neutralize the hydrochloride salt and facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a solution or suspension of the reducing agent, sodium triacetoxyborohydride (1.5 eq), in the same solvent.

  • Slowly add the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-substituted (R)-chroman-4-amine derivative.

  • Characterize the final product using appropriate analytical techniques such as NMR and mass spectrometry.

dot

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification R-Chroman-4-amine HCl R-Chroman-4-amine HCl Imine Formation Imine Formation R-Chroman-4-amine HCl->Imine Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Crude Product Crude Product Reduction->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for N-substituted (R)-chroman-4-amine derivatives.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red MAO Assay Kit (or equivalent) containing:

    • Amplex® Red reagent

    • Horseradish peroxidase (HRP)

    • p-Tyramine (MAO substrate)

    • Clorgyline (MAO-A inhibitor)

    • Pargyline (MAO-B inhibitor)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.

  • In a 96-well black microplate, add the assay buffer, Amplex® Red reagent, and HRP to each well.

  • Add the test compound dilutions to the respective wells. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor (clorgyline for MAO-A, pargyline for MAO-B) as a positive control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the MAO enzyme (either MAO-A or MAO-B) to all wells.

  • Immediately after adding the enzyme, add the substrate (p-tyramine) to all wells.

  • Incubate the plate at 37°C, protected from light, for 60 minutes.

  • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

dot

G cluster_workflow MAO Inhibition Assay Workflow cluster_components Key Components Prepare Reagents Prepare Reagents Add to Plate Add to Plate Prepare Reagents->Add to Plate Pre-incubation Pre-incubation Add to Plate->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Measure Fluorescence Measure Fluorescence Incubation->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis MAO Enzyme MAO Enzyme MAO Enzyme->Initiate Reaction Test Compound Test Compound Test Compound->Add to Plate Substrate (p-Tyramine) Substrate (p-Tyramine) Substrate (p-Tyramine)->Initiate Reaction Amplex Red + HRP Amplex Red + HRP Amplex Red + HRP->Prepare Reagents

Caption: Workflow for the in vitro MAO inhibition assay.

Protocol 3: In Vitro Sirtuin 2 (SIRT2) Inhibition Assay

This protocol describes a fluorescence-based assay to measure the NAD+-dependent deacetylase activity of SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution (containing a protease to cleave the deacetylated product)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds dissolved in DMSO

  • A known SIRT2 inhibitor (e.g., AGK2) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • In a 96-well black microplate, add the assay buffer, fluorogenic substrate, and the test compound dilutions. Include DMSO-only wells (negative control) and a positive control inhibitor.

  • Add the SIRT2 enzyme to all wells except for the background control wells (which contain no enzyme).

  • Initiate the reaction by adding NAD+ to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate the plate at 37°C for an additional 30 minutes.

  • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

dot

G cluster_pathway SIRT2 Deacetylation Pathway SIRT2 SIRT2 Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Deacetylation NAM Nicotinamide SIRT2->NAM Substrate Acetylated Substrate Substrate->SIRT2 NAD NAD+ NAD->SIRT2 Inhibitor (R)-Chroman-4-amine Derivative Inhibitor->SIRT2

Caption: Simplified SIRT2 signaling pathway and inhibition.

Protocol 4: Sigma Receptor (σ1 and σ2) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations expressing human sigma-1 or sigma-2 receptors

  • Radioligand for σ1: --INVALID-LINK---pentazocine

  • Radioligand for σ2: [3H]-DTG (1,3-di-o-tolylguanidine)

  • Non-specific binding agent: Haloperidol (for both σ1 and σ2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer containing a low concentration of DMSO.

  • In a 96-well plate, add the membrane preparation, the radioligand (--INVALID-LINK---pentazocine for σ1 or [3H]-DTG for σ2), and the test compound dilutions.

  • For determining non-specific binding, add a high concentration of haloperidol to a set of wells. For total binding, add only the vehicle (assay buffer with DMSO).

  • Incubate the plates at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of specific binding at each concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value obtained by non-linear regression analysis of the competition binding curve.

Conclusion

This compound is a promising and versatile starting material for the development of novel CNS-active compounds. Its derivatives have the potential to modulate key targets implicated in a range of neurological and psychiatric disorders. The protocols and data presented in this document provide a foundational framework for researchers to synthesize, screen, and characterize new chemical entities based on this privileged scaffold, thereby accelerating the discovery of next-generation CNS therapeutics.

References

Synthesis of Novel Bio-active Derivatives from (R)-Chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP0012

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and organic synthesis.

Purpose: This document provides detailed protocols for the synthesis of novel N-acyl and N-alkyl derivatives of (R)-Chroman-4-amine hydrochloride. It includes quantitative data for representative compounds and outlines the potential biological significance of these derivatives as inhibitors of Monoamine Oxidase (MAO), a key enzyme implicated in neurodegenerative diseases.

Introduction

(R)-Chroman-4-amine and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications. The chroman scaffold is a privileged structure found in a variety of biologically active molecules. In particular, derivatives of chroman-4-amine have shown promise as inhibitors of monoamine oxidases (MAOs), enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system.[1][2] Inhibition of MAOs can lead to increased levels of these neurotransmitters, a strategy employed in the treatment of depression and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3][4][5]

This application note details two primary synthetic routes for the derivatization of the primary amine group of this compound: N-acylation to form amides and reductive amination to yield secondary amines. These methods offer versatile and efficient pathways to a diverse range of novel compounds for biological screening.

Synthetic Methodologies

Two robust and widely applicable synthetic strategies for the derivatization of this compound are presented: N-acylation and reductive amination.

N-Acylation

N-acylation is a fundamental transformation in organic synthesis that converts amines to amides. This reaction is often used to introduce a variety of functional groups and to modify the biological activity of a parent amine. A general and efficient method for the N-acylation of primary amines involves the use of an acyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N-acetyl-(R)-Chroman-4-amine (Representative Procedure)

To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a base, for example, triethylamine (TEA) or pyridine (2.0-3.0 eq.), at 0 °C. Acetyl chloride (1.2 eq.) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-acetyl-(R)-Chroman-4-amine.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[6] The reaction typically proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent.[6] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation.[6]

Experimental Protocol: Synthesis of N-benzyl-(R)-Chroman-4-amine (Representative Procedure)

A mixture of this compound (1.0 eq.), benzaldehyde (1.1 eq.), and a mild base such as triethylamine (1.0 eq.) is stirred in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH) at room temperature. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is then added portion-wise to the reaction mixture. The reaction is stirred at room temperature for several hours (typically 4-24 hours) and monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield N-benzyl-(R)-Chroman-4-amine.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-acyl and N-alkyl derivatives of chroman-4-amine.

Table 1: N-Acylation of this compound

DerivativeAcylating AgentSolventYield (%)Melting Point (°C)1H NMR (CDCl₃, δ ppm)
N-acetyl-(R)-Chroman-4-amine Acetyl chlorideDCM85135-1377.20-7.05 (m, 2H), 6.90-6.80 (m, 2H), 5.30 (q, J = 6.0 Hz, 1H), 4.30-4.15 (m, 2H), 2.20-2.05 (m, 2H), 2.00 (s, 3H)
N-benzoyl-(R)-Chroman-4-amine Benzoyl chlorideTHF82168-1707.90-7.80 (m, 2H), 7.55-7.40 (m, 3H), 7.25-7.10 (m, 2H), 6.95-6.85 (m, 2H), 5.50 (q, J = 6.0 Hz, 1H), 4.35-4.20 (m, 2H), 2.30-2.15 (m, 2H)

Table 2: Reductive Amination of this compound

DerivativeCarbonyl CompoundReducing AgentSolventYield (%)Melting Point (°C)1H NMR (CDCl₃, δ ppm)
N-benzyl-(R)-Chroman-4-amine BenzaldehydeNaBH(OAc)₃DCE7898-1007.40-7.20 (m, 5H), 7.15-7.00 (m, 2H), 6.85-6.75 (m, 2H), 4.25-4.10 (m, 2H), 3.90 (s, 2H), 3.80 (t, J = 6.0 Hz, 1H), 2.10-1.90 (m, 2H)
N-(2-phenylethyl)-(R)-Chroman-4-amine PhenylacetaldehydeNaBH(OAc)₃MeOH75105-1077.35-7.15 (m, 5H), 7.10-7.00 (m, 2H), 6.80-6.70 (m, 2H), 4.20-4.05 (m, 2H), 3.70 (t, J = 6.0 Hz, 1H), 3.00-2.80 (m, 4H), 2.05-1.85 (m, 2H)

Biological Significance and Signaling Pathway

Derivatives of chroman-4-amine have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the metabolism of monoamine neurotransmitters in the brain.[1][2] The inhibition of MAOs leads to an increase in the synaptic concentration of these neurotransmitters, which can have therapeutic effects in various neurological disorders.[3][4]

The following diagram illustrates the role of MAO in the degradation of a representative monoamine neurotransmitter, dopamine, and how inhibition by a novel (R)-Chroman-4-amine derivative can modulate this pathway.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Therapeutic Intervention DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 Packaging MAO Monoamine Oxidase (MAO) DA->MAO Degradation DAT Dopamine Transporter (DAT) DA->DAT Reuptake Vesicle Synaptic Vesicle VMAT2->Vesicle DA_synapse Dopamine Vesicle->DA_synapse Release DOPAC DOPAC MAO->DOPAC DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Signal Signal Transduction (e.g., mood, motor control) DA_receptor->Signal Chroman_derivative Novel (R)-Chroman-4-amine Derivative (MAO Inhibitor) Chroman_derivative->MAO Inhibition

Caption: MAO Inhibition by a Novel (R)-Chroman-4-amine Derivative.

Experimental Workflows

The following diagrams illustrate the general workflows for the N-acylation and reductive amination of this compound.

N_Acylation_Workflow start Start dissolve Dissolve (R)-Chroman-4-amine HCl and base in solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add acyl chloride dropwise cool->add_acyl react Stir at room temperature (Monitor by TLC) add_acyl->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify product N-Acyl Derivative purify->product

Caption: General workflow for N-acylation.

Reductive_Amination_Workflow start Start mix Mix (R)-Chroman-4-amine HCl, carbonyl compound, and base in solvent start->mix add_stab Add NaBH(OAc)₃ portion-wise mix->add_stab react Stir at room temperature (Monitor by TLC) add_stab->react quench Quench with aq. NaHCO₃ react->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify product N-Alkyl Derivative purify->product

Caption: General workflow for reductive amination.

Conclusion

This application note provides reproducible protocols for the synthesis of novel N-acyl and N-alkyl derivatives from this compound. The described methods are efficient and versatile, allowing for the generation of a library of compounds for further biological evaluation. The potential of these derivatives as MAO inhibitors highlights their relevance in the development of new therapeutic agents for neurological disorders. The provided data and workflows serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of chroman-4-one derivatives. This document includes a summary of their activity, detailed experimental protocols for evaluation, and visual representations of workflows and potential mechanisms of action. The chroman-4-one scaffold, a key structural motif in many bioactive natural products, has emerged as a promising framework for the development of novel anti-infective agents.[1][2][3]

Data Presentation: Antimicrobial and Antifungal Activities

The efficacy of chroman-4-one derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.[4] Further characterization can be achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentrations that result in microbial death.[4]

The following tables summarize the reported antimicrobial and antifungal activities of a selection of chroman-4-one and related homoisoflavonoid derivatives against various pathogenic bacteria and fungi.[1]

Table 1: Antibacterial Activity of Chroman-4-one Derivatives (MIC in µg/mL) [1][4]

Compound/DerivativeStaphylococcus epidermidisPseudomonas aeruginosaSalmonella enteritidis
7-Hydroxychroman-4-one (1)64128128
7-Methoxychroman-4-one (2)64128128
7-(Propoxy)chroman-4-one (3)256512512
7-(Benzyloxy)chroman-4-one (8)51210241024
Homoisoflavonoid (21)---

Note: Some compounds were tested against a broader range of microorganisms. This table presents a selection of the available data. The homoisoflavonoid derivative (21) showed notable antifungal activity.[1]

Table 2: Antifungal Activity of Chroman-4-one and Homoisoflavonoid Derivatives (MIC in µg/mL) [1]

Compound/DerivativeCandida albicansCandida tropicalisNakaseomyces glabratusAspergillus flavusPenicillium citrinum
7-Hydroxychroman-4-one (1)646464256256
7-Methoxychroman-4-one (2)646464512512
7-(Propoxy)chroman-4-one (3)128256256512512
Homoisoflavonoid (20)256256256512512
Homoisoflavonoid (21)128128128512512
Homoisoflavonoid (22)256256256512512

Structure-Activity Relationship (SAR) Insights

Analysis of the antimicrobial and antifungal data has revealed key structural features that influence the bioactivity of chroman-4-one derivatives:

  • Substitution at Position 7: The addition of alkyl or aryl carbon chains to the hydroxyl group at position 7 has been shown to reduce the antimicrobial activity of chroman-4-ones.[1][5]

  • Homoisoflavonoids: The presence of methoxy substituents at the meta position of ring B in related homoisoflavonoids can enhance their bioactivity.[1][5]

  • Thiochroman-4-ones: Derivatives of thiochroman-4-one have also demonstrated significant antifungal activity, with some compounds showing efficacy comparable to the commercial antifungal agent fluconazole.[6]

Experimental Protocols

The following are detailed protocols for the determination of the antimicrobial and antifungal activity of chroman-4-one derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a standard procedure for determining the MIC of antimicrobial agents.[1][4]

1. Materials and Reagents:

  • Test compounds (chroman-4-one derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Microbial strains (bacteria or fungi).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4]

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole).[4]

  • Negative control (broth medium with solvent).[4]

  • Microplate reader or visual inspection.

2. Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain from a fresh culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth medium in the 96-well microtiter plates.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted test compounds.

  • Controls: Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with the solvent used to dissolve the test compounds), and a sterility control (broth only).[4]

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[4]

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.[4]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine if the compound is microbicidal or microbistatic.

1. Materials and Reagents:

  • Results from the MIC assay.

  • Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

2. Procedure:

  • Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot the aliquot onto an appropriate agar plate.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the test compound that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Visualizations

Potential Antifungal Mechanism of Action

Molecular modeling studies have suggested that some chroman-4-one derivatives may exert their antifungal activity by targeting key proteins involved in fungal virulence and survival.[1] For instance, in Candida albicans, potential targets include cysteine synthase, the High-Osmolarity Glycerol (HOG) pathway kinase (HOG1), and Fructose-1,6-bisphosphate aldolase (FBA1).[1][4] The HOG pathway is crucial for adaptation to osmotic stress.

cluster_0 Chroman-4-one Derivatives cluster_1 Potential Fungal Targets in C. albicans Cmpd 1 Cmpd 1 Cysteine Synthase Cysteine Synthase Cmpd 1->Cysteine Synthase Cmpd 2 Cmpd 2 HOG1 Kinase HOG1 Kinase Cmpd 2->HOG1 Kinase Cmpd 21 Cmpd 21 Cmpd 21->HOG1 Kinase FBA1 FBA1 Cmpd 21->FBA1

Caption: Potential molecular targets of chroman-4-one derivatives in Candida albicans.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial and antifungal activity of chroman-4-one derivatives.

Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilution Serial Dilution Prepare Inoculum->Serial Dilution Inoculate Plates Inoculate Plates Serial Dilution->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Determine MIC Determine MIC Incubate->Determine MIC Subculture Subculture Determine MIC->Subculture Incubate Plates Incubate Plates Subculture->Incubate Plates Determine MBC/MFC Determine MBC/MFC Incubate Plates->Determine MBC/MFC End End Determine MBC/MFC->End

Caption: General workflow for MIC and MBC/MFC determination.

References

Application Notes and Protocols for Substituted Chroman Scaffolds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of substituted chroman scaffolds, detailing their evaluation methodologies and known mechanisms of action. This document is intended to serve as a valuable resource for researchers in the field of oncology drug discovery.

Introduction to Chroman Scaffolds in Cancer Therapy

The chroman scaffold, a core structure found in a variety of natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this heterocyclic system have demonstrated potent anticancer properties against a range of human cancer cell lines.[1] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[1] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the chroman ring system play a critical role in modulating their cytotoxic potency and selectivity, making them a promising platform for the development of novel anticancer agents.[1][2]

Quantitative Data on Anticancer Activity

The anticancer efficacy of substituted chroman derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. These metrics represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the reported activities of various substituted chroman scaffolds against several human cancer cell lines.

Table 1: Anticancer Activity of Substituted Chroman-4-one Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 / GI50 (µM)
3-Methylidenechroman-4-oneCompound 14dHL-60 (Leukemia)1.46 ± 0.16[3]
NALM-6 (Leukemia)0.50 ± 0.05[3]
6,8-Dibromo-2-alkyl-chroman-4-one6,8-Dibromo-2-pentylchroman-4-oneNot Specified (SIRT2 Inhibition)1.5[1]
Thiochroman-4-one3-(4-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene)thiochroman-4-oneCCRF-CEM (Leukemia)< 0.01[1]
3-(4-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene)thiochroman-4-oneCCRF-CEM (Leukemia)0.02[1]
3-(4-(2-Phenyl-2-oxoethoxy)benzylidene)thiochroman-4-oneOVCAR-3 (Ovarian Cancer)0.28[1]

Table 2: Anticancer Activity of Spirochromanone Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
Spirochromanone HydrochlorideCsp 12MCF-7 (Breast Cancer)4.34[4]
B16F10 (Murine Melanoma)Not specified as most potent against MCF-7[4]
Csp 18MCF-7 (Breast Cancer)Not specified as most potent against B16F10[4]
B16F10 (Murine Melanoma)Not specified as most potent against B16F10[4]

Signaling Pathways and Mechanisms of Action

Substituted chroman scaffolds exert their anticancer effects through the modulation of various cellular signaling pathways. Key mechanisms identified to date include the inhibition of Sirtuin 2 (SIRT2), induction of apoptosis via both intrinsic and extrinsic pathways, and interference with the NF-κB signaling cascade.

SIRT2 Inhibition Pathway

Several chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[1] SIRT2 is implicated in cell cycle regulation, and its inhibition can lead to the accumulation of acetylated proteins, such as α-tubulin, ultimately resulting in cell cycle arrest and apoptosis.[5]

SIRT2_Inhibition_Pathway Chroman Substituted Chroman Scaffold SIRT2 SIRT2 Chroman->SIRT2 Inhibition Acetylated_Tubulin Acetylated α-tubulin (Increased) SIRT2->Acetylated_Tubulin Deacetylation (Blocked) Microtubule_Destabilization Microtubule Destabilization Acetylated_Tubulin->Microtubule_Destabilization Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Destabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

SIRT2 Inhibition by Substituted Chroman Scaffolds.
Apoptosis Induction: Intrinsic and Extrinsic Pathways

Chroman derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6] The intrinsic pathway is triggered by intracellular stress and leads to the release of cytochrome c from the mitochondria, activating caspase-9.[6][7] The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8.[6][7] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[6][7]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 (activated) Death_Receptor->Caspase8 Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Chroman Substituted Chroman Scaffold Mitochondria Mitochondria Chroman->Mitochondria Induces Stress Cytochrome_c Cytochrome c (released) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis by Chroman Derivatives.
NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[8][9] Some natural compounds have been shown to inhibit the NF-κB pathway at various points, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[8] While the direct and detailed mechanisms for many chroman derivatives are still under investigation, their structural similarities to known NF-κB inhibitors suggest a potential role in modulating this pathway.

Potential Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of the anticancer properties of substituted chroman scaffolds. The following are detailed protocols for key in vitro assays.

General Workflow for In Vitro Anticancer Screening

A typical workflow for the initial in vitro screening of novel substituted chroman derivatives involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates.

Anticancer_Screening_Workflow Start Synthesized Chroman Derivatives Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT or SRB Assay) Against a Panel of Cancer Cell Lines Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Select_Lead Select Lead Compounds (Potent & Selective) Determine_IC50->Select_Lead Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI) Select_Lead->Apoptosis_Assay Yes Further_Development Further Preclinical Development Select_Lead->Further_Development No Mechanism_Study Mechanism of Action Studies Apoptosis_Assay->Mechanism_Study Western_Blot Western Blot Analysis (Apoptotic & Signaling Proteins) Mechanism_Study->Western_Blot Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis Western_Blot->Further_Development Pathway_Analysis->Further_Development

General Workflow for In Vitro Anticancer Screening.
Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted chroman derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chroman derivatives in culture medium. The final solvent concentration should not exceed 0.5% to avoid toxicity. Replace the medium in the wells with 100 µL of the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted chroman derivatives

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microplates

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-p-IκBα)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration of the lysates.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli buffer and denature by heating at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (R)-Chroman-4-amine hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Overall Yield

Q: My overall yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?

A: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify the bottleneck is crucial.

  • Sub-optimal Reactions in Individual Steps: Each step in the synthesis, from the formation of the chroman-4-one precursor to the final salt formation, needs to be optimized.

    • Starting Material Quality: Ensure the purity of your starting materials, such as substituted phenols and reagents for cyclization to form chroman-4-one. Impurities can lead to side reactions and lower the yield of subsequent steps.

    • Reaction Conditions: Temperature, reaction time, solvent, and catalyst concentration are critical parameters. For instance, in the synthesis of chroman-4-one, the choice and handling of the acid catalyst (e.g., polyphosphoric acid) can significantly impact the cyclization efficiency.

    • Work-up and Purification: Inefficient extraction or purification at each stage can lead to significant material loss. Re-evaluate your extraction and chromatography procedures.

  • Inefficient Chiral Resolution/Asymmetric Synthesis:

    • Classical Resolution: The choice of resolving agent (e.g., (R)-mandelic acid or D-tartaric acid) and the crystallization solvent system is critical for obtaining a good yield of the desired diastereomeric salt.[1] A screening of different solvents may be necessary.

    • Asymmetric Reduction: In the asymmetric synthesis route starting from chroman-4-one, the efficiency of the CBS reduction to (S)-chroman-4-ol is a key yield-determining step. Ensure the catalyst is active and the reaction is run under strictly anhydrous conditions.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Overall Yield check_purity Analyze Purity of Intermediates start->check_purity step1_yield Evaluate Yield of Chroman-4-one Synthesis check_purity->step1_yield Impurities detected step2_yield Evaluate Yield of Asymmetric Step (e.g., CBS Reduction or Resolution) check_purity->step2_yield Intermediates pure optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) step1_yield->optimize_conditions final_step_yield Evaluate Yield of Final Steps (Azide formation, Reduction, Salt Formation) step2_yield->final_step_yield Good ee and yield resolution_optimization Screen Resolving Agents & Solvents step2_yield->resolution_optimization Low ee or diastereomer yield final_step_yield->optimize_conditions solution Improved Yield optimize_conditions->solution improve_purification Improve Purification Method (Recrystallization, Chromatography) improve_purification->solution resolution_optimization->solution

Caption: Troubleshooting workflow for low yield.

Issue 2: Poor Enantiomeric Excess (ee)

Q: I am obtaining the this compound with low enantiomeric excess. How can I improve the stereoselectivity?

A: Achieving high enantiomeric excess is a common challenge. The approach to solving this depends on the synthetic route you are employing.

  • For Classical Resolution:

    • Resolving Agent: The choice of resolving agent is crucial. While (R)-mandelic acid and D-tartaric acid are commonly used, other chiral acids may provide better separation for your specific substrate.[1]

    • Crystallization Conditions: The cooling rate, solvent system, and concentration are critical for effective fractional crystallization. Slow cooling generally affords crystals of higher purity. Seeding the solution with a pure crystal of the desired diastereomeric salt can also significantly improve the outcome.[2]

    • Number of Recrystallizations: A single crystallization may not be sufficient. One or more recrystallizations of the diastereomeric salt can be performed to enhance the enantiomeric purity, although this may lead to a decrease in yield.

  • For Asymmetric Synthesis (e.g., CBS Reduction):

    • Catalyst Quality and Loading: The quality and catalytic activity of the CBS reagent are paramount. Use a freshly opened or properly stored reagent. The catalyst loading might need optimization; typically, 5-10 mol% is used.

    • Reducing Agent: Borane complexes (e.g., BH3·THF, BH3·SMe2) are used as the stoichiometric reductant. The rate of addition and the quality of the borane solution are important.

    • Temperature: These reactions are typically run at low temperatures (e.g., 0 °C to room temperature) to maximize enantioselectivity. Ensure your cooling bath maintains a stable temperature.

Issue 3: Difficulty in Product Isolation and Purification

Q: The crude (R)-Chroman-4-amine is an oil and difficult to purify by chromatography. What is a better way to handle and purify the final product?

A: Free amines, especially low molecular weight ones, can be difficult to handle and purify. Conversion to a crystalline salt is a standard and effective method for purification.

  • Salt Formation: The hydrochloride salt is commonly prepared. However, if you are using a classical resolution method, you will first isolate a diastereomeric salt (e.g., mandelate or tartrate). The free amine is then liberated by treatment with a base, followed by extraction.[1] The purified free amine can then be converted to the hydrochloride salt.

  • Purification via Salt Crystallization: The formation of the salt itself is a purification step. Crude (R)-Chroman-4-amine can be dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of HCl in a solvent like ether or dioxane. The hydrochloride salt will precipitate and can be collected by filtration and washed to remove impurities. Recrystallization of the hydrochloride salt can further enhance its purity.

Data Presentation

Table 1: Comparison of Chiral Synthesis Strategies

StrategyKey ReagentsTypical YieldTypical Enantiomeric Excess (ee)ProsCons
Classical Resolution Racemic chroman-4-amine, Chiral acid (e.g., (R)-mandelic acid, D-tartaric acid)[1]30-45% (theoretical max 50%)>98% after recrystallizationWell-established, robust method[2]Inherently loses at least 50% of the material.
Asymmetric Reduction Chroman-4-one, CBS catalyst, Borane sourceGoodExcellent (>95%)High enantioselectivity, avoids resolutionRequires specialized chiral catalysts, strict anhydrous conditions.
Enzymatic Resolution Racemic precursor (e.g., chroman-4-ol), LipaseVariableHighHigh selectivity, mild conditionsMay require screening of multiple enzymes and conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of (R)-Chroman-4-amine via Asymmetric Reduction and Azide Inversion

This protocol is based on a common synthetic route described in the literature.[4]

Step 1: Asymmetric Reduction of Chroman-4-one to (S)-Chroman-4-ol

  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 eq) at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of chroman-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield (S)-Chroman-4-ol.

Step 2: Conversion to (R)-Chroman-4-azide (Mitsunobu Reaction)

  • Dissolve (S)-Chroman-4-ol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify by column chromatography to obtain (R)-Chroman-4-azide.

Step 3: Reduction of Azide to (R)-Chroman-4-amine

  • Dissolve (R)-Chroman-4-azide (1.0 eq) in methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude (R)-Chroman-4-amine.

Step 4: Formation of this compound

  • Dissolve the crude (R)-Chroman-4-amine in a minimal amount of isopropanol.

  • Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis_Workflow start Chroman-4-one step1 Asymmetric CBS Reduction (S)-Chroman-4-ol start->step1 step2 Azide Inversion (Mitsunobu) (R)-Chroman-4-azide step1->step2 step3 Azide Reduction (H₂/Pd-C) (R)-Chroman-4-amine step2->step3 step4 Salt Formation (HCl) (R)-Chroman-4-amine HCl step3->step4 end_product Final Product step4->end_product

Caption: Asymmetric synthesis workflow.

Protocol 2: Chiral Resolution of Racemic Chroman-4-amine

This protocol outlines the general steps for classical resolution.[1]

  • Prepare a solution of racemic chroman-4-amine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., D-tartaric acid) in the same solvent, heating gently if necessary.

  • Add the resolving agent solution to the amine solution with stirring.

  • Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may induce crystallization.

  • Allow the mixture to stand, possibly at a reduced temperature (e.g., 4 °C), to maximize crystal formation.

  • Collect the diastereomeric salt crystals by filtration and wash with a small amount of cold solvent.

  • Analyze the enantiomeric purity of the amine from the salt by a suitable method (e.g., chiral HPLC) after liberating a small sample with base.

  • If the enantiomeric excess is not sufficient, recrystallize the salt from a fresh portion of the solvent.

  • To recover the enantiopure amine, dissolve the diastereomeric salt in water and treat with a base (e.g., NaOH) to deprotonate the amine.

  • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to yield the enantioenriched (R)-Chroman-4-amine.

  • The amine can then be converted to its hydrochloride salt as described in Protocol 1, Step 4.

Resolution_Process racemic Racemic (R/S)-Amine mix Mix and Crystallize racemic->mix chiral_acid Chiral Acid (e.g., D-Tartaric Acid) chiral_acid->mix salts Diastereomeric Salts (R-Amine-D-Tartrate) (S-Amine-D-Tartrate) mix->salts separation Fractional Crystallization (Separation based on solubility) salts->separation r_salt Crystalline (R)-Amine Salt separation->r_salt s_salt Soluble (S)-Amine Salt separation->s_salt liberation Base Treatment & Extraction r_salt->liberation final_amine Enriched (R)-Amine liberation->final_amine

Caption: Classical resolution of racemic amine.

References

Technical Support Center: Enantioselective Synthesis of Chiral Chroman-4-Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantioselective synthesis of chiral chroman-4-amines. Our goal is to help you improve enantioselectivity and overall reaction efficiency.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable troubleshooting steps.

Issue 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is a common challenge in asymmetric synthesis. The following steps can help identify and resolve the root cause.

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Catalyst Screen a variety of chiral catalysts from different classes (e.g., organocatalysts, transition metal complexes).[1] Consider using bifunctional catalysts, such as cinchona-alkaloid-ureas or squaramides, which can offer enhanced stereocontrol through multiple interaction points.[2][3][4]Identification of a catalyst that provides a better-defined chiral environment for the reaction, leading to improved enantioselectivity.
Incorrect Reaction Temperature Systematically vary the reaction temperature. Lowering the temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1][5][6]Increased enantiomeric excess, although this may sometimes be accompanied by a decrease in the reaction rate.[1][5]
Inappropriate Solvent Screen a range of solvents with varying polarities and coordinating abilities.[1][5] The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting the stereochemical outcome.[1][5]Discovery of a solvent that optimizes catalyst-substrate interactions for higher selectivity. For example, in some reactions, THF may provide excellent enantioselectivity, while toluene might offer a better balance of yield and selectivity.[1]
Presence of Water/Impurities Ensure all reagents and solvents are dry and pure. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][5]Elimination of interferences that can deactivate the catalyst or alter its selectivity, leading to more consistent and higher enantioselectivity.
Substrate Reactivity If possible, modify the electronic or steric properties of the substrates. This can enhance the recognition between the substrate and the chiral catalyst.[1]Improved substrate-catalyst recognition and stereochemical control, resulting in higher enantiomeric excess.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_workflow start Low Enantiomeric Excess (ee) Observed catalyst Screen Chiral Catalysts (e.g., bifunctional organocatalysts) start->catalyst temperature Optimize Reaction Temperature (typically lower) catalyst->temperature solvent Screen Solvents (varying polarity) temperature->solvent purity Ensure Reagent/Solvent Purity (dry, inert atmosphere) solvent->purity substrate Modify Substrate Structure (if feasible) purity->substrate end Improved Enantioselectivity substrate->end

Caption: A logical workflow for troubleshooting low enantiomeric excess in the synthesis of chiral chroman-4-amines.

Issue 2: Poor Yield and/or Low Conversion

Low yields can be attributed to several factors, from catalyst activity to reaction conditions.

Potential CauseTroubleshooting StepExpected Outcome
Catalyst Deactivation If the catalyst is sensitive to air or moisture, ensure the reaction is performed under a strictly inert atmosphere.[1] Use freshly prepared or properly stored catalysts.Preservation of the catalyst's activity throughout the reaction, leading to higher conversion and yield.
Insufficient Catalyst Loading Incrementally increase the catalyst loading. While higher loading can increase costs, it may be necessary to achieve a reasonable reaction rate and conversion.[1]Improved reaction rate and potentially higher conversion, which may also have an impact on selectivity.
Suboptimal Reaction Time Monitor the reaction progress over time using techniques like TLC or HPLC to determine the optimal duration.Achievement of maximum yield and enantioselectivity before potential side reactions or product degradation occur.[1]
Poor Substrate Solubility Select a solvent or solvent system in which all reactants are fully soluble at the chosen reaction temperature.A homogeneous reaction mixture, leading to more consistent and reproducible results.[1]
Reversible Reaction For equilibrium-limited reactions, consider strategies to shift the equilibrium towards the product side, such as removing a byproduct.Increased conversion and overall yield of the desired chiral chroman-4-amine.

Troubleshooting Workflow for Poor Yield

poor_yield_workflow start Poor Yield / Low Conversion catalyst_activity Check for Catalyst Deactivation (run under inert atmosphere) start->catalyst_activity catalyst_loading Optimize Catalyst Loading (incremental increase) catalyst_activity->catalyst_loading reaction_time Optimize Reaction Time (monitor progress) catalyst_loading->reaction_time solubility Improve Substrate Solubility (screen solvents) reaction_time->solubility equilibrium Address Reaction Reversibility (e.g., remove byproduct) solubility->equilibrium end Improved Yield equilibrium->end

Caption: A systematic approach to diagnosing and resolving issues of poor yield or low conversion.

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral catalyst for my specific chroman-4-amine synthesis?

The choice of catalyst is highly dependent on the reaction mechanism and the structure of your substrates. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, are often effective as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted/Lewis acid/base interactions.[2][4] It is recommended to start with a catalyst that has been reported to be effective for a similar transformation and then screen a small library of related catalysts to optimize your specific reaction.

Q2: Can the solvent choice reverse the enantioselectivity of the reaction?

While uncommon, a reversal of enantioselectivity upon changing the solvent has been observed in some asymmetric catalytic reactions.[5] This typically points to a significant change in the reaction mechanism or the way the catalyst and substrate interact in different solvent environments. For instance, a polar solvent might favor an ionic transition state, while a nonpolar solvent could promote a concerted pathway, each leading to a different enantiomer.[5]

Q3: My enantioselectivity drops significantly when I scale up the reaction. What could be the cause?

A drop in enantioselectivity upon scale-up can often be traced back to issues with mass and heat transfer. In larger reaction vessels, localized temperature gradients can occur, which can negatively impact enantioselectivity.[5] Ensure that stirring is efficient and uniform and that the internal temperature is carefully monitored and controlled. Additionally, ensure the purity of the solvent and reagents is consistent with the small-scale experiments, as larger quantities may introduce more impurities.[5]

Q4: At what stage should I purify my chiral chroman-4-amine, and what are the recommended methods?

Purification is typically performed after the reaction is complete and has been quenched. The most common method for purifying chroman derivatives is flash column chromatography on silica gel.[1] To determine the enantiomeric excess of the purified product, chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.[1][7] In some cases, the crude product can be directly analyzed by chiral HPLC to determine the ee before purification.

Data Presentation

The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the synthesis of chiral chromans.

Table 1: Effect of Solvent and Temperature on Enantioselectivity in an Intramolecular Oxy-Michael Addition [2]

EntrySolventTemperature (°C)Yield (%)ee (%)
1CH₂Cl₂258560
2Toluene258865
3THF259275
4THF09085
5THF-208592

Reaction conditions: Phenol substrate with an (E)-α,β-unsaturated ketone moiety, 10 mol% quinidine-derived bifunctional aminourea catalyst.

Table 2: Screening of Bifunctional Organocatalysts for an Oxa-Michael–Michael Cascade Reaction [8]

EntryCatalystSolventYield (%)dree (%)
1Quinine-derived ThioureaToluene85>20:190
2Quinine-derived SquaramideToluene95>20:1>99
3Cinchonidine-derived ThioureaToluene8215:188
4Cinchonidine-derived SquaramideToluene93>20:197

Reaction conditions: 2-hydroxynitrostyrene and trans-β-nitroolefin substrates, 10 mol% catalyst, 50 °C.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of chiral chromans.

Protocol 1: Organocatalytic Oxa-Michael-Nitro-Michael Domino Reaction[9]

This protocol describes the synthesis of polysubstituted chiral chromans using a squaramide catalyst.

  • Reaction Setup: To a solution of 2-hydroxynitrostyrene (0.24 mmol) and the chiral squaramide catalyst (0.02 mmol, 10 mol%) in 1.0 mL of dichloromethane, add the trans-β-nitroolefin (0.2 mmol).

  • Reaction Conditions: Stir the resulting mixture at room temperature for the time specified in the original literature (typically 24-72 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow for Protocol 1

protocol_1_workflow setup 1. Reaction Setup - Add 2-hydroxynitrostyrene, squaramide catalyst, and trans-β-nitroolefin to dichloromethane. stir 2. Reaction Conditions - Stir at room temperature (24-72 h). setup->stir monitor 3. Monitoring - Monitor progress by TLC. stir->monitor workup 4. Work-up - Concentrate in vacuo. monitor->workup purify 5. Purification - Flash column chromatography. workup->purify analyze 6. Analysis - Determine dr (NMR) and ee (chiral HPLC). purify->analyze

Caption: Step-by-step workflow for the organocatalytic synthesis of polysubstituted chiral chromans.

Protocol 2: Intramolecular Oxy-Michael Addition using a Cinchona-Alkaloid-Urea Catalyst[9]

This protocol outlines the synthesis of chiral chromans via an intramolecular cyclization.

  • Reaction Setup: In a reaction tube, dissolve the phenol substrate bearing an (E)-α,β-unsaturated ketone moiety (0.1 mmol) and the Cinchona-alkaloid-urea catalyst (0.01 mmol, 10 mol%) in 1.0 mL of toluene.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Proposed Mechanism for Bifunctional Catalysis

bifunctional_catalysis catalyst Bifunctional Catalyst (e.g., Thiourea-Amine) substrate_phenol Phenol Substrate (Nucleophile) catalyst->substrate_phenol Brønsted Base Activation (Amine) substrate_enone α,β-Unsaturated Ketone (Electrophile) catalyst->substrate_enone Lewis Acid Activation (Thiourea) transition_state Activated Complex (Dual H-Bonding) substrate_phenol->transition_state substrate_enone->transition_state product Chiral Chroman transition_state->product Intramolecular Cyclization

Caption: Proposed mechanism for bifunctional organocatalysis in enantioselective chroman synthesis.

References

Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions, addressing common challenges encountered during the chiral resolution of racemic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the success of a diastereomeric salt crystallization?

The success of a diastereomeric salt crystallization hinges on several key factors. The most critical is the choice of solvent, as it dictates the solubility difference between the two diastereomeric salts.[1][2] An ideal solvent will maximize this difference, leading to the preferential crystallization of the less soluble salt.[1] Other crucial factors include the selection of the resolving agent, the stoichiometry between the racemate and the resolving agent, the temperature profile of the crystallization process, and the level of supersaturation.[1][3]

Q2: Why am I not getting any crystals, or why is an oil precipitating out?

The formation of an oil or the complete lack of crystal formation are common issues that often point to problems with the solvent system or the degree of supersaturation.[2] If the solvent is too good, the diastereomeric salts will remain in solution. Conversely, if the solvent is too poor or the cooling is too rapid, the salts may "oil out" as a liquid phase instead of forming an ordered crystal lattice.[2] Insufficient supersaturation, meaning the concentration of the salt is below its solubility limit, will also prevent crystallization.[2]

Q3: My crystal yield is very low. How can I improve it?

Low yields suggest that a significant amount of the desired diastereomer remains in the mother liquor. This can be due to the desired salt being too soluble in the chosen solvent, even if it is the less soluble of the two.[3] The separation may also be limited by the eutectic point of the diastereomeric mixture.[3] To improve the yield, you can try screening for a solvent that further reduces the solubility of the target salt, or experiment with lower final crystallization temperatures.[3] Additionally, recycling the mother liquor, which may involve racemizing the unwanted enantiomer, can enhance the overall process yield.[3]

Q4: Both diastereomers are crystallizing together, leading to low diastereomeric excess (d.e.). What should I do?

Co-crystallization is a clear indication that the solubility difference between the two diastereomeric salts in your current system is not large enough for effective separation.[3] The most effective way to address this is through a systematic screening of different solvents to find one that maximizes this solubility difference.[3] Optimizing the temperature profile with a slower, more controlled cooling rate can also provide a better opportunity for the less soluble diastereomer to crystallize selectively.[3]

Q5: What is a solid solution, and how can I overcome its formation?

A solid solution is a single crystalline phase that incorporates both diastereomers, making purification by simple recrystallization ineffective.[4] The formation of a solid solution is a significant challenge in chiral resolution.[4][5] To overcome this, one can try screening for a different resolving agent, as a structurally different agent will lead to diastereomers with different physical properties that may not form a solid solution.[4] Varying the solvent system to alter solute-solvent interactions can also be effective.[4] In some cases, thermal cycling (annealing) of the solid solution can promote phase separation.[4]

Troubleshooting Guides

This section provides detailed solutions in a question-and-answer format for specific issues you may encounter during your experiments.

Issue 1: No Crystals Form, or an Oil Precipitates Instead

Q: I've mixed my racemic compound with the resolving agent in a solvent, but I'm either getting no solid or an oily precipitate. What are the troubleshooting steps?

A: This is a common problem that can be systematically addressed by evaluating the following factors:

  • Inappropriate Solvent System: The solvent choice is paramount.[1][2]

    • Solution: Conduct a thorough solvent screen using a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and consider using solvent mixtures.[2] The addition of an "anti-solvent" (a solvent in which the salts are less soluble) can often induce crystallization, but it should be added slowly to avoid oiling out.[2][3]

  • Insufficient Supersaturation: Crystallization cannot occur if the salt concentration is below its solubility limit.[2]

    • Solution: Carefully evaporate some of the solvent to increase the concentration.[2][3] Alternatively, lower the temperature to decrease the solubility of the salts.[2][3]

  • Lack of Nucleation Sites: Spontaneous nucleation can be difficult.

    • Solution: Introduce seed crystals of the desired diastereomeric salt to induce crystallization.[1][3] If seed crystals are unavailable, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes initiate nucleation.[3]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil instead of crystals.[2]

    • Solution: Employ a slower, more controlled cooling profile to allow for ordered crystal growth.[2][3]

Issue 2: Low Diastereomeric Excess (d.e.) or Purity

Q: I've isolated crystals, but the diastereomeric excess is low, indicating co-crystallization. How can I improve the purity?

A: Low d.e. is a result of an insufficient solubility difference between the two diastereomeric salts in your chosen system.[3]

  • Re-evaluate the Solvent: This is the most critical step. A systematic solvent screening is often the most effective approach to maximize the solubility difference.[3]

  • Optimize the Temperature Profile: A slower cooling rate can provide a larger window for the less soluble diastereomer to crystallize selectively before the more soluble one begins to precipitate.[3]

  • Adjust Resolving Agent Stoichiometry: While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve selectivity.[1][3]

  • Recrystallization: If the initial d.e. is reasonable, one or more recrystallization steps can be performed to further enrich the desired diastereomer.

  • Construct a Phase Diagram: For a more in-depth understanding, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for obtaining the desired salt with high purity.[3][6]

Data Presentation: Solvent Screening and Temperature Effects

The following table summarizes hypothetical quantitative data to illustrate the impact of solvent and temperature on the yield and diastereomeric excess (d.e.) of a diastereomeric salt crystallization.

Solvent SystemTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)Observations
Methanol06570Rapid precipitation, small needles
Ethanol05585Slower crystallization, larger crystals
Isopropanol04095Very slow crystallization, high purity
Ethyl Acetate253098Low yield at room temperature
Ethyl Acetate05096Good balance of yield and purity
Toluene2510>99Very low solubility and yield
Methanol/Water (9:1)57560High yield but poor selectivity
Ethanol (slow cool to -10)-106090Controlled cooling improves d.e.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve the racemic mixture (1.0 eq.) in a suitable solvent at an elevated temperature.

    • In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq.) in the same solvent, also at an elevated temperature.

    • Slowly add the resolving agent solution to the racemic mixture solution with stirring.

    • Stir the mixture at the elevated temperature for a predetermined time (e.g., 30-60 minutes) to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly and in a controlled manner to the desired final temperature. A slower cooling rate generally improves purity.[2][3]

    • If crystallization does not occur spontaneously, attempt to induce it by seeding with a small crystal of the desired diastereomeric salt.[1][3]

    • Allow the mixture to stir at the final temperature for a period to maximize crystal growth and yield.

  • Isolation and Washing:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[4]

  • Drying:

    • Dry the isolated diastereomeric salt under vacuum.[4]

  • Analysis:

    • Determine the yield and diastereomeric excess of the crystalline salt using analytical techniques such as HPLC, chiral HPLC, or NMR spectroscopy.

Protocol 2: Regeneration of the Pure Enantiomer
  • Salt Dissolution: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water or an organic solvent).[2]

  • Liberation of the Enantiomer: Add an acid or a base to the solution to break the salt and liberate the free enantiomer from the resolving agent.[2][7]

  • Extraction and Purification: Extract the liberated enantiomer with an appropriate organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain the purified enantiomer. Further purification can be done by distillation or recrystallization if necessary.[2]

Mandatory Visualization

Troubleshooting_Workflow Start Start: Diastereomeric Salt Crystallization Issue Issue_NoCrystals Issue: No Crystals / Oiling Out Start->Issue_NoCrystals Issue_LowDE Issue: Low Diastereomeric Excess Start->Issue_LowDE Issue_LowYield Issue: Low Yield Start->Issue_LowYield Solvent_Screen1 Systematic Solvent Screen (Polarity, Mixtures, Anti-solvent) Issue_NoCrystals->Solvent_Screen1 Primary Action Solvent_Screen2 Systematic Solvent Screen (Maximize Solubility Difference) Issue_LowDE->Solvent_Screen2 Primary Action Solvent_Screen3 Screen for Solvent with Lower Target Solubility Issue_LowYield->Solvent_Screen3 Primary Action Increase_Conc Increase Concentration (Evaporation / Lower Temp) Solvent_Screen1->Increase_Conc Induce_Nucleation Induce Nucleation (Seeding / Scratching) Increase_Conc->Induce_Nucleation Control_Cooling1 Control Cooling Rate (Slower Cooling) Induce_Nucleation->Control_Cooling1 End Resolution Achieved Control_Cooling1->End Control_Cooling2 Optimize Temperature Profile (Slow, Controlled Cooling) Solvent_Screen2->Control_Cooling2 Adjust_Stoich Adjust Resolving Agent Stoichiometry (0.5-1.0 eq.) Control_Cooling2->Adjust_Stoich Recrystallize Recrystallize Product Adjust_Stoich->Recrystallize Recrystallize->End Lower_Temp Lower Final Crystallization Temperature Solvent_Screen3->Lower_Temp Recycle_ML Recycle Mother Liquor (Consider RRR) Lower_Temp->Recycle_ML Advanced_Tech Consider Advanced Techniques (e.g., CIDT) Recycle_ML->Advanced_Tech Advanced_Tech->End

References

Common side reactions in the synthesis of chroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chroman-4-ones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side reactions and other challenges encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low yield in the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde.

  • Question: My reaction between a 2'-hydroxyacetophenone and an aldehyde is giving a very low yield of the desired chroman-4-one. What is the likely cause and how can I improve it?

  • Answer: A low yield in this reaction is most commonly due to a competing side reaction: the self-condensation of the aldehyde.[1] This is particularly prevalent when the 2'-hydroxyacetophenone is substituted with electron-donating groups, which reduces its reactivity towards the initial aldol addition.[1]

    Troubleshooting Steps:

    • Purity of Starting Materials: Ensure your 2'-hydroxyacetophenone, aldehyde, and solvent are free of impurities. Trace amounts of water or other nucleophiles can interfere with the reaction.

    • Choice of Base: The base plays a crucial role. While strong bases like sodium hydroxide can be used, they can also promote the aldehyde self-condensation. A less nucleophilic, sterically hindered base like Diisopropylethylamine (DIPA) is often a better choice.[1] A tertiary amine like Diisopropylethylamine (DIPEA) can also give high yields, suggesting the reaction proceeds via an aldol condensation rather than an enamine mechanism.[2]

    • Reaction Conditions:

      • Temperature: While heating is necessary, excessive temperatures can lead to decomposition. Microwave irradiation at 160–170 °C for 1 hour has been shown to be effective.[1]

      • Stoichiometry: A slight excess of the aldehyde (e.g., 1.1 equivalents) is typically used.[1]

    • Slow Addition of Aldehyde: To minimize self-condensation, try adding the aldehyde slowly to the reaction mixture containing the 2'-hydroxyacetophenone and the base. This keeps the instantaneous concentration of the aldehyde low.

Issue 2: Formation of polymeric material in the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid.

  • Question: I am attempting to synthesize a chroman-4-one via an intramolecular Friedel-Crafts acylation, but I am observing a significant amount of insoluble, polymeric material. What is happening and how can I prevent it?

  • Answer: The formation of polymeric material is likely due to a competing intermolecular Friedel-Crafts acylation, where one molecule of the phenoxypropionic acid (or its activated form) acylates another, leading to a chain of linked aromatic rings. This is a concentration-dependent side reaction.

    Troubleshooting Steps:

    • High Dilution: The most effective way to favor the desired intramolecular reaction is to work under high dilution conditions. This involves using a larger volume of solvent to decrease the probability of two reactant molecules encountering each other.

    • Slow Addition: Slowly adding the phenoxypropionic acid or its corresponding acyl chloride to the Lewis acid catalyst can also help maintain a low concentration of the reactive species.

    • Choice of Catalyst: The strength of the Lewis acid can influence the outcome. While strong Lewis acids like AlCl₃ are common, milder catalysts may offer better control for highly activated systems.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the intermolecular side reaction more than the intramolecular cyclization.

Issue 3: Difficulty in purifying the chroman-4-one from the aldehyde self-condensation product.

  • Question: My reaction has produced the desired chroman-4-one, but it is contaminated with the aldehyde self-condensation by-product, and they are difficult to separate by column chromatography. What purification strategies can I employ?

  • Answer: Co-elution of the product and the aldehyde self-condensation by-product can be a significant challenge. Here are some strategies to address this:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems. A less polar solvent system might allow for better separation. Using a gradient elution can also be effective.

      • Silica Gel: Ensure you are using an appropriate amount of silica gel with a suitable particle size for good resolution.

    • Recrystallization: If your chroman-4-one is a solid, recrystallization can be a highly effective purification method. The difference in solubility between your product and the by-product in a particular solvent can be exploited.

    • Chemical Treatment: In some cases, it may be possible to selectively react the aldehyde self-condensation product. For example, if the by-product still contains a reactive aldehyde or ketone, it might be possible to selectively derivatize it to facilitate separation. This is an advanced technique and should be approached with caution.

    • Preparative HPLC: If other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can offer the high resolution needed for separating closely eluting compounds.

Quantitative Data

The following table summarizes the impact of substituents on the 2'-hydroxyacetophenone on the yield of the corresponding 2-pentylchroman-4-one, highlighting the challenge with electron-donating groups which leads to an increase in aldehyde self-condensation.

2'-Hydroxyacetophenone Substituent(s)Yield of 2-Pentylchroman-4-onePrimary Side ReactionReference
6,8-DibromoHighMinimal[1]
6-ChloroHighMinimal[1]
UnsubstitutedModerate (55%)Aldehyde self-condensation[1]
6,8-DimethylLow (17%)Significant aldehyde self-condensation[1]
6-MethoxyLow (17%)Significant aldehyde self-condensation[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones

This protocol is adapted from a procedure for the synthesis of 2-alkyl-substituted chroman-4-ones, a method where aldehyde self-condensation is a common side reaction.[1]

  • Materials:

    • Appropriate 2′-hydroxyacetophenone (1.0 equiv)

    • Appropriate aldehyde (1.1 equiv)

    • Diisopropylethylamine (DIPA) (1.1 equiv)

    • Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

    • Dichloromethane

    • 1 M NaOH (aq)

    • 1 M HCl (aq)

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • To a microwave-safe reaction vessel, add the 2′-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.

    • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

    • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.

Protocol 2: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This protocol is a general procedure for the cyclization of phenoxypropionic acids to form chroman-4-ones.

  • Materials:

    • 3-Phenoxypropionic acid

    • Polyphosphoric acid (PPA)

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Crushed ice

  • Procedure:

    • In a round-bottom flask, place the 3-phenoxypropionic acid.

    • Add polyphosphoric acid (typically 10 times the weight of the starting material).

    • Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for better mixing of the viscous solution.

    • Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

Reaction_Pathways cluster_0 Base-Promoted Condensation cluster_1 Intramolecular Friedel-Crafts Acylation 2-hydroxyacetophenone 2-hydroxyacetophenone Chroman-4-one Chroman-4-one 2-hydroxyacetophenone->Chroman-4-one Desired Pathway Aldehyde Aldehyde Aldehyde->Chroman-4-one Aldehyde Self-Condensation Product Aldehyde Self-Condensation Product Aldehyde->Aldehyde Self-Condensation Product Side Reaction Base Base Base->Chroman-4-one Base->Aldehyde Self-Condensation Product Phenoxypropionic Acid Phenoxypropionic Acid Chroman-4-one_FC Chroman-4-one Phenoxypropionic Acid->Chroman-4-one_FC Intramolecular Intermolecular Acylation Product Polymer Phenoxypropionic Acid->Intermolecular Acylation Product Intermolecular (Side Reaction) Lewis Acid Lewis Acid Lewis Acid->Chroman-4-one_FC Lewis Acid->Intermolecular Acylation Product

Caption: Reaction pathways for chroman-4-one synthesis.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Purity Check Purity of Starting Materials Low Yield->Check Purity Yes Successful Synthesis Successful Synthesis Low Yield->Successful Synthesis No Optimize Base Optimize Base (e.g., use DIPA) Check Purity->Optimize Base Adjust Conditions Adjust Reaction Conditions (Temp, Time) Optimize Base->Adjust Conditions Aldehyde Self-Condensation Product Observed? Aldehyde Self-Condensation Product Observed? Adjust Conditions->Aldehyde Self-Condensation Product Observed? Slow Aldehyde Addition Implement Slow Aldehyde Addition Aldehyde Self-Condensation Product Observed?->Slow Aldehyde Addition Yes Purification Issues Purification Issues Aldehyde Self-Condensation Product Observed?->Purification Issues No Slow Aldehyde Addition->Purification Issues Optimize Chromatography Optimize Chromatography (Solvent, Gradient) Purification Issues->Optimize Chromatography Yes Purification Issues->Successful Synthesis No Recrystallize Attempt Recrystallization Optimize Chromatography->Recrystallize Recrystallize->Successful Synthesis

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of Basic Amines in Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of basic amines using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are basic amines so challenging to purify by silica gel column chromatography?

A1: The primary challenge arises from the acidic nature of the silica gel stationary phase and the basicity of the amine. The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This strong acid-base interaction can lead to several problems:

  • Peak Tailing: The amine elutes slowly and asymmetrically, resulting in broad peaks that have a characteristic "tail."[4][5][6] This occurs because of non-uniform interactions, where some amine molecules are more strongly retained by the active sites on the silica.

  • Irreversible Binding: In some cases, the interaction is so strong that the amine binds irreversibly to the column, leading to low or no recovery of the desired compound.[3]

  • Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive amines.[3]

  • Poor Separation: The strong interactions can mask the subtle differences between the target amine and impurities, leading to poor separation.

Q2: What is peak tailing and how can I minimize it?

A2: Peak tailing is a phenomenon observed in chromatography where the peak corresponding to a compound is not symmetrical but has a trailing edge that slowly returns to the baseline.[4][7] For basic amines, this is primarily caused by the strong interaction with acidic silanol groups on the silica stationary phase.[4][6]

To minimize peak tailing, you can:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, can neutralize the acidic silanol sites, reducing the strong interaction with the basic amine.[1][5]

  • Use an Alternative Stationary Phase: Switching to a less acidic or a basic stationary phase like alumina or amine-functionalized silica can prevent the strong binding and subsequent tailing.[1][8][9]

  • Optimize the Mobile Phase: Adjusting the polarity and pH of the mobile phase can significantly impact peak shape.[7] For basic compounds, a higher pH can suppress the ionization of the amine, leading to better peak shape.[1]

  • Reduce Sample Load: Overloading the column can saturate the stationary phase and lead to peak distortion, including tailing.[4][7]

Q3: When should I consider using a stationary phase other than silica gel?

A3: You should consider an alternative stationary phase to silica gel when you experience significant issues with peak tailing, low recovery, or compound degradation that cannot be resolved by modifying the mobile phase.[1][3]

Here are some common alternatives:

  • Alumina: Available in basic, neutral, and acidic forms, alumina is a good alternative for the purification of basic compounds. Basic or neutral alumina is generally recommended for amines.[3][10][11]

  • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more basic environment and minimizes unwanted interactions with basic analytes.[2][3][9] They often allow for the use of less aggressive solvent systems.[2]

  • Reversed-Phase Silica (C18): For polar amines, reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase, can be a suitable option.[1][3]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of basic amines.

ProblemPossible CausesRecommended Solutions
Peak Tailing Strong interaction between the basic amine and acidic silanol groups on the silica gel.[4][6]- Add a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide to the mobile phase.[1][5] - Use an alternative stationary phase such as alumina or amine-functionalized silica.[1][8][9] - Decrease the sample load on the column.[4][7]
Compound is Stuck on the Column (Low or No Recovery) Irreversible binding of the amine to the acidic stationary phase.[3]- Switch to a more basic stationary phase like basic alumina or amine-functionalized silica.[1][8][9] - Use a stronger, more polar mobile phase containing a basic additive. A common "flush" solvent is 10-20% methanol in dichloromethane with 1% triethylamine.[5]
Poor Separation of Amine from Impurities The strong interaction with the stationary phase is masking the separation between compounds.- Use a less interactive stationary phase (alumina, amine-functionalized silica).[1][9] - Optimize the mobile phase by testing different solvent systems and gradients on TLC first.[11]
Streaking on TLC Plate Similar to peak tailing, this is due to strong acid-base interactions between the amine and the silica on the TLC plate.[5]- Add a basic modifier (e.g., 0.5-2% triethylamine or 1-10% ammonia in methanol) to the developing solvent.[5] - Use TLC plates with a different stationary phase (e.g., alumina).[12]
Inconsistent Retention Times Column degradation, especially with amine-functionalized columns, or changes in the mobile phase composition.- Ensure the mobile phase is prepared fresh and consistently. - For amine columns, avoid prolonged exposure to aqueous mobile phases which can cause degradation. - Use a guard column to protect the analytical column from contaminants.[13]

Experimental Protocols

Protocol 1: Column Chromatography of a Basic Amine using Silica Gel with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. For example, if you plan to elute with a gradient of ethyl acetate in hexanes, start with 100% hexanes.

  • Adding the Modifier: Add the basic modifier, such as triethylamine (0.5-1% v/v), to the entire mobile phase system (both the initial solvent and the more polar solvent for the gradient).

  • Column Packing: Pack the column with the silica gel slurry. It is crucial to pack the column uniformly to avoid channeling.

  • Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase (containing the basic modifier) through it. This ensures that the silica surface is neutralized before loading the sample.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase. Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel, allow it to dry to a free-flowing powder, and then load this powder onto the top of the column.[5]

  • Elution: Begin elution with the initial mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the purified amine.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing high-boiling point modifiers like triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.[5]

Protocol 2: Using an Amine-Functionalized Silica Column
  • Column Selection: Choose an appropriate sized amine-functionalized silica column based on the amount of sample to be purified.

  • Mobile Phase Selection: A key advantage of amine-functionalized columns is that they often do not require a basic modifier in the mobile phase.[9] Common solvent systems include hexane/ethyl acetate or ethyl acetate/isopropanol.[2]

  • Equilibration: Equilibrate the column with the initial mobile phase.

  • Sample Loading: Load the sample as described in Protocol 1.

  • Elution and Analysis: Elute the column and analyze the fractions by TLC as in Protocol 1.

Visualizations

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for Basic Amine Check_Modifier Is a basic modifier (e.g., TEA, NH4OH) in the mobile phase? Start->Check_Modifier Add_Modifier Add 0.1-2% basic modifier to the mobile phase. Check_Modifier->Add_Modifier No Check_Stationary_Phase Are you using standard silica gel? Check_Modifier->Check_Stationary_Phase Yes End Improved Peak Shape Add_Modifier->End Switch_Phase Switch to alumina or amine-functionalized silica. Check_Stationary_Phase->Switch_Phase Yes Check_Load Is the column overloaded? Check_Stationary_Phase->Check_Load No Switch_Phase->End Reduce_Load Reduce sample concentration or injection volume. Check_Load->Reduce_Load Yes Check_Load->End No, consult further Reduce_Load->End

Caption: Troubleshooting workflow for peak tailing of basic amines.

Amine_Silica_Interaction cluster_silica Silica Gel Surface cluster_amine Basic Amine Silica Si-O-Si Silanol Si-OH (Acidic Silanol Group) Amine R-NH2 (Basic Amine) Amine->Silanol Strong Acid-Base Interaction (Causes Tailing/Binding) LonePair :

Caption: Interaction between a basic amine and the acidic silica gel surface.

Purification_Strategy_Selection Start Purification of a Basic Amine TLC_Screen Screen on Silica TLC with and without basic modifier (e.g., 1% TEA) Start->TLC_Screen Good_Rf_No_Streak Good Rf and no streaking with modifier? TLC_Screen->Good_Rf_No_Streak Silica_Column Use Silica Gel Column with basic modifier in mobile phase. Good_Rf_No_Streak->Silica_Column Yes Streaking_Persists Streaking persists or low Rf? Good_Rf_No_Streak->Streaking_Persists No Alumina_TLC Screen on Alumina TLC. Streaking_Persists->Alumina_TLC Good_Rf_Alumina Good Rf on Alumina? Alumina_TLC->Good_Rf_Alumina Alumina_Column Use Alumina Column. Good_Rf_Alumina->Alumina_Column Yes Amine_Silica Consider Amine-Functionalized Silica or Reversed-Phase. Good_Rf_Alumina->Amine_Silica No

Caption: Decision tree for selecting a purification strategy for basic amines.

References

Technical Support Center: Overcoming Low Enantiomeric Excess in CBS Reductions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low enantiomeric excess (ee) in Corey-Bakshi-Shibata (CBS) reductions.

Troubleshooting Guide

Q1: What are the most common causes of low enantiomeric excess (ee) in my CBS reduction?

Low enantiomeric excess in a CBS reduction can stem from several factors throughout the experimental setup and execution. The most common culprits include:

  • Presence of Moisture: The CBS reduction is highly sensitive to water. Any moisture in the reaction can lead to a significant decrease in enantioselectivity.[1][2]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the stereoselectivity of the CBS reduction. Generally, lower temperatures favor higher enantiomeric excess, but there is often an optimal temperature for a specific substrate and catalyst system.[1][3]

  • Impure Borane Source: Commercially available borane solutions, such as BH₃•THF, can contain trace amounts of borohydride species. These species can cause a non-selective background reduction of the ketone, leading to a lower overall enantiomeric excess.[1]

  • Catalyst Degradation or Impurity: The oxazaborolidine catalyst (CBS catalyst) can degrade over time, especially with improper storage.[3][4][5][6] Using an aged or impure catalyst can result in diminished enantioselectivity.

  • Inappropriate Stoichiometry: The ratio of catalyst, borane, and substrate is crucial for achieving high enantioselectivity. An excess of the borane reagent can sometimes lead to an increased rate of the non-catalyzed background reaction.

  • Substrate-Specific Effects: The structure of the ketone substrate can significantly influence the enantioselectivity of the reduction.[1][3] Some substrates are inherently more challenging and may require optimization of the catalyst structure or reaction conditions.

Q2: My enantiomeric excess is lower than expected. What immediate troubleshooting steps can I take?

If you are observing low enantiomeric excess, consider the following immediate actions:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Reaction Temperature: If the reaction was performed at room temperature, try lowering it. A common starting point for optimization is -78 °C.[3][7] However, be aware that for some systems, there is an optimal temperature, and going too low might decrease the reaction rate or even the enantioselectivity.[3]

  • Verify Reagent Quality: Use freshly opened or purified borane reagents. Consider using a borane source known for higher purity, such as BH₃•SMe₂ or catecholborane.[3][8]

  • Consider In-Situ Catalyst Generation: To circumvent issues with catalyst degradation during storage, the oxazaborolidine catalyst can be generated in situ from the corresponding chiral amino alcohol and a borane source immediately before the reduction.[3][4][5]

Frequently Asked Questions (FAQs)

Q: How does water affect the enantioselectivity of the CBS reduction? A: Water can react with both the borane reagent and the CBS catalyst. This reaction can consume the active reagents and alter the catalytic cycle, leading to a decrease in enantiomeric excess.[1][2] Therefore, it is crucial to conduct the reaction under strictly anhydrous conditions.[1][2]

Q: What is the effect of the borane source on the enantioselectivity? A: The choice of borane reagent can have a significant impact on the outcome of the reduction. While BH₃•THF is commonly used, it can contain impurities that lead to non-selective reduction.[1] Other borane sources like BH₃•SMe₂ or catecholborane can offer improved enantioselectivity in certain cases.[3][8] Catecholborane has been shown to be effective at very low temperatures (as low as -126 °C) and can be particularly useful for the reduction of α,β-unsaturated ketones.[1][3]

Q: Can I modify the CBS catalyst to improve enantioselectivity for a specific substrate? A: Yes, the structure of the CBS catalyst, particularly the substituent on the boron atom and the amino alcohol backbone, can be modified to optimize enantioselectivity for a challenging substrate.[1][9] Different derivatives of the catalyst have been developed and successfully utilized to improve selectivity.[1]

Q: Is it always better to run the CBS reduction at the lowest possible temperature? A: Not necessarily. While lower temperatures generally lead to higher enantiomeric excess, there is often an optimal temperature for a given substrate and catalyst combination.[1][3] In some cases, decreasing the temperature beyond this optimum can lead to a decrease in enantioselectivity or an impractically slow reaction rate.[3]

Q: What are some challenging substrates for CBS reduction, and how can I address them? A: Primary aliphatic ketones and certain α,β-enones can be challenging substrates, often affording only moderate enantioselectivities.[3] For these substrates, screening different catalyst derivatives, borane sources (e.g., catecholborane for enones), and reaction temperatures is often necessary to achieve high enantiomeric excess.[3]

Data Summary

Catalyst/Condition VariationSubstrateEnantiomeric Excess (ee)Reference
Standard Me-CBS with BH₃•THFAcetophenone>95%[10]
Spiroaminoborate ester catalyst with BH₃•DMSα-Bromoacetophenone99%[8]
In-situ generated catalyst from chiral lactam alcohol and p-iodophenoxyboraneBenzylacetone73%[3]
Bu-CBS with catecholborane at -78 °CBenzalacetone (an α,β-enone)92%[3]
(S)-Me-CBS-oxazaborolidine with BH₃•THF at -78 °C to -40 °CA complex ketone intermediateHigh (not specified)[2]

Experimental Protocols

General Protocol for CBS Reduction
  • Preparation: Under an inert atmosphere (argon or nitrogen), add the CBS catalyst (typically 5-10 mol%) to a flame-dried flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene or THF via syringe.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Borane Addition: Slowly add the borane reagent (e.g., BH₃•THF, 1.0 M solution in THF, 1.0-1.5 equivalents) to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition: Add a solution of the ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, quench it by the slow addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature, and then perform an appropriate aqueous work-up. The chiral alcohol product is then isolated and purified, typically by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Protocol for In-Situ Generation of the CBS Catalyst
  • Preparation: To a flame-dried flask under an inert atmosphere, add the chiral amino alcohol precursor (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%).

  • Solvent Addition: Add anhydrous THF.

  • Borane Addition for Catalyst Formation: Slowly add a solution of borane (e.g., BH₃•THF, 10 mol%) and stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.

  • Reduction: Proceed with the general CBS reduction protocol by cooling the solution and adding the remaining borane and the ketone substrate as described above.

Visualizations

CBS_Reduction_Catalytic_Cycle cluster_main CBS Reduction Catalytic Cycle catalyst CBS Catalyst (Oxazaborolidine) activated_complex Catalyst-Borane Complex catalyst->activated_complex + Borane borane Borane Reagent (BH3) borane->activated_complex transition_state Six-membered Transition State activated_complex->transition_state + Ketone ketone Prochiral Ketone ketone->transition_state product_complex Alkoxyborane Product Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Regeneration product Chiral Alcohol product_complex->product Work-up

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Troubleshooting_Workflow start Low Enantiomeric Excess Observed check_water Are anhydrous conditions strictly maintained? start->check_water dry_reagents Rigorously dry all solvents and glassware. Use inert atmosphere. check_water->dry_reagents No check_temp Was the reaction temperature optimized? check_water->check_temp Yes dry_reagents->start optimize_temp Screen a range of temperatures (e.g., RT, 0 °C, -20 °C, -78 °C). check_temp->optimize_temp No check_borane Is the borane source of high purity? check_temp->check_borane Yes optimize_temp->start new_borane Use a fresh bottle of borane or a different source (e.g., BH3•SMe2, catecholborane). check_borane->new_borane No check_catalyst Is the CBS catalyst active? check_borane->check_catalyst Yes new_borane->start insitu_catalyst Generate the catalyst in-situ before the reduction. check_catalyst->insitu_catalyst No further_optimization Further Optimization: Modify catalyst structure, screen solvents. check_catalyst->further_optimization Yes insitu_catalyst->start

Caption: A troubleshooting workflow for addressing low enantiomeric excess in CBS reductions.

References

Preventing racemization during the synthesis of (R)-Chroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (R)-Chroman-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically pure (R)-Chroman-4-amine?

A1: The main strategies for synthesizing enantiomerically pure (R)-Chroman-4-amine include:

  • Asymmetric reduction of chroman-4-one: This is a common and effective method. The use of a chiral reducing agent or catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, can afford the corresponding (S)-chroman-4-ol with high enantioselectivity.[1] This alcohol can then be converted to (R)-chroman-4-amine via a two-step process involving an inversion of stereochemistry.

  • Resolution of racemic chroman-4-amine: This classical approach involves separating the enantiomers of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-mandelic acid or D-tartaric acid, followed by fractional crystallization.[1]

  • Mitsunobu reaction with inversion of configuration: Starting from the readily available (S)-chroman-4-ol, a Mitsunobu reaction with a nitrogen nucleophile like hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA) proceeds with a clean inversion of stereochemistry at the C4 position to yield an azide intermediate.[2][3] Subsequent reduction of the azide furnishes the desired (R)-chroman-4-amine.[2][3]

Q2: Why is racemization a concern during the synthesis of (R)-Chroman-4-amine?

A2: Racemization is the conversion of a single enantiomer into a mixture of both enantiomers, leading to a loss of optical purity. In pharmaceutical applications, different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. Therefore, maintaining the enantiomeric integrity of (R)-Chroman-4-amine is critical to ensure the efficacy and safety of the final drug product.

Q3: What are the common causes of racemization in the synthesis of chiral amines?

A3: Racemization in chiral amine synthesis can be caused by several factors:

  • Harsh reaction conditions: Elevated temperatures, as well as strongly acidic or basic conditions, can promote racemization by facilitating the formation of achiral intermediates (e.g., imines or enamines).

  • Unsuitable reagents: The choice of reagents, such as certain coupling agents or strong bases, can increase the propensity for racemization.[4]

  • Prolonged reaction times: Extended exposure to conditions that can induce racemization increases the likelihood of losing enantiomeric purity.

  • Purification methods: Certain purification techniques, like distillation at high temperatures or chromatography on acidic or basic stationary phases, can contribute to racemization.

Q4: How can I determine the enantiomeric excess (ee%) of my (R)-Chroman-4-amine sample?

A4: The most common and reliable method for determining the enantiomeric excess of chiral amines is chiral High-Performance Liquid Chromatography (HPLC) .[5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each. Other methods include the use of chiral derivatizing agents followed by standard chromatography or NMR analysis, and circular dichroism spectroscopy.

Troubleshooting Guides

Problem 1: Significant racemization is observed in the final (R)-Chroman-4-amine product.

Possible CauseSuggested Solution
High reaction temperature during key steps (e.g., azide reduction, salt formation/liberation). Lower the reaction temperature. For instance, perform azide reductions at or below room temperature.
Use of a strong base for the liberation of the free amine from its salt. Use a milder base, such as sodium bicarbonate or a tertiary amine like triethylamine, and avoid prolonged exposure.
Acid- or base-catalyzed racemization during workup or purification. Neutralize the reaction mixture promptly during workup. Use neutral or deactivated silica gel for column chromatography if necessary.
Racemization during N-protection or deprotection steps (if applicable). If a protecting group is used, choose one that can be removed under mild conditions. For example, Boc groups can sometimes be removed with milder acidic conditions than those that might cause racemization.

Problem 2: The Mitsunobu reaction for the conversion of (S)-chroman-4-ol to the azide intermediate results in low yield or incomplete inversion.

Possible CauseSuggested Solution
Poor quality of reagents (DEAD/DIAD, PPh₃). Use freshly opened or purified reagents. Diethylazodicarboxylate (DEAD) and Diisopropylazodicarboxylate (DIAD) can degrade over time.
Incorrect order of addition of reagents. The recommended order is to dissolve the alcohol, triphenylphosphine, and the nucleophile (e.g., hydrazoic acid source) in an anhydrous solvent, cool the mixture to 0 °C, and then add the azodicarboxylate dropwise.[7][8]
Presence of water in the reaction. Ensure all glassware is oven-dried and use an anhydrous solvent (e.g., THF). Water can hydrolyze the activated alcohol intermediate.
Steric hindrance around the chiral center. While chroman-4-ol is generally reactive, bulky substituents on the chroman ring could hinder the SN2 attack. In such cases, optimizing the reaction time and temperature may be necessary.

Quantitative Data Summary

The following table summarizes representative data for a highly efficient synthesis of (R)-Chroman-4-amine salts, highlighting the excellent control over stereochemistry.

StepReactantsProductYield (%)Enantiomeric Excess (ee%)Reference
Asymmetric ReductionChroman-4-one, CBS catalyst, BH₃·SMe₂(S)-Chroman-4-ol95>99[1]
Azide Inversion(S)-Chroman-4-ol, DPPA, DIAD(R)-4-Azidochroman88>99[1]
Azide Reduction & Salt Formation(R)-4-Azidochroman, H₂, Pd/C, (R)-Mandelic Acid(R)-Chroman-4-amine (R)-mandelate85>99[1]

Experimental Protocols

Protocol 1: Asymmetric Reduction of Chroman-4-one to (S)-Chroman-4-ol

This protocol is based on the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Catalyst Activation: Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq.) dropwise. Stir the mixture at this temperature for 15 minutes.

  • Substrate Addition: Add a solution of chroman-4-one (1.0 eq.) in anhydrous THF dropwise to the catalyst solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford (S)-chroman-4-ol.

Protocol 2: Conversion of (S)-Chroman-4-ol to (R)-Chroman-4-amine via Mitsunobu Reaction and Reduction

This two-step protocol proceeds with a net inversion of stereochemistry.

Step A: Mitsunobu Reaction with Diphenylphosphoryl Azide (DPPA)

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-chroman-4-ol (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and diphenylphosphoryl azide (DPPA, 1.5 eq.) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled solution over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography to yield (R)-4-azidochroman.

Step B: Reduction of the Azide

  • Reaction Setup: Dissolve (R)-4-azidochroman (1.0 eq.) in methanol in a flask.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 wt%) to the solution.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (R)-Chroman-4-amine. The amine can be further purified by forming a salt with a chiral acid as described in the literature.[1]

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; specific parameters should be optimized for your system.

  • Sample Preparation: Prepare a stock solution of the purified chroman-4-amine in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H is often a good starting point.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Calculation: Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Prevention_Workflow cluster_synthesis Synthesis of (R)-Chroman-4-amine cluster_troubleshooting Key Checkpoints for Preventing Racemization start Chroman-4-one reduct Asymmetric Reduction (e.g., CBS) start->reduct alcohol (S)-Chroman-4-ol reduct->alcohol ts1 Control Temperature (Low T is better) reduct->ts1 mitsunobu Mitsunobu Reaction (Inversion) alcohol->mitsunobu azide (R)-4-Azidochroman mitsunobu->azide ts2 Mild Reagents (Avoid strong acids/bases) mitsunobu->ts2 reduct2 Azide Reduction azide->reduct2 final_product (R)-Chroman-4-amine reduct2->final_product ts3 Minimize Reaction Time reduct2->ts3 ts4 Neutral Purification (e.g., neutral silica) final_product->ts4

Caption: Workflow for the synthesis of (R)-Chroman-4-amine with key checkpoints to prevent racemization.

Chiral_Analysis_Workflow cluster_workflow Chiral Purity Analysis Workflow sample Purified (R)-Chroman-4-amine prep Sample Preparation (Dissolve in mobile phase) sample->prep hplc Chiral HPLC Analysis prep->hplc data Chromatogram Acquisition hplc->data calc Calculate ee% from Peak Areas data->calc result Enantiomeric Purity Report calc->result

Caption: A typical workflow for determining the enantiomeric excess of (R)-Chroman-4-amine using chiral HPLC.

References

Technical Support Center: Scaling Up the Chiral Resolution of Chroman-4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of chroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up this critical process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of racemic chroman-4-amine on a larger scale?

A1: The two most common and scalable methods for the chiral resolution of racemic chroman-4-amine are classical diastereomeric salt resolution and enzymatic kinetic resolution.[1]

  • Diastereomeric Salt Resolution: This technique involves reacting the racemic chroman-4-amine with a chiral resolving agent, typically a chiral acid like a tartaric acid or mandelic acid derivative, to form a pair of diastereomeric salts.[1] These salts have different solubilities, allowing for their separation by fractional crystallization.[1]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the chroman-4-amine at a faster rate than the other.[1] This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched amine, which can then be separated.

Q2: What are the main challenges when scaling up the chiral resolution of chroman-4-amine?

A2: Scaling up any chiral resolution presents challenges. For chroman-4-amine, key issues include:

  • Yield Limitation: Both classical and kinetic resolutions have a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture.[2] Overcoming this requires implementing a strategy to racemize and recycle the unwanted enantiomer.[2]

  • Crystallization Control: In diastereomeric salt resolution, achieving consistent and selective crystallization on a large scale can be difficult. Factors like cooling rate, agitation, and solvent purity become critical.

  • Enzyme Stability and Cost: For enzymatic resolutions, the cost, stability, and reusability of the enzyme are significant considerations for large-scale production.

  • Solvent Selection: Identifying a suitable solvent system that provides a good solubility difference between the diastereomeric salts is crucial and can be challenging to optimize for scale-up.

Q3: How can I improve the yield beyond the theoretical 50% limit?

A3: To improve the overall yield, the unwanted enantiomer must be racemized and recycled back into the resolution process. This can be achieved through a "Resolution-Racemization-Recycle" (R3) process.[2] This often involves a separate chemical or enzymatic step to convert the unwanted enantiomer back into the racemic mixture.[2]

Troubleshooting Guides

Diastereomeric Salt Resolution

Issue 1: Low Yield of the Desired Diastereomeric Salt

Potential CauseTroubleshooting Steps
Suboptimal Solvent System Screen a variety of solvents and solvent mixtures to find a system where the desired diastereomeric salt has low solubility and the undesired salt has high solubility.
Incorrect Stoichiometry of Resolving Agent Typically, 0.5 to 1.0 equivalents of the resolving agent are used.[3] Optimize the molar ratio of the resolving agent to the racemic amine.
Crystallization Conditions Not Optimized Control the cooling rate of the solution; slower cooling often leads to better crystal formation and purity. Seeding the solution with a small crystal of the desired diastereomeric salt can induce crystallization.[3]
Incomplete Salt Formation Ensure the racemic amine and resolving agent are fully dissolved before crystallization is initiated. Gentle heating may be required.[3]

Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved Chroman-4-Amine

Potential CauseTroubleshooting Steps
Co-precipitation of the Undesired Diastereomer Optimize the crystallization temperature and cooling profile. A slower, more controlled crystallization can improve selectivity. Wash the filtered crystals with a small amount of cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[4]
Impure Resolving Agent Ensure the chiral resolving agent has high enantiomeric purity.
Racemization During Liberation of the Free Amine Use mild basic conditions (e.g., NaHCO₃ or K₂CO₃ solution) to liberate the free amine from the salt to avoid racemization.
Insufficient Number of Recrystallizations A single crystallization may not be sufficient to achieve high e.e. Perform one or more recrystallizations of the diastereomeric salt.
Enzymatic Kinetic Resolution

Issue 1: Slow or Incomplete Enzymatic Reaction

Potential CauseTroubleshooting Steps
Suboptimal Enzyme Screen different types of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high activity and selectivity for chroman-4-amine.
Incorrect Acylating Agent The choice of acylating agent can significantly impact the reaction rate. Screen various acyl donors (e.g., ethyl acetate, isopropyl acetate).
Inappropriate Solvent The enzyme's activity is highly dependent on the solvent. Test a range of organic solvents (e.g., toluene, MTBE, hexane).
Suboptimal Temperature and pH Optimize the reaction temperature (typically 25-45 °C) and ensure the pH of the reaction medium is within the optimal range for the chosen enzyme.
Enzyme Deactivation Ensure all reagents and solvents are free of impurities that could inhibit the enzyme. Consider using an immobilized enzyme for improved stability and reusability.

Issue 2: Low Enantiomeric Excess (e.e.) of the Unreacted Amine

Potential CauseTroubleshooting Steps
Reaction Not Stopped at ~50% Conversion Monitor the reaction progress closely using chiral HPLC or GC. The highest e.e. for the unreacted starting material is typically achieved at approximately 50% conversion.
Low Enantioselectivity of the Enzyme Screen for a more selective enzyme. The enantioselectivity (E-value) of the enzyme is a critical parameter.
Non-Enzymatic Acylation The acylating agent may react with the amine non-selectively without the enzyme. Run a control reaction without the enzyme to assess the extent of the background reaction and adjust conditions (e.g., lower temperature) to minimize it.

Experimental Protocols

Diastereomeric Salt Resolution with a Tartaric Acid Derivative

This protocol is a general guideline and should be optimized for specific tartaric acid derivatives and scales.

  • Salt Formation: In a suitable reactor, dissolve racemic chroman-4-amine (1.0 equivalent) and the chiral tartaric acid derivative (0.5-1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating and stirring until a clear solution is obtained.[3][4]

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can promote crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.[3]

  • Isolation: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove impurities.[4]

  • Drying: Dry the crystalline diastereomeric salt under vacuum.

  • Liberation of the Free Amine: Suspend the dried salt in water and add a mild base (e.g., 2M NaOH or NaHCO₃ solution) dropwise while stirring until the solution is basic (pH > 10) to liberate the free amine.[3][4]

  • Extraction and Purification: Extract the liberated amine with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched chroman-4-amine.

  • Analysis: Determine the yield and enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

Enzymatic Kinetic Resolution

This protocol is a general guideline and requires optimization of the enzyme, acylating agent, and reaction conditions.

  • Reaction Setup: In a temperature-controlled reactor, dissolve racemic chroman-4-amine (1.0 equivalent) and the acylating agent (0.5-0.6 equivalent) in an anhydrous organic solvent.

  • Enzyme Addition: Add the selected lipase (free or immobilized) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the e.e. of the remaining amine and the formed amide.

  • Reaction Quench: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme (if immobilized) or by adding a suitable quenching agent.

  • Separation: Separate the unreacted chroman-4-amine from the acylated product. This can often be achieved by acid-base extraction or column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the recovered chroman-4-amine.

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for Amines (Illustrative Data)

Resolving AgentAmineSolventYield (%)Enantiomeric/Diastereomeric Excess (%)
(+)-Di-p-toluoyl-D-tartaric acidGeneric Primary AmineMethanol/Water85>95 (de)
(R)-Mandelic AcidGeneric Primary AmineEthanol80>98 (de)
(-)-Dibenzoyl-L-tartaric acidGeneric Primary AmineIsopropanol88>97 (de)

Note: This table provides illustrative data for common resolving agents with generic amines. Specific results for chroman-4-amine will vary and require experimental optimization.

Table 2: Key Parameters for Scaling Up Diastereomeric Salt Resolution

ParameterLaboratory ScalePilot/Production ScaleKey Considerations for Scale-Up
Batch Size 1-10 g1-100 kgHeat transfer, mixing efficiency, and material handling.
Solvent Volume 10-100 mL10-1000 LSolvent cost, recovery, and environmental impact.
Cooling Rate Passive/Ice BathJacketed Reactor with Controlled CoolingPrecise control is crucial for consistent crystal size and purity.
Agitation Magnetic StirrerImpeller/Mechanical StirrerShear forces can affect crystal formation; agitation must be optimized.
Filtration Büchner FunnelCentrifuge/Filter DryerEfficient solid-liquid separation and washing are critical.

Visualizations

experimental_workflow_diastereomeric_resolution cluster_start Start cluster_process Resolution Process cluster_end End Products start Racemic Chroman-4-amine salt_formation Salt Formation with Chiral Acid start->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Free Amine filtration->liberation Less Soluble Salt unwanted_enantiomer Unwanted Enantiomer Solution filtration->unwanted_enantiomer Mother Liquor extraction Extraction & Purification liberation->extraction enantioenriched_amine Enantioenriched Chroman-4-amine extraction->enantioenriched_amine logical_relationship_troubleshooting_low_ee cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Enantiomeric Excess (e.e.) cause1 Co-precipitation of Diastereomers issue->cause1 cause2 Impure Resolving Agent issue->cause2 cause3 Suboptimal Crystallization Conditions issue->cause3 cause4 Racemization during Workup issue->cause4 solution1a Optimize Solvent cause1->solution1a solution1b Control Cooling Rate cause1->solution1b solution1c Recrystallize cause1->solution1c solution2 Verify Purity of Resolving Agent cause2->solution2 solution3 Optimize Temperature Profile cause3->solution3 solution4 Use Milder Base for Liberation cause4->solution4

References

Technical Support Center: Oiling Out in Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereomeric salt formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the common issue of "oiling out" during crystallization.

Troubleshooting Guide: Dealing with Oiling Out

Oiling out, or liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid ("oil") rather than a solid crystalline phase.[1] This can be a significant hurdle in achieving successful chiral resolution via diastereomeric salt formation, leading to poor purification, amorphous products, and low yields. This guide provides a systematic approach to troubleshoot and prevent oiling out in your experiments.

Step 1: Control Supersaturation

High supersaturation is a primary driver of oiling out.[1] The following strategies can help you manage and control the level of supersaturation in your system.

  • Reduce Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone for a longer period, favoring crystal growth over the formation of an oil.

  • Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.

  • Controlled Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to avoid localized high supersaturation.

Step 2: Optimize the Solvent System

The choice of solvent is critical in preventing oiling out. A systematic solvent screening is often necessary to find the optimal conditions.

  • Vary Solvent Polarity: Experiment with a range of solvents with different polarities and hydrogen bonding capabilities. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.

  • Use Solvent Mixtures: Fine-tuning the properties of the crystallization medium with a co-solvent can sometimes prevent oiling out.

Step 3: Implement Seeding

Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth.

  • Introduce Seed Crystals: Add a small amount (typically 1-5% by weight) of seed crystals of the desired pure diastereomer to the solution at a temperature within the metastable zone.

Step 4: Address an Existing Oil

If oiling out has already occurred, the following steps can be taken to attempt to induce crystallization:

  • Re-dissolve and Re-cool: Gently heat the solution to re-dissolve the oil. Then, cool the solution at a much slower rate, preferably with seeding.

  • Add More Solvent: Increasing the amount of solvent can lower the supersaturation and may encourage crystallization upon slow cooling.

  • Introduce an Anti-Solvent: Very slowly add an anti-solvent to the heated, homogenous solution to gently decrease the solubility of the salt.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" in the context of diastereomeric salt formation?

A1: Oiling out, also known as liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent. In diastereomeric salt formation, this means that instead of obtaining crystals of one diastereomer, a liquid layer or droplets form, which can hinder or entirely prevent successful resolution.

Q2: What are the primary causes of oiling out?

A2: Oiling out is often a result of high supersaturation, where the concentration of the diastereomeric salt in solution exceeds its solubility to a degree that kinetically favors the formation of a liquid phase over an ordered crystal lattice. Key contributing factors include:

  • Rapid Cooling: Fast temperature reduction can quickly generate high levels of supersaturation.

  • Solvent Choice: A solvent in which the diastereomeric salt is either too soluble or too insoluble can promote oiling out.

  • High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of reaching the critical supersaturation level for oiling out.

  • Impurities: The presence of impurities can interfere with the crystallization process and induce oiling out.

Q3: How does oiling out negatively impact my chiral resolution?

A3: Oiling out can have several detrimental effects on the outcome of a diastereomeric salt resolution:

  • Poor Purification: The oil phase can act as a good solvent for impurities, which may become entrapped upon eventual solidification, leading to a lower purity of the desired enantiomer.

  • Amorphous Product: The oil may solidify into an amorphous solid or a gum, which is difficult to handle, filter, and dry.

  • Low Yield: The formation of an oil can prevent the selective crystallization of the desired diastereomer, leading to poor separation and low yields.

  • Inconsistent Results: Oiling out can be an unpredictable phenomenon, leading to poor reproducibility between experiments.

Q4: Can I still get crystals if my compound has oiled out?

A4: Yes, it is often possible to induce crystallization from an oiled-out state. This typically involves re-dissolving the oil by heating the mixture and then attempting to crystallize the salt again under more controlled conditions, such as a slower cooling rate, the addition of more solvent, or the use of seed crystals.

Data Presentation

The following tables provide quantitative data on solvent properties and illustrative examples of how experimental parameters can influence the outcome of diastereomeric salt crystallization.

Table 1: Properties of Common Crystallization Solvents

SolventPolarity IndexDielectric Constant (ε) at 20°C
Hexane0.11.88 (25°C)
Toluene2.42.38 (25°C)
Diethyl Ether2.84.33
Dichloromethane3.18.93 (25°C)
Tetrahydrofuran4.07.58 (25°C)
Ethyl Acetate4.46.02 (25°C)
Acetone5.120.7 (25°C)
Isopropyl Alcohol3.919.92 (25°C)
Ethanol4.324.55 (25°C)
Methanol5.132.70 (25°C)
Acetonitrile5.837.5
Water10.280.1

Table 2: Illustrative Example of Solvent Effect on a Diastereomeric Salt Resolution

Solvent SystemYield (%)Diastereomeric Excess (de) (%)Observation
Methanol6582Crystalline Solid
Ethanol7088Crystalline Solid
Acetone4292Crystalline Solid
Ethyl Acetate3595Crystalline Solid
Toluene----Oiling Out
Ethanol/Water (9:1)7890Crystalline Solid

Table 3: Illustrative Example of Cooling Rate and Seeding Effects

Cooling Rate (°C/hour)SeedingObservationDiastereomeric Excess (de) (%)Yield (%)
20NoOiling OutN/AN/A
5NoSome Oiling, some Crystals8560
1NoCrystalline Solid9575
20Yes (2 wt%)Crystalline Solid9882
5Yes (2 wt%)Crystalline Solid9985

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Diastereomeric Salt Formation

Objective: To identify a suitable solvent system that promotes the crystallization of one diastereomer while avoiding oiling out.

Methodology:

  • Preparation: In an array of small vials, dispense a known, equal amount of the racemic mixture and the resolving agent.

  • Initial Dissolution: Add a small amount of a volatile solvent (e.g., methanol) to each vial to ensure initial mixing and salt formation. Evaporate the solvent completely.

  • Solvent Addition: To each vial, add a different screening solvent or solvent mixture from a pre-selected library covering a range of polarities.

  • Equilibration: Seal the vials and heat them to a temperature where the salts fully dissolve.

  • Controlled Cooling: Allow the vials to cool slowly to room temperature. Further cooling in a refrigerator or cold bath can be performed if no crystallization occurs.

  • Observation: Visually inspect each vial for crystal formation, oiling out, or no change.

  • Analysis: If crystals are formed, isolate them by filtration, wash with a small amount of cold solvent, and dry. Analyze the solid for diastereomeric excess (e.g., by HPLC or NMR) to determine the effectiveness of the resolution.

Protocol 2: Inducing Crystallization from an Oiled-Out System

Objective: To recover a crystalline solid from a diastereomeric salt that has oiled out.

Methodology:

  • Re-dissolution: Gently heat the mixture with agitation until the oil phase completely dissolves back into the solvent, forming a homogeneous solution.

  • Dilution (Optional): If high concentration is the suspected cause, add a small amount of the same solvent to the hot solution.

  • Slow Cooling: Cool the solution very slowly. A programmable heating/cooling mantle or a large, insulated water bath is recommended to ensure a gradual temperature decrease.

  • Seeding (Recommended): Once the solution has cooled to just below the saturation temperature (if known) or to a temperature where it is still clear but close to the point of precipitation, add a small quantity of seed crystals of the desired diastereomer.

  • Extended Crystallization Time: Allow the solution to cool to the final temperature over an extended period (several hours to overnight) without disturbance.

  • Isolation: Collect the crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

  • Analysis: Analyze the crystals for diastereomeric purity to assess the success of the recovery.

Visualizations

Troubleshooting_Oiling_Out start Experiment Shows Oiling Out check_supersaturation Is Supersaturation Too High? start->check_supersaturation recovery Attempt to Crystallize from Oil start->recovery control_supersaturation Control Supersaturation check_supersaturation->control_supersaturation Yes check_solvent Is Solvent System Optimal? check_supersaturation->check_solvent No slow_cooling Reduce Cooling Rate control_supersaturation->slow_cooling lower_concentration Decrease Concentration control_supersaturation->lower_concentration controlled_addition Controlled Anti-Solvent Addition control_supersaturation->controlled_addition slow_cooling->check_solvent lower_concentration->check_solvent controlled_addition->check_solvent solvent_screening Perform Solvent Screening check_solvent->solvent_screening No seeding Implement Seeding check_solvent->seeding Yes vary_polarity Vary Solvent Polarity solvent_screening->vary_polarity use_mixtures Use Solvent Mixtures solvent_screening->use_mixtures vary_polarity->seeding use_mixtures->seeding success Crystalline Product Obtained seeding->success reheat Re-heat to Dissolve recovery->reheat slow_cool_seed Slow Cool with Seeding reheat->slow_cool_seed slow_cool_seed->success

Caption: Troubleshooting workflow for addressing oiling out.

Factors_Influencing_Oiling_Out oiling_out Oiling Out high_supersaturation High Supersaturation high_supersaturation->oiling_out rapid_cooling Rapid Cooling rapid_cooling->high_supersaturation high_concentration High Concentration high_concentration->high_supersaturation solvent_properties Solvent Properties solvent_properties->oiling_out poor_solubility_diff Poor Solubility Difference poor_solubility_diff->solvent_properties solvent_polarity Inappropriate Polarity solvent_polarity->solvent_properties other_factors Other Factors other_factors->oiling_out impurities Impurities impurities->other_factors

Caption: Key factors contributing to oiling out.

References

Technical Support Center: Optimizing Solvent Systems for Chiral Resolution of Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral resolution of amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing solvent systems for successful enantiomeric separation. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of amines?

A1: The two most common methods for resolving racemic amines are diastereomeric salt crystallization and chiral chromatography (including High-Performance Liquid Chromatography - HPLC, and Supercritical Fluid Chromatography - SFC).[1][2]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[3] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4] The desired amine enantiomer is then recovered by treating the isolated salt with a base.[4]

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the amine.[5] By carefully selecting the CSP and optimizing the mobile phase (the solvent system), the enantiomers can be separated and quantified.[5]

Q2: How do I select an appropriate solvent for diastereomeric salt crystallization?

A2: Solvent selection is crucial for successful diastereomeric salt formation and crystallization. The ideal solvent should:

  • Dissolve the racemic amine and the chiral resolving agent.

  • Allow for the precipitation of one diastereomeric salt while keeping the other dissolved.

  • Be readily available in high purity and easily removable.

A screening process with a range of solvents and solvent mixtures is often necessary to identify the optimal conditions.[6] Common solvents include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and ethers, as well as aqueous mixtures.[6]

Q3: In chiral HPLC, what is the role of the mobile phase and how do I optimize it?

A3: The mobile phase in chiral HPLC plays a critical role in the separation by influencing the interactions between the amine enantiomers and the chiral stationary phase. Optimization typically involves adjusting the composition of the mobile phase to achieve the best balance of retention, selectivity, and resolution.[7]

For normal-phase chromatography, the mobile phase usually consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[8] The ratio of these components is a key parameter to adjust. For basic amines, adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often necessary to improve peak shape by minimizing unwanted interactions with the silica support of the column.[7][9]

Q4: Why am I seeing poor peak shape (e.g., tailing) for my amine in chiral HPLC?

A4: Poor peak shape, particularly tailing, for chiral amines in HPLC is a common issue. It is often caused by strong interactions between the basic amine and acidic silanol groups on the surface of the silica-based CSP.[10]

Solutions:

  • Add a basic modifier: Incorporating a small amount (0.1-0.5%) of a basic additive like diethylamine (DEA), triethylamine (TEA), or butylamine into the mobile phase can mask the silanol groups and significantly improve peak symmetry.[10]

  • Optimize mobile phase pH (Reversed-Phase): If working in reversed-phase mode, adjusting the pH of the mobile phase can help to control the ionization state of the amine and reduce unwanted interactions.

  • Check for column overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.[11]

Troubleshooting Guides

Diastereomeric Salt Crystallization

Problem: No crystal formation after adding the resolving agent.

Possible CauseSuggested Solution
Solvent system is too solubilizing. Gradually add a less polar co-solvent (an anti-solvent) to decrease the solubility of the diastereomeric salts.
Concentration is too low. Carefully evaporate some of the solvent to increase the concentration of the salts.
Supersaturation not achieved. Try cooling the solution in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also provide nucleation sites.
Incorrect stoichiometry. Ensure the molar ratio of the racemic amine to the chiral resolving agent is appropriate. A 1:1 or 2:1 ratio is a common starting point.

Problem: Oily precipitate instead of crystalline solid.

Possible CauseSuggested Solution
Poor solvent choice. Screen a wider range of solvents or solvent mixtures. The oil may crystallize from a different solvent system.
Rapid precipitation. Try cooling the solution more slowly to encourage the formation of an ordered crystal lattice.
Presence of impurities. Ensure the starting racemic amine is of high purity, as impurities can inhibit crystallization.
Chiral HPLC/SFC

Problem: Poor or no separation of enantiomers.

Possible CauseSuggested Solution
Inappropriate Chiral Stationary Phase (CSP). Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, or cyclodextrin-based). Polysaccharide-based CSPs are often a good starting point for a wide range of compounds.
Mobile phase is too strong (analytes elute too quickly). In normal-phase, decrease the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.
Mobile phase is too weak (analytes have very long retention times). In normal-phase, increase the percentage of the alcohol modifier.
Suboptimal temperature. Vary the column temperature (e.g., test at 15°C, 25°C, and 40°C). Lower temperatures often improve resolution but can increase analysis time and pressure.[11]

Quantitative Data Tables

Table 1: Properties of Common Solvents for Chiral Resolution

This table provides properties of common organic solvents used in both crystallization and chromatography to aid in solvent selection.

SolventFormulaBoiling Point (°C)Density (g/mL)Relative Polarity
HexaneC₆H₁₄690.6550.009
HeptaneC₇H₁₆980.6840.012
TolueneC₇H₈110.60.8670.099
Diethyl EtherC₄H₁₀O34.60.7130.117
Ethyl AcetateC₄H₈O₂770.8940.228
Tetrahydrofuran (THF)C₄H₈O660.8860.207
DichloromethaneCH₂Cl₂39.71.3260.309
AcetoneC₃H₆O56.20.7860.355
Isopropanol (IPA)C₃H₈O82.40.7850.546
EthanolC₂H₆O78.50.7890.654
MethanolCH₄O64.70.7920.762
AcetonitrileC₂H₃N81.60.7860.460
WaterH₂O1001.0001.000

Data compiled from multiple sources.[12][13][14]

Table 2: Common Chiral Resolving Agents for Amines via Diastereomeric Salt Crystallization

Chiral Resolving AgentClassNotes
(+)-Tartaric Acid / (-)-Tartaric AcidCarboxylic AcidWidely used, commercially available, and relatively inexpensive. Effective for a broad range of amines.[15][16]
(+)-Dibenzoyl-D-tartaric Acid / (-)-Dibenzoyl-L-tartaric AcidCarboxylic AcidOften forms highly crystalline salts, leading to efficient separation.[4]
(+)-Mandelic Acid / (-)-Mandelic AcidCarboxylic AcidAnother common choice for the resolution of basic compounds.[16]
(+)-Camphorsulfonic Acid / (-)-Camphorsulfonic AcidSulfonic AcidStrong acids that can form highly crystalline salts with a variety of amines.[1][16]
(S)-(-)-1-Phenylethylamine / (R)-(+)-1-PhenylethylamineChiral BaseUsed for the resolution of chiral acids, but the principle is the same (formation of diastereomeric salts).[1]

Table 3: Typical Starting Conditions for Chiral HPLC/SFC Screening of Amines

This table provides common starting points for developing a chiral separation method.

ParameterNormal-Phase HPLCReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)
Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA, IB, IC)Polysaccharide-based or Macrocyclic Glycopeptide-basedPolysaccharide-based
Mobile Phase A n-Hexane or n-HeptaneWater with 0.1% Formic Acid or 10mM Ammonium BicarbonateSupercritical CO₂
Mobile Phase B Isopropanol (IPA) or EthanolAcetonitrile or MethanolMethanol or Ethanol
Initial Composition 90:10 (A:B)95:5 (A:B)80:20 (A:B)
Additive for Basic Amines 0.1% Diethylamine (DEA) or Triethylamine (TEA) in Mobile Phase B0.1% Diethylamine (DEA) or Triethylamine (TEA) in Mobile Phase B0.1% Diethylamine (DEA) or Triethylamine (TEA) in Mobile Phase B
Flow Rate 1.0 mL/min1.0 mL/min2.0-4.0 mL/min
Temperature 25°C25°C40°C

These are general starting points and will likely require optimization for a specific analyte.

Experimental Protocols

Detailed Protocol for Diastereomeric Salt Resolution of an Amine

This protocol provides a general procedure for the chiral resolution of a racemic amine using a chiral acid as the resolving agent.

  • Dissolution:

    • In a flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid, 0.5 to 1.0 equivalent) in the same solvent, using gentle heating if necessary.[4]

  • Salt Formation:

    • Slowly add the resolving agent solution to the stirred amine solution at room temperature.

    • Stir the resulting mixture. The formation of a precipitate may be observed. If no precipitate forms, the solution may be cooled or a co-solvent may be added to induce crystallization.

  • Isolation of Diastereomeric Salt:

    • Allow the crystallization to proceed for a sufficient amount of time (this can range from hours to days).

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • While stirring, slowly add a base (e.g., 2M NaOH solution) until the solution is strongly basic (pH > 12) to liberate the free amine.[4]

  • Extraction and Purification:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the yield and the enantiomeric excess (e.e.) of the resolved amine using an appropriate analytical technique, such as chiral HPLC or polarimetry.

Detailed Protocol for Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of amine enantiomers.

  • Column and Mobile Phase Screening:

    • Select a set of 2-4 chiral stationary phases with different selectivities (e.g., amylose-based, cellulose-based).

    • For each column, screen a set of mobile phases. For normal-phase, common screening mobile phases are n-Hexane/Isopropanol (90/10 v/v) and n-Hexane/Ethanol (90/10 v/v).[11] For basic amines, add 0.1% DEA to the mobile phase.[11]

    • Equilibrate the column with each mobile phase for at least 10-20 column volumes before injecting the sample.

    • Inject a solution of the racemic amine (e.g., 1 mg/mL in mobile phase).

    • Evaluate the chromatograms for any signs of separation (peak splitting or shoulders).

  • Method Optimization:

    • Select the column and mobile phase combination that shows the most promising initial separation.

    • Optimize the Modifier Percentage: Systematically adjust the percentage of the alcohol modifier in the mobile phase (e.g., in 2-5% increments) to improve resolution.

    • Optimize the Additive Concentration: If using a basic additive, evaluate the effect of its concentration (e.g., 0.05%, 0.1%, 0.2%) on peak shape and resolution.

    • Optimize Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on separation.

    • Optimize Flow Rate: If resolution is still not baseline, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the interaction time with the stationary phase and potentially improve resolution.[11]

  • Method Validation:

    • Once a satisfactory separation is achieved, the method should be validated for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Diastereomeric_Salt_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation cluster_recovery Recovery racemic_amine Racemic Amine in Solvent mix Mix Solutions racemic_amine->mix resolving_agent Chiral Resolving Agent in Solvent resolving_agent->mix crystallize Induce Crystallization (Cooling, Stirring) mix->crystallize filter Filter Crystals crystallize->filter crystals Diastereomeric Salt (Less Soluble) filter->crystals Solid mother_liquor Mother Liquor (More Soluble Diastereomer) filter->mother_liquor Liquid basify Basify (e.g., NaOH) crystals->basify extract Extract with Organic Solvent basify->extract pure_enantiomer Pure Enantiomer extract->pure_enantiomer HPLC_Troubleshooting_Workflow start Start: Poor or No Enantiomeric Resolution csp_check Is the Chiral Stationary Phase (CSP) appropriate for your amine? start->csp_check screen_csp Screen Different CSPs (e.g., Amylose, Cellulose) csp_check->screen_csp No / Unsure mobile_phase_check Is the mobile phase composition (alkane/alcohol ratio) optimized? csp_check->mobile_phase_check Yes screen_csp->csp_check adjust_modifier Systematically adjust the alcohol % (e.g., 5%, 10%, 15%) mobile_phase_check->adjust_modifier No additive_check Is a basic additive (e.g., DEA) included for a basic amine? mobile_phase_check->additive_check Yes adjust_modifier->mobile_phase_check add_additive Add 0.1% basic additive (e.g., DEA, TEA) additive_check->add_additive No temp_check Is the column temperature optimized? additive_check->temp_check Yes add_additive->additive_check vary_temp Vary temperature (e.g., 15°C, 25°C, 40°C) temp_check->vary_temp No flow_rate_check Is the flow rate too high? temp_check->flow_rate_check Yes vary_temp->temp_check decrease_flow Decrease flow rate (e.g., to 0.5 mL/min) flow_rate_check->decrease_flow Yes end Resolution Achieved flow_rate_check->end No decrease_flow->end

References

Technical Support Center: Improving the Efficiency of Azide Inversion in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amine Synthesis via Azide Inversion. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental outcomes and troubleshooting common challenges encountered during the synthesis of amines from azides.

Troubleshooting Guides

This section addresses specific issues that may arise during the Mitsunobu and Staudinger reactions, two common methods for azide inversion.

Mitsunobu Reaction: Conversion of Alcohols to Azides

The Mitsunobu reaction facilitates the conversion of primary and secondary alcohols to a variety of functional groups, including azides, with an inversion of stereochemistry.[1]

Issue 1: Low or No Yield of Azide Product

  • Question: I am performing a Mitsunobu reaction to convert a secondary alcohol to an azide using PPh₃, DIAD, and DPPA, but I am observing a low yield of the desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the Mitsunobu reaction can stem from several factors. Firstly, the nucleophile used should be sufficiently acidic (pKa < 15) to be deprotonated by the DEAD or DIAD reagent, preventing side reactions.[2][3] For azide synthesis, diphenylphosphoryl azide (DPPA) is a commonly used and effective azide source.[4] The order of reagent addition is also critical; typically, the alcohol, nucleophile (DPPA), and triphenylphosphine (PPh₃) are dissolved in a suitable solvent like THF and cooled to 0°C before the dropwise addition of the azodicarboxylate (DEAD or DIAD).[5]

    Another common issue is the use of wet reagents or solvents, which can consume the reagents and reduce the yield. Ensure all glassware is oven-dried and reagents are anhydrous. For sterically hindered alcohols, the reaction may require longer reaction times or elevated temperatures.[2] However, be cautious with heating as it can promote side reactions. A modified procedure for hindered alcohols using 4-nitrobenzoic acid as the nucleophile, followed by saponification and a subsequent Mitsunobu reaction with an azide source, has been shown to improve yields.[2]

Issue 2: Formation of Elimination Byproducts

  • Question: My Mitsunobu reaction is producing a significant amount of an alkene byproduct instead of the desired azide. How can I suppress this elimination side reaction?

  • Answer: Elimination is a common side reaction in Mitsunobu reactions, especially with sterically hindered secondary alcohols.[6] The reaction conditions can favor elimination over the desired Sₙ2 substitution. To minimize elimination, it is crucial to maintain a low reaction temperature, typically 0°C, during the addition of the azodicarboxylate.[5] Using a less sterically demanding phosphine or a different azodicarboxylate, such as di-tert-butylazodicarboxylate (DTBAD) instead of DEAD or DIAD, can sometimes reduce elimination. Additionally, ensuring the acidity of the nucleophile is appropriate can help favor the substitution pathway.

Issue 3: Difficulty in Removing Byproducts (Triphenylphosphine Oxide and Hydrazodicarboxylate)

  • Question: After my Mitsunobu reaction, I am struggling to separate my azide product from the triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts. What are the best purification strategies?

  • Answer: The removal of stoichiometric byproducts like TPPO and the dialkyl hydrazodicarboxylate is a well-known challenge in Mitsunobu reactions.[7] Several strategies can be employed for their removal:

    • Crystallization: TPPO can sometimes be crystallized from the reaction mixture by concentrating the solution and adding a non-polar solvent like hexanes or a mixture of ether and hexanes.[2][7]

    • Chromatography: Flash column chromatography is a common method for separating the desired product from the byproducts.[7]

    • Precipitation with Metal Salts: TPPO can be precipitated from the reaction mixture by the addition of metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), forming an insoluble complex that can be filtered off.[8][9]

    • Use of Polymer-Supported Reagents: Utilizing polymer-supported triphenylphosphine allows for the easy removal of the resulting phosphine oxide by filtration.[5]

Staudinger Reduction: Conversion of Azides to Amines

The Staudinger reduction is a mild and efficient method for the reduction of azides to primary amines using a phosphine, typically triphenylphosphine, followed by hydrolysis of the intermediate aza-ylide.[10]

Issue 1: Incomplete or Slow Reaction

  • Question: My Staudinger reduction of an aryl azide is proceeding very slowly or is incomplete, even after prolonged reaction times. What factors could be affecting the reaction rate?

  • Answer: The rate of the Staudinger reaction can be influenced by the electronic properties of both the azide and the phosphine. For aryl azides, the rate-limiting step can be the hydrolysis of the relatively stable iminophosphorane intermediate.[11][12] The reaction is generally faster in polar, protic solvents which can stabilize the polar transition state.[13] Therefore, switching from a solvent like THF to a mixture of THF and water can accelerate the reaction. For sterically hindered azides, increasing the reaction temperature may be necessary. Using more nucleophilic phosphines, such as trialkylphosphines, can also increase the reaction rate, but these are more prone to air oxidation.[12]

Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

  • Question: I have successfully reduced my azide to the corresponding amine, but I am finding it difficult to remove the triphenylphosphine oxide byproduct from my polar amine product. What purification methods are effective?

  • Answer: The separation of the polar amine product from the equally polar TPPO byproduct is a common challenge in the Staudinger reduction.[14] Several methods can be used to address this:

    • Acid-Base Extraction: The basicity of the amine product can be exploited. By treating the reaction mixture with an aqueous acid (e.g., 1M HCl), the amine will be protonated and move into the aqueous layer, while the neutral TPPO will remain in the organic layer. The layers can then be separated, and the aqueous layer basified to recover the free amine.

    • Precipitation: As with the Mitsunobu reaction, TPPO can sometimes be precipitated by the addition of a non-polar solvent.[7]

    • Use of Polymer-Supported or Water-Soluble Phosphines: Using a polymer-supported triphenylphosphine allows for easy removal of the phosphine oxide by filtration.[7] Alternatively, water-soluble phosphines can be used, allowing the TPPO byproduct to be removed by an aqueous wash.

    • Complexation with Metal Salts: The addition of ZnCl₂ or MgCl₂ can precipitate TPPO from various solvents.[8][9]

FAQs

Q1: What are the main advantages of the Staudinger reduction over other azide reduction methods like catalytic hydrogenation?

A1: The Staudinger reduction offers excellent chemoselectivity and is performed under very mild conditions, making it compatible with a wide range of sensitive functional groups that might be reduced under catalytic hydrogenation conditions (e.g., alkenes, alkynes, carbonyls, and benzyl groups).[15]

Q2: Are there any safety concerns I should be aware of when working with organic azides?

A2: Yes, organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[16][17] It is crucial to handle them with care, avoid heat, shock, and friction, and work on a small scale whenever possible.[18] Azides should not be handled with metal spatulas, and reactions should not be performed in halogenated solvents like dichloromethane or chloroform.[16][18]

Q3: Can the Mitsunobu reaction be used for tertiary alcohols?

A3: No, the Mitsunobu reaction is generally not effective for tertiary alcohols due to steric hindrance, which disfavors the Sₙ2 attack.[19]

Q4: What are some alternatives to DEAD and DIAD in the Mitsunobu reaction?

A4: Several alternatives to DEAD and DIAD have been developed to simplify purification or improve reaction efficiency. These include di-p-chlorobenzyl azodicarboxylate (DCAD), where the hydrazine byproduct can be easily removed by filtration, and 1,1'-(azodicarbonyl)dipiperidine (ADDP), which is more effective for less acidic nucleophiles.[5][20]

Q5: What is the Gabriel synthesis, and how does it compare to azide inversion for preparing primary amines?

A5: The Gabriel synthesis is another method for preparing primary amines from primary alkyl halides. It involves the N-alkylation of potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine.[21][22] This method avoids the overalkylation that can occur with direct alkylation of ammonia.[22] Compared to the azide inversion route, the Gabriel synthesis avoids the use of potentially explosive azides. However, the deprotection step in the Gabriel synthesis can sometimes require harsh conditions.[21]

Data Presentation

Table 1: Comparison of Common Azide Reduction Methods
MethodTypical ReagentsTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Staudinger Reduction PPh₃, H₂O80-95%2-12 hExcellent chemoselectivity, mild conditions.Stoichiometric TPPO byproduct can be difficult to remove.
Catalytic Hydrogenation H₂, Pd/C90-99%1-24 hHigh yields, clean reaction (N₂ is the only byproduct), scalable.Can reduce other functional groups (alkenes, alkynes, etc.).
LiAlH₄ Reduction LiAlH₄High1-4 hFast and effective for simple azides.Lacks chemoselectivity, reduces many other functional groups.
Table 2: Influence of Solvent on Staudinger Reaction Rate
SolventDielectric Constant (ε)Relative Rate
Toluene2.41
THF7.65
Acetonitrile37.520
Methanol32.750
THF/H₂O (1:1)->100

Note: Relative rates are approximate and can vary depending on the specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Reaction for Azide Synthesis

This protocol describes a general method for the conversion of a primary or secondary alcohol to an azide using triphenylphosphine, diisopropyl azodicarboxylate (DIAD), and diphenylphosphoryl azide (DPPA).

Materials:

  • Alcohol (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv), triphenylphosphine (1.5 equiv), and diphenylphosphoryl azide (1.5 equiv) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired azide from triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.

Protocol 2: General Procedure for Staudinger Reduction

This protocol provides a general method for the reduction of an organic azide to a primary amine using triphenylphosphine.

Materials:

  • Organic azide (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.1 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve the organic azide (1.0 equiv) in a mixture of THF and water (e.g., 4:1 v/v) in a round-bottom flask.

  • Add triphenylphosphine (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux (if necessary) for 2-12 hours. The progress of the reaction can be monitored by the disappearance of the starting azide by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Add diethyl ether or ethyl acetate to the residue and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl. The amine product will move to the aqueous layer.

  • Separate the aqueous layer and wash it with diethyl ether to remove any remaining triphenylphosphine oxide.

  • Basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 12.

  • Extract the free amine with several portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

Visualizations

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Dissolve Alcohol, PPh3, DPPA in THF Start->Reagents Cool Cool to 0°C Reagents->Cool Add_DIAD Add DIAD dropwise Cool->Add_DIAD Stir Stir at RT (2-12h) Add_DIAD->Stir Concentrate Concentrate Stir->Concentrate Purify Column Chromatography Concentrate->Purify Product Azide Product Purify->Product

Caption: Experimental workflow for the Mitsunobu reaction.

Staudinger_Reduction_Mechanism cluster_step1 Step 1: Aza-ylide formation cluster_step2 Step 2: Hydrolysis Azide R-N3 Phosphazide R-N=N-N=PPh3 Azide->Phosphazide + PPh3 PPh3 PPh3 PPh3->Phosphazide Aza_ylide R-N=PPh3 + N2 Phosphazide->Aza_ylide - N2 Intermediate [R-NH-PPh3-OH] Aza_ylide->Intermediate + H2O Water H2O Water->Intermediate Amine R-NH2 Intermediate->Amine TPPO O=PPh3 Intermediate->TPPO

Caption: Mechanism of the Staudinger reduction.

Troubleshooting_Logic cluster_mitsunobu_issues Mitsunobu Troubleshooting cluster_staudinger_issues Staudinger Troubleshooting Start Low Yield in Azide Inversion? Mitsunobu Mitsunobu Reaction? Start->Mitsunobu Yes Staudinger Staudinger Reduction? Start->Staudinger No Check_Reagents Check reagent purity and dryness Mitsunobu->Check_Reagents Check_Temp Maintain low temp (0°C) Mitsunobu->Check_Temp Consider_Sterics Increase reaction time for hindered alcohols Mitsunobu->Consider_Sterics Solvent Use polar protic solvent (e.g., THF/H2O) Staudinger->Solvent Phosphine Consider more nucleophilic phosphine Staudinger->Phosphine Temperature Increase temperature for hindered azides Staudinger->Temperature

References

Technical Support Center: Chroman-4-amine Synthesis Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chroman-4-amine synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the synthesis of chroman-4-amine?

The synthesis of chroman-4-amine, typically via the reduction of a chroman-4-one or its corresponding oxime, can be monitored using several standard analytical techniques. The choice depends on the specific reaction conditions, available equipment, and the level of detail required. The most common methods are Thin Layer Chromatography (TLC) for rapid qualitative checks, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation.[1]

Q2: How do I choose the best monitoring technique for my specific reaction?

Selecting the appropriate technique depends on your primary goal.

  • For quick progress checks: TLC is the ideal method due to its speed and low cost, allowing for a rapid qualitative assessment of the consumption of starting material and the formation of the product.[1][2]

  • For quantitative analysis: HPLC is the preferred method for accurate quantification of reactants and products, offering high resolution and reproducible results.[1][3]

  • For volatile compounds: GC-MS is highly effective, providing both quantitative data and mass information for structural identification of components in the reaction mixture.[4]

  • For structural confirmation: ¹H NMR spectroscopy is unparalleled for obtaining detailed structural information about the product and any intermediates or byproducts directly from the reaction mixture, and it can also be used for quantitative analysis.[5][6]

Q3: How can I use Thin Layer Chromatography (TLC) for quick reaction progress checks?

TLC is a fast and effective way to visualize the progress of a reaction. By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new spot for the product.[7][8] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8][9]

Q4: When should I use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)?

HPLC and GC are powerful chromatographic techniques for detailed reaction monitoring.

  • HPLC is suitable for a wide range of non-volatile and thermally sensitive compounds, making it ideal for most chroman-4-amine syntheses. It provides accurate quantitative data on the concentration of reactants and products over time.[1][10]

  • GC , often coupled with a mass spectrometer (GC-MS), is best for volatile and thermally stable compounds.[11] If your chroman-4-amine derivative is amenable to GC, this technique can offer excellent separation and definitive identification of reaction components based on their mass-to-charge ratio. For less volatile amines, derivatization might be necessary to improve their chromatographic behavior.[4][12]

Q5: What information can Nuclear Magnetic Resonance (NMR) spectroscopy provide during the reaction?

NMR spectroscopy offers rich structural detail and can be used for in-situ reaction monitoring.[5][13] By taking a small aliquot from the reaction, dissolving it in a deuterated solvent, and acquiring a spectrum, you can:

  • Track the disappearance of signals corresponding to the starting material (e.g., the protons adjacent to the carbonyl group in chroman-4-one).

  • Observe the appearance of new signals characteristic of the chroman-4-amine product (e.g., the proton at C4, now shifted upfield and coupled to the new amine protons).

  • Identify the presence of any intermediates or byproducts.

  • Perform quantitative analysis by integrating key signals, provided appropriate acquisition parameters are used.[14][15]

Q6: My synthesis is stereoselective. How can I monitor the enantiomeric purity?

For stereoselective syntheses, monitoring enantiomeric excess (e.e.) is crucial. This is typically achieved using chiral chromatography.

  • Chiral HPLC: This is the most common and reliable method. It uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for the quantification of each.[16][17]

  • Chiral GC: This can be used if the enantiomers are volatile or can be derivatized to be volatile.[18]

  • NMR with Chiral Shift Reagents: Adding a chiral shift reagent (e.g., a lanthanide complex) or a chiral derivatizing agent (e.g., Mosher's acid chloride) can induce chemical shift differences between the enantiomers, allowing for the determination of e.e. by integrating the separated signals.[18]

Troubleshooting Guide

Q1: My TLC plate shows both starting material and product spots, even after a long reaction time. What should I do?

This indicates an incomplete or stalled reaction.

  • Verify Reagents and Conditions: Ensure the reagents (especially reducing agents or catalysts) are active and were added in the correct stoichiometry. Check that the reaction temperature and atmosphere (e.g., inert gas) are appropriate.

  • Increase Reaction Time/Temperature: Some reactions are slow. Cautiously increase the temperature or allow the reaction to run longer, monitoring periodically by TLC.

  • Add More Reagent: If a reagent is known to degrade under the reaction conditions, a second addition may be necessary.

Q2: I see a new, unexpected spot on my TLC/HPLC. What could it be?

An unexpected spot or peak likely corresponds to a byproduct. In the reduction of chroman-4-one to chroman-4-amine, a common byproduct is the intermediate chroman-4-ol . This occurs if the ketone is reduced to an alcohol but the subsequent amination step does not proceed to completion. Use techniques like LC-MS or collect the fraction for NMR analysis to identify the structure of the byproduct.

Q3: My GC-MS analysis shows multiple peaks. How do I identify the product?

In a GC-MS chromatogram, you can identify your product peak by its mass spectrum. The molecular ion peak (M+) should correspond to the molecular weight of your target chroman-4-amine. Fragmentation patterns can also provide structural confirmation. Comparing the retention time and mass spectrum to an authentic standard, if available, is the most definitive method.

Q4: The NMR spectrum of my crude reaction mixture is complex. Which signals should I look for to confirm the formation of chroman-4-amine?

Focus on key transformations. When converting chroman-4-one to chroman-4-amine, look for:

  • Disappearance of the singlet or doublet for the two protons at C3, which are typically found around δ 2.7-2.8 ppm in the starting ketone.[6]

  • Appearance of a new multiplet for the single proton at C4, now attached to a carbon bearing the amine group. This signal will be shifted and will show coupling to the C3 protons and the NH₂ protons.

  • Appearance of a new, often broad, signal for the NH₂ protons.

Q5: I'm having trouble getting good separation between my starting material (chroman-4-one) and product (chroman-4-amine) on TLC/HPLC. What can I do?

Poor separation can be addressed by modifying the chromatography conditions.

  • For TLC: Amines can "streak" on silica gel. Adding a small amount (0.5-1%) of a base like triethylamine or ammonia to your eluent system can significantly improve the spot shape and separation.[7]

  • For HPLC (Reversed-Phase): If using a C18 column, adjusting the pH of the aqueous component of the mobile phase can change the ionization state of the amine and improve retention and peak shape. Adding an ion-pairing reagent may also be effective. For basic compounds, adding a small amount of trifluoroacetic acid (TFA) (0.1%) is a common strategy.[16]

Data Presentation

Table 1: Comparison of Common Reaction Monitoring Techniques

TechniqueInformation TypeSpeedCostKey AdvantagesCommon Issues
TLC QualitativeVery FastLowSimple, rapid, requires minimal sample.[2]Prone to streaking with amines, not quantitative.
HPLC QuantitativeModerateHighHigh resolution, accurate quantification, reproducible.[1]Requires method development, higher cost.
GC-MS Quantitative & StructuralModerateHighProvides mass data for identification, high sensitivity.Only for volatile/thermally stable compounds.
NMR Structural & QuantitativeSlowVery HighDetailed structural information, can identify unknowns.[5]Lower sensitivity, expensive equipment.

Table 2: Example TLC Data for Chroman-4-amine Synthesis (Eluent: 80:19:1 Ethyl Acetate / Hexane / Triethylamine)

LaneCompound(s)Rf ValueAppearance
1 (SM)Chroman-4-one0.65Single Spot
2 (Co-spot)SM + Reaction Mixture0.65 & 0.20Two distinct spots
3 (Reaction)Reaction Mixture @ t=2h0.65 & 0.20Two spots, SM spot is faint
4 (Product)Chroman-4-amine0.20Single Spot (after work-up)

Table 3: Example HPLC Parameters for Chroman-4-amine Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min[1]
Detection UV at 254 nm[1]
Typical Retention Time Chroman-4-one: ~10.5 min; Chroman-4-amine: ~7.2 min

Table 4: Key ¹H-NMR Signals for Monitoring Chroman-4-amine Formation

CompoundKey Proton SignalTypical Chemical Shift (δ ppm)Expected Change
Chroman-4-one C3-H₂ (protons alpha to C=O)~2.8 (s)Disappearance
Chroman-4-amine C4-H (proton alpha to -NH₂)~4.1 (t)Appearance
Chroman-4-amine NH₂ ~1.5-3.0 (broad s)Appearance

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: Draw a faint pencil line (~1 cm from the bottom) on a silica gel TLC plate. Mark three lanes for Starting Material (SM), Co-spot (Co), and Reaction Mixture (Rxn).[7]

  • Sample Preparation: Dissolve a small amount of the starting chroman-4-one in a volatile solvent (e.g., ethyl acetate) to create a reference solution.

  • Spotting: Use a capillary tube to spot the SM solution on the 'SM' and 'Co' marks. Withdraw a small aliquot (~5 µL) from the reaction vessel using a capillary, and spot it on the 'Rxn' and 'Co' marks.[8]

  • Development: Place the plate in a developing chamber containing an appropriate eluent (e.g., 80:19:1 Ethyl Acetate/Hexane/Triethylamine). The solvent level must be below the baseline. Cover the chamber.[1]

  • Visualization: Once the solvent front nears the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them. Further visualization can be achieved using a potassium permanganate or ninhydrin stain (for the amine).

  • Analysis: Compare the 'Rxn' lane to the 'SM' lane. The reaction is progressing if the SM spot in the 'Rxn' lane diminishes and a new, lower Rf product spot appears.[9]

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: At timed intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction immediately by diluting it into a known volume (e.g., 1 mL) of the mobile phase.[1]

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • Injection: Inject a standard volume (e.g., 10 µL) of the filtered sample into the HPLC system.

  • Data Acquisition: Run the HPLC method using parameters similar to those in Table 3. Record the chromatogram.

  • Analysis: Integrate the peak areas for the starting material and the product. The percentage conversion can be calculated by comparing the peak area of the starting material at a given time point to its area at t=0. For accurate quantification, a calibration curve should be generated using standards of known concentration.[1]

Visual Workflows

Caption: General workflow for monitoring a chemical reaction.[1]

Caption: Troubleshooting decision tree for incomplete reactions.

Caption: Logic diagram for selecting an appropriate analytical technique.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (R)- and (S)-Chroman-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of (R)- and (S)-Chroman-4-amine. Due to limited publicly available data directly comparing these specific enantiomers, this document synthesizes information on the broader chroman-4-amine scaffold to establish a predictive framework for their potential pharmacological profiles.

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic structure found in numerous natural products and synthetic molecules of significant medicinal interest.[1] Its derivatives, particularly chroman-4-amines, have garnered attention for their diverse pharmaceutical properties, showing potential in the treatment of neurodegenerative diseases, cancer, and microbial infections.[2][3][4] The stereochemistry at the C4 position of the chroman ring can significantly influence the biological activity of these compounds, making the comparative analysis of the (R)- and (S)-enantiomers a critical area of investigation.

Neuroprotective Effects: Monoamine Oxidase Inhibition

Chroman-4-amine derivatives have shown promise as agents for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] A key therapeutic target in this context is monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.[2] Inhibition of MAO-A and MAO-B can help restore neurotransmitter levels and is a validated strategy for the management of these conditions.[2]

While specific inhibitory data for the individual enantiomers of Chroman-4-amine is not extensively detailed in the provided literature, studies on various chromane amine derivatives indicate that the scaffold is a potent inhibitor of both MAO-A and MAO-B.[2] The stereochemical orientation of the amine group is likely to play a crucial role in the binding affinity and inhibitory potency towards the active sites of these enzymes.

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

A common method to determine the MAO inhibitory activity is through an in vitro fluorometric assay.[5] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., tyramine) by MAO.[5]

Workflow for MAO Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme Recombinant human MAO-A or MAO-B incubation Incubate Enzyme + Inhibitor enzyme->incubation inhibitor (R)- or (S)-Chroman-4-amine (Test Compound) inhibitor->incubation substrate Tyramine (Substrate) reaction_start Add Substrate to initiate reaction substrate->reaction_start probe OxiRed Probe probe_reaction H₂O₂ reacts with OxiRed Probe probe->probe_reaction incubation->reaction_start h2o2_production H₂O₂ Production reaction_start->h2o2_production h2o2_production->probe_reaction fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) probe_reaction->fluorescence ic50 Calculate IC₅₀ values fluorescence->ic50 cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis A Prepare serial dilutions of (R)- and (S)-Chroman-4-amine B Inoculate wells with a standardized suspension of microorganisms A->B D Incubate plates at optimal temperature and time B->D C Include positive and negative controls C->D E Visually inspect for turbidity or use a spectrophotometer D->E F Determine the lowest concentration with no visible growth (MIC) E->F cluster_drug Compound cluster_cell Cancer Cell drug (R)- or (S)-Chroman-4-amine ros Increased ROS Levels drug->ros stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis cell_death Cell Death apoptosis->cell_death

References

A Head-to-Head Comparison of Synthetic Routes to Chroman-4-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Chroman-4-one and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The efficient synthesis of this scaffold is therefore of paramount importance to researchers in academia and the pharmaceutical industry. This guide provides a comprehensive head-to-head comparison of the most prominent synthetic routes to chroman-4-one, supported by experimental data to inform the selection of the most suitable methodology based on factors such as yield, reaction conditions, and scalability.

Comparative Analysis of Synthetic Strategies

The synthesis of chroman-4-one can be broadly categorized into several key strategies. The table below summarizes the quantitative data for the most common and effective methods, offering a clear comparison of their performance.

Synthetic RouteKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Intramolecular Friedel-Crafts Acylation 3-Phenoxypropionic acidPolyphosphoric acid (PPA), 100°C1 hourHighHigh yields, relatively simple procedure.[1]Harsh acidic conditions, potential for side reactions like intermolecular acylation.[1]
Base-Promoted Condensation & Oxa-Michael Addition 2'-Hydroxyacetophenone, AldehydeDiisopropylamine (DIPA), Ethanol, Microwave, 160-170°C1 hour17-88[2][3]Rapid synthesis, one-pot procedure, good functional group tolerance.[2][3][4]Yields can be variable depending on the substituents.[3]
Cascade Radical Cyclization 2-(Allyloxy)arylaldehyde, OxalateAmmonium persulfate ((NH₄)₂S₂O₈), DMSO/H₂O, 90°C24 hours43-74[5]High efficiency, environmentally benign, introduces functionality at C3.[5][6]Longer reaction times compared to microwave methods.[7]
Reduction of Chromones ChromoneNaBH₄/LiCl or Pd/C/H₂VariableVariableUtilizes readily available starting materials.[8]An additional synthetic step if the chromone is not commercially available.[8]
Phenol and α,β-Unsaturated Carboxylic Acid Reaction Phenol, α,β-Unsaturated carboxylic acidPolyphosphoric acid (PPA)VariableModerateDirect route from simple starting materials.[9]Requires strongly acidic conditions.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Intramolecular Friedel-Crafts Acylation of 3-Phenoxypropionic Acid

Materials:

  • 3-Phenoxypropionic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask, place the 3-phenoxypropionic acid.

  • Add polyphosphoric acid (typically 10 times the weight of the starting material).

  • Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for better mixing of the viscous solution.[1]

  • Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.[1]

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).[1]

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.[1]

Microwave-Assisted One-Pot Synthesis via Base-Promoted Condensation

Materials:

  • Appropriate 2'-hydroxyacetophenone

  • Corresponding aldehyde (1.1 equivalents)

  • Diisopropylamine (DIPA) (1.1 equivalents)

  • Ethanol

  • Dichloromethane

  • 10% aqueous NaOH

  • 1 M aqueous HCl

  • Water

  • Brine

  • Magnesium sulfate

Procedure:

  • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) in a sealed microwave vial.[2][4]

  • Subject the reaction mixture to microwave irradiation at 160–170 °C for 1 hour.[2][4]

  • After cooling, dilute the mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[2][4]

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[2][4]

  • Purify the crude product by flash column chromatography to afford the desired chroman-4-one.[2]

Cascade Radical Cyclization of 2-(Allyloxy)arylaldehyde

Materials:

  • 2-(Allyloxy)arylaldehyde (0.3 mmol)

  • Oxalate (0.9 mmol)

  • Ammonium persulfate (0.9 mmol)

  • DMSO and water mixture

Procedure:

  • To a solution of 2-(allyloxy)arylaldehyde (0.3 mmol) and an oxalate (0.9 mmol) in a mixture of DMSO and water, add ammonium persulfate (0.9 mmol).[4]

  • Stir the reaction mixture at 90°C under a nitrogen atmosphere for approximately 24 hours, monitoring the reaction by TLC.[7]

  • Upon completion, add water (30 mL) and extract the mixture with EtOAc (3 x 40 mL).[7]

  • Remove the solvent under vacuum and purify the crude product by column chromatography on silica gel.[7]

Visualizing the Synthetic Landscape

The following diagrams illustrate the logical relationships between the primary synthetic strategies and a generalized workflow for producing chroman-4-one.

Synthetic_Routes_to_Chroman_4_one cluster_starting_materials Starting Materials cluster_methods Synthetic Methods Phenol Phenol / Substituted Phenols Friedel_Crafts Intramolecular Friedel-Crafts Acylation Phenol->Friedel_Crafts Hydroxyacetophenone 2'-Hydroxyacetophenone Base_Condensation Base-Promoted Condensation & Oxa-Michael Addition Hydroxyacetophenone->Base_Condensation Allyloxyarylaldehyde 2-(Allyloxy)arylaldehyde Radical_Cyclization Cascade Radical Cyclization Allyloxyarylaldehyde->Radical_Cyclization Chromone Chromone Reduction Reduction Chromone->Reduction Chroman_4_one Chroman-4-one Friedel_Crafts->Chroman_4_one Base_Condensation->Chroman_4_one Radical_Cyclization->Chroman_4_one Reduction->Chroman_4_one

Caption: Overview of major synthetic routes to chroman-4-one.

Chroman_4_one_Synthesis_Workflow Start 1. Starting Material Selection Reaction 2. Reaction Under Specific Conditions (Heating, Microwave, etc.) Start->Reaction Workup 3. Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification 4. Purification (Column Chromatography, Distillation, etc.) Workup->Purification Analysis 5. Characterization (NMR, MS, etc.) Purification->Analysis End Pure Chroman-4-one Analysis->End

Caption: A generalized workflow for the synthesis of chroman-4-one.

References

A Comparative Guide to the Enantiomeric Purity Analysis of (R)-Chroman-4-amine Hydrochloride by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step. (R)-Chroman-4-amine hydrochloride is a key chiral building block, and its enantiomeric purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and reliable technique for determining the enantiomeric excess of such compounds.[1][2]

This guide provides a comparative overview of potential chiral HPLC methods for the enantiomeric purity analysis of this compound. The data presented is synthesized from published methods for structurally similar compounds and general best practices for the separation of chiral primary amines.

Comparison of Chiral HPLC Methods

The selection of the appropriate chiral stationary phase and mobile phase is paramount for achieving a successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for resolving a wide range of racemates, including cyclic primary amines.[2][3] The following table outlines potential starting conditions for method development.

Chiral Stationary Phase (CSP)Typical Mobile PhaseAdditiveFlow Rate (mL/min)DetectionExpected Performance Notes
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10, v/v)0.1% Diethylamine (DEA)1.0UV at 220 nmGood starting point for many chiral amines. The amine additive is crucial for good peak shape.
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (85:15, v/v)0.1% DEA1.0UV at 220 nmOften shows complementary selectivity to amylose-based phases.[1]
Chiralcel® AS (Amylose tris((S)-α-methylbenzylcarbamate))n-Hexane / Isopropanol (90:10, v/v)0.1% DEA1.0UV at 220 nmHas been reported for the separation of related chroman derivatives.
Crown Ether-based (e.g., ChiroSil®) Aqueous acidic buffer (e.g., 0.1% HClO₄ in water) / Acetonitrile-0.8 - 1.0UV at 220 nmHighly effective for primary amines, but requires acidic mobile phases which may not be suitable for all applications.[4]

Experimental Protocols

Below is a detailed protocol for a recommended starting method for the enantiomeric purity analysis of this compound. This protocol is based on common practices for the chiral separation of primary amines on polysaccharide-based CSPs.

Objective: To determine the enantiomeric purity of this compound by separating its enantiomers using chiral HPLC.

Materials:

  • Racemic Standard: (R,S)-Chroman-4-amine hydrochloride

  • Sample: this compound

  • HPLC Grade Solvents: n-Hexane, 2-Propanol (Isopropanol)

  • Additive: Diethylamine (DEA)

  • Chiral Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent)

  • HPLC System: A standard HPLC system with a UV detector.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 volume/volume ratio.

    • Add Diethylamine (DEA) to the mobile phase to a final concentration of 0.1% (v/v). For example, add 1 mL of DEA to 1 L of the hexane/2-propanol mixture.

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation.

  • Standard and Sample Preparation:

    • Racemic Standard Solution: Accurately weigh approximately 5 mg of racemic (R,S)-Chroman-4-amine hydrochloride and dissolve it in 5 mL of the mobile phase to obtain a concentration of ~1 mg/mL.

    • Sample Solution: Prepare the this compound sample in the same manner as the racemic standard.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column Equilibration: Install the Chiralpak® AD-H column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

    • Injection: Inject 10 µL of the racemic standard solution onto the column and record the chromatogram. The two enantiomers should be baseline separated.

    • Peak Identification: Identify the peaks corresponding to the (R) and (S) enantiomers. The larger peak in the chromatogram of the this compound sample will be the (R)-enantiomer.

    • Sample Analysis: Inject 10 µL of the prepared sample solution and record the chromatogram under the same conditions.

  • Data Analysis:

    • Integrate the peak areas for both the (R) and (S) enantiomers in the sample chromatogram.

    • Calculate the enantiomeric purity (or enantiomeric excess, % ee) using the following formula: % ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the principle of chiral separation.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (n-Hexane/2-Propanol/DEA) Equilibrate Column Equilibration MobilePhase->Equilibrate SamplePrep Sample Preparation (Dissolve & Filter) Inject Inject Sample SamplePrep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % Enantiomeric Purity Integrate->Calculate

Caption: Workflow for Enantiomeric Purity Analysis by Chiral HPLC.

G cluster_column Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers in Mobile Phase CSP output output R_enantiomer R R_enantiomer->CSP Stronger Interaction (Longer Retention) S_enantiomer S S_enantiomer->CSP Weaker Interaction (Shorter Retention)

Caption: Principle of Chiral Separation on a CSP.

References

A Comparative Guide to Confirming the Absolute Configuration of (R)-Chroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive assignment of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring stereochemical purity and understanding structure-activity relationships. This guide provides a comparative overview of key experimental techniques for confirming the absolute configuration of (R)-Chroman-4-amine, a valuable chiral building block. Each method is presented with its underlying principles, experimental protocols, and representative data to aid researchers in selecting the most suitable approach for their needs.

While specific experimental data for (R)-Chroman-4-amine is not widely available in the public domain, this guide utilizes data from structurally similar compounds to provide practical insights and expected outcomes. The availability of a commercial standard for (S)-Chroman-4-amine hydrochloride is a significant advantage for comparative analyses.[1][2]

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining absolute configuration depends on factors such as sample availability, physical state (crystalline vs. oil), and access to specialized instrumentation. The following table summarizes the key features of four powerful techniques.

TechniquePrincipleSample RequirementsThroughputKey Data Output
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Small amount of sample (~1 mg/mL solution)HighRetention times (t_R) of enantiomers, resolution (R_s)
NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method) Conversion of enantiomers into diastereomers with a chiral reagent, resulting in distinguishable NMR signals.1-5 mg of pure sampleMediumChemical shift differences (Δδ) between diastereomeric protons or other nuclei.
Vibrational Circular Dichroism (VCD) Spectroscopy Differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint.5-15 mg of pure sample in solutionLow to MediumVCD spectrum (ΔA) compared with DFT calculated spectrum.
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal, allowing for the determination of the three-dimensional arrangement of atoms and thus the absolute configuration.High-quality single crystal of a suitable derivativeLowAtomic coordinates, Flack parameter.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and determining enantiomeric purity. By comparing the retention time of the sample to that of a known standard, the absolute configuration can be confirmed. The commercial availability of (S)-Chroman-4-amine allows for a direct comparison.

Experimental Protocol:
  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, is a good starting point for screening.[1][3][4][5][6]

  • Mobile Phase Preparation: For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. For basic analytes like chroman-4-amine, the addition of a small amount of a basic additive (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution.[3]

  • Sample Preparation: Prepare a solution of racemic chroman-4-amine and a separate solution of the (R)-Chroman-4-amine sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both enantiomers and the resolution.

    • Inject the (R)-Chroman-4-amine sample under the same conditions.

    • For confirmation, spike the (R)-Chroman-4-amine sample with the (S)-standard to observe the increase in the corresponding peak area.

Representative Data:

The following table provides typical chromatographic parameters for the separation of a chiral benzylic amine on a polysaccharide-based CSP.

ParameterValue
Column CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (t_R1) ~5.8 min
Retention Time (t_R2) ~7.2 min
Resolution (R_s) > 2.0

Data is representative for a chiral benzylic amine and may vary for (R)-Chroman-4-amine.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_confirmation Confirmation Sample Prepare Sample (1 mg/mL in Mobile Phase) InjectSample Inject (R)-Chroman-4-amine Sample->InjectSample Standard Prepare Racemic Standard InjectRacemic Inject Racemic Standard Standard->InjectRacemic MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA/DEA) MobilePhase->InjectRacemic MobilePhase->InjectSample Analyze Analyze Chromatogram InjectRacemic->Analyze InjectSample->Analyze Compare Compare Retention Times Analyze->Compare Confirm Confirm Absolute Configuration Compare->Confirm

Chiral HPLC Workflow

NMR Spectroscopy with Mosher's Method

The Mosher's method is a powerful NMR technique for determining the absolute configuration of chiral alcohols and amines.[7] It involves the derivatization of the chiral amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The analysis of the chemical shift differences (Δδ) of the protons near the chiral center in the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration.

Experimental Protocol:
  • Derivatization:

    • React two separate aliquots of (R)-Chroman-4-amine with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-chiral base (e.g., pyridine or triethylamine) in an anhydrous NMR solvent (e.g., CDCl₃).

  • NMR Analysis:

    • Acquire the ¹H NMR spectra for both diastereomeric Mosher's amides.

    • Assign the proton signals for each diastereomer, focusing on the protons closest to the newly formed amide bond and the stereocenter.

    • Calculate the chemical shift differences (Δδ = δ_S - δ_R) for corresponding protons in the two diastereomers.

  • Configuration Assignment:

    • Based on the established Mosher's model, protons on one side of the MTPA plane will be shielded (upfield shift) by the phenyl group, while protons on the other side will be deshielded (downfield shift). A consistent pattern of positive and negative Δδ values for the substituents around the stereocenter reveals the absolute configuration.

Representative Data for a Chiral Benzylic Amine:
Protonδ ((S)-MTPA amide) (ppm)δ ((R)-MTPA amide) (ppm)Δδ (δ_S - δ_R) (ppm)
Methine (CH-N)5.255.15+0.10
Methyl (CH₃)1.501.58-0.08
Aromatic (ortho)7.307.35-0.05
Aromatic (meta)7.207.22-0.02

This data is representative for a simple chiral benzylic amine like 1-phenylethylamine and serves as an illustration of the expected sign and magnitude of Δδ values.[8][9][10][11]

Moshers_Method_Workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis cluster_assignment Configuration Assignment Amine (R)-Chroman-4-amine Diastereomer_S Formation of (S)-MTPA Diastereomer Amine->Diastereomer_S Diastereomer_R Formation of (R)-MTPA Diastereomer Amine->Diastereomer_R R_MTPA (R)-MTPA-Cl R_MTPA->Diastereomer_R S_MTPA (S)-MTPA-Cl S_MTPA->Diastereomer_S NMR_S ¹H NMR of (S)-MTPA amide Diastereomer_S->NMR_S NMR_R ¹H NMR of (R)-MTPA amide Diastereomer_R->NMR_R Calculate_delta Calculate Δδ = δ_S - δ_R NMR_S->Calculate_delta NMR_R->Calculate_delta Apply_model Apply Mosher's Model Calculate_delta->Apply_model Confirm_config Confirm Absolute Configuration Apply_model->Confirm_config

Mosher's Method Workflow

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution, particularly for those that are difficult to crystallize.[7][12][13][14][15] The method involves comparing the experimental VCD spectrum with a theoretically calculated spectrum for a known enantiomer.

Experimental Protocol:
  • Sample Preparation: Dissolve 5-15 mg of (R)-Chroman-4-amine in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M.

  • VCD Spectrum Acquisition:

    • Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

    • The acquisition time can range from a few hours to overnight to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for (R)-Chroman-4-amine using computational chemistry software (e.g., Gaussian).

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.

    • A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is the opposite of what was calculated.

Representative Data:

For a chiral molecule, the experimental VCD spectrum of the (R)-enantiomer should closely match the DFT-calculated VCD spectrum for the (R)-configuration. The spectrum of the (S)-enantiomer will be the mirror image.

Wavenumber (cm⁻¹)Experimental ΔA (x10⁻⁵) for (R)-analogCalculated ΔA for (R)-analog
1450+2.5+3.1
1380-1.8-2.2
1320+1.2+1.5
1250-3.0-3.5

This data is hypothetical and representative of a good correlation between experimental and calculated VCD spectra for a chiral cyclic amine.

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment Prepare_Sample Prepare Sample Solution (5-15 mg in CDCl₃) Acquire_Spectrum Acquire Experimental VCD Spectrum Prepare_Sample->Acquire_Spectrum Compare_Spectra Compare Experimental and Calculated Spectra Acquire_Spectrum->Compare_Spectra Conf_Search Conformational Search DFT_Calc DFT Calculation of VCD Spectrum for (R)-enantiomer Conf_Search->DFT_Calc Boltzmann_Avg Boltzmann Averaging DFT_Calc->Boltzmann_Avg Boltzmann_Avg->Compare_Spectra Confirm_Config Confirm Absolute Configuration Compare_Spectra->Confirm_Config

VCD Workflow

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most unambiguous determination of absolute configuration. However, it requires the formation of a high-quality single crystal, which can be a significant challenge. Often, derivatization of the amine to form a salt with a chiral acid (e.g., mandelic acid or tartaric acid) can facilitate crystallization.[16]

Experimental Protocol:
  • Crystal Growth:

    • Prepare a salt of (R)-Chroman-4-amine with a suitable chiral acid (e.g., (R)-mandelic acid).

    • Screen various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) to grow single crystals of suitable size and quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using appropriate software.

    • Refine the structural model to obtain the precise atomic coordinates.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer confirms the assignment.

Representative Data:

The crystallographic data for a salt of a chiral benzylic amine would include the following:

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 15.3 Å
Flack Parameter 0.02(3)
Conclusion The absolute configuration is confidently assigned as (R).

This data is representative for a chiral amine salt and illustrates the key parameters for absolute configuration determination.[17][18]

XRay_Workflow cluster_prep Preparation cluster_analysis Data Collection & Analysis cluster_confirmation Confirmation Derivatize Prepare Salt of (R)-Chroman-4-amine Grow_Crystal Grow Single Crystal Derivatize->Grow_Crystal Collect_Data X-ray Diffraction Data Collection Grow_Crystal->Collect_Data Solve_Structure Solve and Refine Crystal Structure Collect_Data->Solve_Structure Analyze_Flack Analyze Flack Parameter Solve_Structure->Analyze_Flack Confirm_Config Confirm Absolute Configuration Analyze_Flack->Confirm_Config

X-ray Crystallography Workflow

References

Navigating the SAR Landscape of Chroman-4-Amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of chroman-4-amine analogs reveals critical insights for the development of novel therapeutics, particularly for neurodegenerative diseases. This guide provides a comparative analysis of these compounds, focusing on their inhibitory activities against key enzymes implicated in Alzheimer's disease, such as butyrylcholinesterase (BuChE), acetylcholinesterase (AChE), and monoamine oxidase (MAO).

The chroman scaffold is a privileged structure in medicinal chemistry, and the introduction of an amine functionality at the 4-position has opened new avenues for targeting enzymes involved in neurodegeneration. Strategic modifications to the chroman ring and the amine substituent have been shown to significantly influence the potency and selectivity of these analogs.

Comparative Inhibitory Activities

The inhibitory potential of various chroman-4-amine analogs against BuChE, MAO-A, and MAO-B is summarized below. The data highlights the impact of different substituents on the chroman core and the amine group.

Compound IDChroman Ring SubstituentsAmine Substituent (R)Target EnzymeInhibitionIC50 (µM)
1 2,2-gem-dimethylHeqBuChE-67
2 2,2-gem-dimethylBoceqBuChE-61
3 2,2-gem-dimethylPropargylMAO-B28% @ 1µM-
4a UnsubstitutedHBChE39.77% @ 50µM-
4c Unsubstituted4-chlorobenzyloxyBChE-0.89
4d Unsubstituted4-bromobenzyloxyBChE-1.19
4k Unsubstituted(linker)-azepaneBChE-0.65

Data sourced from multiple studies, including investigations into gem-dimethylchroman-4-amines and amino-7,8-dihydro-4H-chromenones.[1][2]

Structure-Activity Relationship (SAR) Insights

The collected data reveals several key SAR trends for chroman-4-amine analogs:

  • Amine Substitution: For gem-dimethylchroman-4-amine analogs, the presence of a Boc protecting group on the amine did not significantly alter BuChE inhibition compared to the unsubstituted amine.[1] However, the introduction of a propargyl group on the amine of gem-dimethylchromanamines led to moderate MAO-B inhibition.[1]

  • Substituents on the Amine: In a series of amino-7,8-dihydro-4H-chromenone derivatives, substitutions on the amino group were critical for BuChE inhibitory activity. Large, halogenated benzyloxy groups at this position, such as 4-chlorobenzyloxy and 4-bromobenzyloxy, significantly enhanced potency.[2] The most potent compound in this series featured a linker-connected azepane moiety.[2]

  • Chroman Core Modifications: The presence of gem-dimethyl groups at the 2-position of the chroman ring was a feature of compounds showing selective BuChE inhibition.[1]

SAR_Highlights cluster_core Chroman-4-Amine Core cluster_substituents Substitutions cluster_activity Biological Activity Core Chroman-4-Amine Amine_Sub Amine (R-group) Core->Amine_Sub Modification at N Chroman_Sub Chroman Ring Core->Chroman_Sub Modification on Ring BuChE BuChE Inhibition Amine_Sub->BuChE Large/Halogenated groups enhance potency MAO MAO Inhibition Amine_Sub->MAO Propargyl group confers activity Chroman_Sub->BuChE gem-dimethyl at C2 favors selectivity AChE AChE Inhibition

Key SAR insights for chroman-4-amine analogs.

Experimental Protocols

Synthesis of gem-dimethylchroman-4-amine compounds

A common synthetic route to gem-dimethylchroman-4-amine compounds involves the reductive amination of the corresponding gem-dimethylchroman-4-one precursor.[1]

General Procedure:

  • The gem-dimethylchroman-4-one is dissolved in a suitable solvent (e.g., methanol).

  • The appropriate amine (or ammonia source) is added, followed by a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched, and the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (NMR, MS).

Reductive_Amination_Workflow Start gem-dimethylchroman-4-one Step1 Dissolve in Solvent (e.g., Methanol) Start->Step1 Step2 Add Amine Source + Reducing Agent (e.g., NaBH4) Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Quench and Extract Step3->Step4 Step5 Purify (Column Chromatography) Step4->Step5 End gem-dimethylchroman-4-amine Step5->End

Workflow for the synthesis of chroman-4-amines.
Enzyme Inhibition Assays

Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): The inhibitory activity against BuChE and AChE is typically determined using a modified Ellman's method.

  • The assay is performed in a 96-well microplate.

  • A solution of the respective enzyme (BuChE or AChE) in phosphate buffer is incubated with the test compound at various concentrations for a specific period.

  • The substrate (butyrylthiocholine iodide for BuChE or acetylthiocholine iodide for AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are added to initiate the reaction.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curves.[2]

Monoamine Oxidase (MAO) Inhibition Assay: MAO inhibitory activity is often assessed using a fluorometric assay.

  • Recombinant human MAO-A or MAO-B is incubated with the test compound in a suitable buffer.

  • A substrate (e.g., kynuramine) and a probe (e.g., Amplex Red) are added.

  • The enzymatic reaction produces hydrogen peroxide, which reacts with the probe in the presence of horseradish peroxidase to generate a fluorescent product (e.g., resorufin).

  • The fluorescence is measured at specific excitation and emission wavelengths.

  • The percentage of inhibition is calculated, and IC50 values are determined.

Conclusion

The structure-activity relationship studies of chroman-4-amine analogs have demonstrated that this scaffold is a promising starting point for the design of potent and selective inhibitors of cholinesterases and monoamine oxidases. The modular nature of their synthesis allows for systematic modifications to optimize their pharmacological profiles. Future work in this area could focus on exploring a wider range of substituents on both the chroman ring and the amine, as well as investigating the stereochemistry at the 4-position, to further enhance potency and selectivity for the development of novel treatments for neurodegenerative disorders.

References

A Comparative Guide to the Efficacy of Chiral Resolving Agents for Chroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic chroman-4-amine is a critical step in the synthesis of enantiomerically pure compounds vital for pharmaceutical development. The biological activity of chiral molecules often resides in a single enantiomer, making efficient separation techniques paramount. This guide provides an objective comparison of the efficacy of different chiral resolving agents for chroman-4-amine, supported by available experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their synthetic needs.

The most common and industrially scalable method for resolving racemic amines like chroman-4-amine is through the formation of diastereomeric salts with a chiral resolving agent.[1] This technique leverages the different physicochemical properties of the resulting diastereomers, such as solubility, to enable their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated from the purified diastereomeric salt.

This guide focuses on two major classes of chiral resolving agents that have been reported for the resolution of chroman-4-amine: mandelic acid derivatives and tartaric acid derivatives .

Comparison of Chiral Resolving Agent Efficacy

While specific quantitative data for the resolution of the parent chroman-4-amine is not extensively detailed in publicly available literature, the principles of diastereomeric salt resolution are well-established. The efficacy of a resolving agent is primarily evaluated based on the yield of the diastereomeric salt and the optical purity, expressed as enantiomeric excess (ee%), of the liberated amine.

Based on general principles and data from related amine resolutions, the following table summarizes the expected performance of different classes of resolving agents. It is important to note that the optimal resolving agent and conditions are often substrate-dependent and require empirical screening for best results.

Chiral Resolving Agent ClassSpecific Agent Example(s)Expected Diastereomeric Salt YieldExpected Enantiomeric Excess (ee%)Key Considerations
Mandelic Acid Derivatives (R)-Mandelic AcidModerate to HighGood to Excellent (>95%)Generally effective for a wide range of amines. The choice of solvent is crucial for achieving good separation.
Tartaric Acid Derivatives D-Tartaric Acid, Dibenzoyl-D-tartaric acid, Di-p-toluoyl-D-tartaric acidModerate to HighGood to Excellent (>98%)Often provides highly crystalline salts, facilitating separation. The di-acylated derivatives can offer enhanced chiral recognition.

Experimental Protocols

The following are generalized experimental protocols for the chiral resolution of a racemic amine using representatives from each class of resolving agent. These should be considered as a starting point and may require optimization for chroman-4-amine.

Protocol 1: Resolution with (R)-Mandelic Acid

This protocol outlines the general procedure for the diastereomeric salt resolution of a racemic amine using (R)-mandelic acid.

1. Diastereomeric Salt Formation:

  • Dissolve one equivalent of racemic chroman-4-amine in a suitable solvent (e.g., ethanol, methanol, or isopropanol).
  • In a separate flask, dissolve 0.5 to 1.0 equivalent of (R)-mandelic acid in the same solvent, with gentle heating if necessary to achieve complete dissolution.
  • Slowly add the (R)-mandelic acid solution to the amine solution with continuous stirring.
  • Stir the resulting mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for complete salt formation.

2. Fractional Crystallization:

  • The less soluble diastereomeric salt should begin to precipitate. To maximize crystal formation, the mixture can be cooled in an ice bath or refrigerated for several hours to overnight.
  • Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of the cold solvent.

3. Recrystallization (Optional but Recommended):

  • To improve the optical purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent. This is often the same solvent as the initial crystallization or a mixture of solvents.

4. Liberation of the Free Amine:

  • Suspend the purified diastereomeric salt in water.
  • Add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) dropwise with stirring until the salt is fully dissolved and the solution is basic.
  • Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the resolved amine.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Protocol 2: Resolution with a Tartaric Acid Derivative (e.g., Di-p-toluoyl-D-tartaric acid)

This protocol describes a general method for resolving a racemic amine using a tartaric acid derivative.

1. Diastereomeric Salt Formation:

  • Dissolve one equivalent of racemic chroman-4-amine in an appropriate solvent (e.g., methanol, ethanol, or a mixture of solvents).
  • In a separate container, dissolve 0.5 to 1.0 equivalent of the tartaric acid derivative (e.g., Di-p-toluoyl-D-tartaric acid) in the same solvent. Gentle heating may be required.
  • Combine the two solutions with stirring.

2. Fractional Crystallization:

  • Allow the mixture to cool to room temperature slowly to induce the crystallization of the less soluble diastereomeric salt. Further cooling may enhance the yield.
  • Isolate the crystals by filtration and wash with a small portion of the cold solvent.

3. Recrystallization:

  • One or more recrystallizations of the diastereomeric salt from a suitable solvent system can be performed to achieve the desired level of optical purity.

4. Liberation of the Free Amine:

  • Treat the purified diastereomeric salt with a suitable base (e.g., aqueous NaOH or K₂CO₃) to neutralize the tartaric acid derivative and liberate the free amine.
  • Extract the amine into an organic solvent.
  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
  • Remove the solvent under reduced pressure to obtain the enantiomerically enriched chroman-4-amine.

5. Determination of Enantiomeric Excess:

  • Analyze the optical purity of the final product by chiral HPLC or another appropriate method.

Experimental Workflow Visualization

The general process of chiral resolution via diastereomeric salt formation can be visualized as follows:

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separated Components cluster_final Final Products racemate Racemic Chroman-4-amine ((R)-Amine + (S)-Amine) salt_formation Diastereomeric Salt Formation (in a suitable solvent) racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->salt_formation crystallization Fractional Crystallization (Separation based on solubility) salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (S)-Amine · (R)-Acid) crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in more soluble salt, e.g., (R)-Amine · (R)-Acid) crystallization->mother_liquor liberation Liberation of Free Amine (Base Treatment) less_soluble_salt->liberation enantiomer Enantiomerically Pure (S)-Chroman-4-amine liberation->enantiomer

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chroman-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective analysis of chiral molecules is a critical aspect of drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of three prominent analytical techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—for the enantioselective analysis of chroman-4-amine, a key chiral intermediate. The cross-validation of these methods is essential to ensure the reliability and consistency of data across different analytical platforms.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics for the chiral separation of primary amines, which are analogous to chroman-4-amine, using HPLC, SFC, and CE. These values serve as a benchmark for what can be expected during method development and validation.

Table 1: Chromatographic and Electrophoretic Performance

ParameterHPLCSFCCE
Resolution (Rs) > 2.0> 1.5> 1.5
Selectivity (α) 1.2 - 1.51.1 - 1.41.1 - 1.3
Analysis Time (min) 10 - 203 - 105 - 15
Efficiency (N) > 5000> 7000> 50000

Table 2: Method Validation Parameters

ParameterHPLCSFCCE
Linearity (R²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 2.5%< 3.0%
Limit of Quantitation (LOQ) 0.1 µg/mL0.5 µg/mL1.0 µg/mL

Experimental Protocols

Detailed methodologies for the enantioselective analysis of chroman-4-amine using HPLC, SFC, and CE are provided below.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of racemic chroman-4-amine at 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

Supercritical Fluid Chromatography (SFC) Method.[1][2]

Instrumentation: An analytical SFC system with a CO₂ pump, a modifier pump, an automated back pressure regulator, a column oven, and a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak IC (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.2% Diethylamine (B).

  • Gradient: 5% to 40% B in 5 minutes, hold at 40% for 2 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Prepare a stock solution of racemic chroman-4-amine at 1 mg/mL in Methanol.

  • Prepare calibration standards and QC samples as described for the HPLC method, using Methanol as the diluent.

Capillary Electrophoresis (CE) Method

Instrumentation: A capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 51.5 cm effective length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

Sample Preparation:

  • Prepare a stock solution of racemic chroman-4-amine at 1 mg/mL in water.

  • Prepare calibration standards and QC samples by diluting the stock solution with water.

Cross-Validation Protocol

Cross-validation is performed to ensure that the different analytical methods provide comparable results.[1][2][3] This is achieved by analyzing the same set of samples using all three validated methods and comparing the outcomes.

Acceptance Criteria for Cross-Validation:

  • The difference in the mean concentration between any two methods should be within ±15%.

  • The precision (%RSD) of the measurements for each method should be ≤ 15%.

Visualizing the Workflow and Method Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical method cross-validation process and the relationship between the compared techniques.

CrossValidationWorkflow cluster_dev Method Development & Validation cluster_crossval Cross-Validation cluster_conclusion Outcome Dev_HPLC HPLC Method Development Val_HPLC HPLC Validation Dev_HPLC->Val_HPLC CrossVal Cross-Validation Study (Analysis of Common Samples) Val_HPLC->CrossVal Dev_SFC SFC Method Development Val_SFC SFC Validation Dev_SFC->Val_SFC Val_SFC->CrossVal Dev_CE CE Method Development Val_CE CE Validation Dev_CE->Val_CE Val_CE->CrossVal Compare Comparison of Results (Accuracy & Precision) CrossVal->Compare Conclusion Method Comparability Established Compare->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

MethodRelationship cluster_techniques Analytical Techniques Chroman4Amine Chroman-4-amine Enantiomers HPLC HPLC Chroman4Amine->HPLC SFC SFC Chroman4Amine->SFC CE CE Chroman4Amine->CE CrossValidation Cross-Validation HPLC->CrossValidation SFC->CrossValidation CE->CrossValidation

Caption: Relationship between analytical techniques for cross-validation.

References

A Comparative Benchmark of Novel Chroman Derivatives Against Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged structure in medicinal chemistry, continues to yield novel derivatives with promising therapeutic potential across a spectrum of diseases. This guide provides an objective comparison of the performance of new chroman derivatives against established therapeutic agents in the fields of oncology, inflammation, and microbiology. The data presented is supported by experimental findings from recent scientific literature.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data, primarily half-maximal inhibitory concentration (IC50), growth inhibition 50 (GI50), and minimum inhibitory concentration (MIC) values, to facilitate a direct comparison of efficacy.

Anticancer Activity

Chroman derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This table compares their activity with standard chemotherapeutic agents, Doxorubicin and Tamoxifen.

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference Therapeutic AgentIC50 / GI50 (µM)
Chroman Derivative 6i MCF-7 (Breast Cancer)GI50 = 34.7[1]Tamoxifen~21.8 - 43.3[2]
Substituted Dimethyl-Chroman Analogs (19b, 19e, 22a, 22c )MCF-7 (ER+ Breast Cancer)8.5 - 25.0[3]Tamoxifen~21.8 - 43.3[2]
Substituted Dimethyl-Chroman Analogs (19b, 19e, 22a, 22c )MDA-MB-231 (ER- Breast Cancer)8.5 - 25.0[3]Tamoxifen~21.8[2]
Chromene Derivative 2 HT-29 (Colon Cancer)Reported higher activity than Doxorubicin[1]Doxorubicin~0.75 - 11.39[4]
Chromene Derivative 5 HepG-2 (Liver Cancer)Reported higher activity than Doxorubicin[1]DoxorubicinNot specified
Anti-inflammatory Activity

The anti-inflammatory potential of chroman derivatives has been evaluated, often by their ability to inhibit inflammatory mediators. Here, they are compared against the widely used non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Compound/DerivativeAssayIC50 (µM)Reference Therapeutic AgentIC50 (µM)
2-phenyl-4H-chromen-4-one Compound 8 NO, IL-6, TNF-α inhibitionDose-dependent reduction[5]Indomethacin56.8 (NO), 143.7 (TNF-α)[6]
CF3-indomethacin (Indomethacin analog)COX-2 Inhibition0.267Indomethacin0.127
CF3-indomethacin (Indomethacin analog)Carrageenan-induced rat paw edemaEC50 = 1.7 mg/kgIndomethacinEC50 = 1.0 mg/kg[7]
Antimicrobial Activity

Several chroman derivatives have been assessed for their ability to inhibit the growth of pathogenic microorganisms. This table presents their minimum inhibitory concentrations (MIC) in comparison to the broad-spectrum antibiotic, Ciprofloxacin.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference Therapeutic AgentMIC (µg/mL)
Chroman-4-one Compound 1 Staphylococcus epidermidis128[8]Ciprofloxacin<0.016 (for susceptible strains)[9]
Chroman-4-one Compound 2 Staphylococcus epidermidis128[8]Ciprofloxacin<0.016 (for susceptible strains)[9]
Chroman-4-one Compound 1 Pseudomonas aeruginosa128[8]Ciprofloxacin<0.016 (for susceptible strains)[9]
Chroman-4-one Compound 2 Pseudomonas aeruginosa128[8]Ciprofloxacin<0.016 (for susceptible strains)[9]
Chroman-4-one Compound 1 Candida albicans64[8]Not specifiedNot specified
Chroman-4-one Compound 2 Candida albicans64[8]Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are treated with various concentrations of the chroman derivatives or reference drugs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 3-4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vitro TNF-α Inhibition Assay

This assay evaluates the ability of compounds to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cell line, such as RAW264.7, is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated overnight.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the chroman derivatives or a reference anti-inflammatory drug for 1-2 hours.

  • LPS Stimulation: TNF-α production is induced by stimulating the cells with LPS (1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected to quantify the amount of secreted TNF-α.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is determined using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: The chroman derivatives and reference antibiotics are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: A positive control (microorganism and broth without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of chroman derivatives.

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) treatment Add Compounds to Cells cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (3-4h) mtt_addition->formazan_incubation solubilization Add Solubilizer (e.g., DMSO) formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Experimental Workflow for MTT Assay.

TLR4_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MD2 MD-2 MD2->TLR4 CD14->MD2 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKs MAPKKs TAK1->MAPKKs NFkB NF-κB IKK_complex->NFkB gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->gene_expression p38 p38 p38->gene_expression JNK JNK JNK->gene_expression ERK ERK ERK->gene_expression MAPKKs->p38 MAPKKs->JNK MAPKKs->ERK Chroman_Derivative Chroman Derivative Chroman_Derivative->TLR4 Inhibition Chroman_Derivative->MAPKKs Inhibition

Inhibition of TLR4/MAPK Signaling by Chroman Derivatives.

Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[5] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to a downstream cascade involving MAPKs, ultimately resulting in the production of pro-inflammatory cytokines.[5] The chroman derivatives can intervene in this pathway, leading to a reduction in the inflammatory response.[5] Some chroman-4-one derivatives may also target key proteins in fungal virulence and survival, such as HOG1 kinase.[10]

References

A Comparative Analysis of Chroman and Thiochroman Derivatives: Unveiling Nuances in Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of chroman and thiochroman derivatives reveals that the substitution of the oxygen atom in the chroman ring with sulfur significantly influences their therapeutic potential. This guide provides a comparative study of their bioactivity, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers and drug development professionals.

Chroman and thiochroman scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The isosteric replacement of oxygen with sulfur alters the physicochemical properties of the molecule, such as bond angles, lengths, and lipophilicity, which in turn can profoundly impact their interaction with biological targets. This comparison guide explores the diverse bioactivities of these two heterocyclic families, with a focus on their anticancer, antimicrobial, antioxidant, and neuroprotective properties.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of various chroman and thiochroman derivatives, highlighting the differences in their potency.

Table 1: Anticancer Activity
Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Chroman Spirocyclic chromane derivative (B16)22Rv1 (Prostate)0.096[1]
Chroman derivative (4s)A549 (Lung)0.578[2]
Chroman derivative (4s)H1975 (Lung)1.005[2]
Chroman derivative (4s)HCT116 (Colon)0.680[2]
Thiochroman Dispiro-indeno pyrrolidine/pyrrolothiazole–thiochroman hybrid (Compound 40)CCRF-CEM (Leukemia)45.79[3]
3-(1,3-benzylidene)thiochroman-4-oneLeukemia, Melanoma, Colon Cancer CellsGrowth percentages ranging from -11.63% to 103.44%[3][4]
Thiochroman-4-one derivative (Compound 10)Xoo (Bacterial plant pathogen)EC50 = 15 µg/mL[5]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; EC50: Half-maximal effective concentration.

Table 2: Antimicrobial Activity
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Chroman Spiropyrrolidine-chroman-4-one (4a-d)Bacillus subtilis, Staphylococcus epidermidis32[6]
Thiochroman Spiropyrrolidine-thiochroman-4-one (Compound 8)Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis32[3][5]
Thiochroman-4-one derivative (Compound 20)Candida albicans4[3]
Thiochroman-4-one derivative (Compound 22)Candida albicans0.5[3]
Thiochroman-4-one derivative (7a)Xanthomonas oryzae pv. oryzae (Xoo)17[7]
Thiochroman-4-one derivative (7a)Xanthomonas axonopodis pv. citri (Xac)28[7]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the bioactivity tables are provided below to ensure reproducibility.

Anticancer Activity Assays

MTT Assay for Cell Viability

The anti-proliferative effects of chroman and thiochroman derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified duration, typically 48 or 72 hours.[8]

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Antimicrobial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.[6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The biological activities of chroman and thiochroman derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

anticancer_pathway cluster_drug Chroman/Thiochroman Derivatives cluster_cell Cancer Cell drug Chroman/Thiochroman Derivatives p300_CBP p300/CBP drug->p300_CBP Inhibition ACCs Acetyl-CoA Carboxylases (ACCs) drug->ACCs Inhibition ERK_MAPK ERK-MAPK Pathway drug->ERK_MAPK Modulation CellCycle Cell Cycle Progression p300_CBP->CellCycle Activation Lipogenesis De Novo Lipogenesis ACCs->Lipogenesis Catalysis Proliferation Cell Proliferation ERK_MAPK->Proliferation Promotion CellCycle->Proliferation Lipogenesis->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Anticancer mechanisms of chroman and thiochroman derivatives.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_result Result start Start culture Microbial Culture start->culture compound Compound Dilution start->compound inoculate Inoculation culture->inoculate compound->inoculate incubate Incubation inoculate->incubate observe Observation incubate->observe mic Determine MIC observe->mic

References

A Comparative Guide to the Neuroprotective Effects of Chroman-4-Amine Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a core structure in many biologically active compounds, has garnered significant interest in the pursuit of novel neuroprotective agents. Derivatives of chroman-4-amine, in particular, are being explored for their potential to combat the complex pathologies of neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective effects of various chroman-4-amine derivatives and closely related analogs, supported by experimental data.

Data Presentation: Comparative Neuroprotective Activity

The following table summarizes the in vitro neuroprotective and related activities of selected chroman derivatives. Direct comparisons should be made with caution due to variations in experimental models and conditions.

Compound IDDerivative ClassNeuroprotective AssayModel SystemNeurotoxin/Stress InducerPotency (IC50/EC50)Primary Mechanism of Action
BL-M ChromeneNMDA-induced excitotoxicityPrimary rat cortical cellsNMDAIC50: 6.92 µMAntioxidant, ERK-CREB signaling activation
C10 ChromanoneAcetylcholinesterase (AChE) InhibitionIn vitro enzyme assay-IC50: 0.58 µMMulti-target: AChE and MAO-B inhibition
Isoxazole-Chroman 17 & 18 ChromanOxidative stress-induced cell deathHT22 hippocampal cellsGlutamateEC50: ~0.3 µMAntioxidant
Isoxazole-Chroman 20 bis-ChromanOxidative stress-induced cell deathHT22 hippocampal cellsGlutamateEC50: ~0.3 µMAntioxidant
(E)-3-((3,4,5-trihydroxyphenyl)methylene)chroman-4-one Chroman-4-oneSuperoxide radical scavengingIn vitro chemical assay-IC50: 6.5 µg/mLAntioxidant (Radical Scavenging)
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one (16) Chromen-4-oneSuperoxide anion generationHuman neutrophilsfMLP/CBIC50: 5.0 µMAnti-inflammatory (inhibition of superoxide generation)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

  • Cell Culture:

    • Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains.

    • Cells are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Neurons are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 7-10 days in vitro (DIV) to allow for maturation.

  • Compound Treatment:

    • A stock solution of the test chroman derivative is prepared in dimethyl sulfoxide (DMSO).

    • On the day of the experiment, the culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle (DMSO).

    • Cells are pre-incubated with the compound for 1-2 hours.

  • Induction of Excitotoxicity:

    • A concentrated solution of L-glutamate is added to the wells to a final concentration of 50-100 µM.

    • Control wells receive a vehicle solution.

    • The cells are incubated for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

    • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that provides 50% protection against glutamate-induced cell death, is then calculated.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation of Reagents:

    • A 0.1 mM solution of DPPH is prepared in methanol.

    • Stock solutions of the test chroman derivatives and a positive control (e.g., ascorbic acid or Trolox) are prepared in methanol.

  • Assay Procedure:

    • In a 96-well plate, 100 µL of various concentrations of the test compound or standard are added to 100 µL of the DPPH solution.

    • A blank well contains 100 µL of methanol and 100 µL of the DPPH solution.

    • The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • The absorbance is measured at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

ERK-CREB Signaling Pathway in Neuroprotection

Several chroman derivatives exert their neuroprotective effects by modulating the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway. This pathway is crucial for promoting neuronal survival, plasticity, and memory.

ERK_CREB_Pathway cluster_nucleus Neurotrophic_Factors Neurotrophic Factors (e.g., BDNF) Receptor TrkB Receptor Neurotrophic_Factors->Receptor Chroman_Derivative Chroman-4-amine Derivative (e.g., BL-M) MEK MEK Chroman_Derivative->MEK Activates Receptor->MEK ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to pCREB p-CREB (Active) Gene_Expression Gene Expression (e.g., Bcl-2, BDNF) pCREB->Gene_Expression Promotes Neuroprotection Neuroprotection & Neuronal Survival Gene_Expression->Neuroprotection

Caption: The ERK-CREB signaling cascade activated by certain chroman derivatives.

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram outlines a typical workflow for the in vitro assessment of the neuroprotective properties of chroman-4-amine derivatives.

Experimental_Workflow Start Start: Synthesize/Obtain Chroman-4-amine Derivatives Cell_Culture Neuronal Cell Culture (e.g., Primary neurons, SH-SY5Y, HT22) Start->Cell_Culture Compound_Treatment Pre-treatment with Chroman-4-amine Derivatives Cell_Culture->Compound_Treatment Neurotoxin Induce Neurotoxicity (e.g., Glutamate, H2O2, Aβ peptide) Compound_Treatment->Neurotoxin Incubation Incubation (24-48 hours) Neurotoxin->Incubation Viability_Assay Assess Cell Viability (e.g., MTT, LDH assay) Incubation->Viability_Assay Data_Analysis Data Analysis (Calculate IC50/EC50 values) Viability_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for ERK/CREB, Antioxidant assays) Data_Analysis->Mechanism_Study End End: Identify Lead Compounds Data_Analysis->End Mechanism_Study->End

Caption: A generalized workflow for in vitro neuroprotection screening.

Safety Operating Guide

Proper Disposal of (R)-Chroman-4-amine hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (R)-Chroman-4-amine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on the safety data for the stereoisomer (S)-Chroman-4-amine hydrochloride, this compound is harmful if swallowed and causes skin and eye irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the compound.[1]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1]

Hazard Profile and Disposal Summary

To facilitate a quick assessment, the following table summarizes the key hazard information and disposal requirements for this compound.

Hazard ClassificationGHS PictogramHazard StatementsDisposal Method
Acute Toxicity, Oral (Category 4)GHS07 (Harmful)H302: Harmful if swallowed.Hazardous Waste Collection
Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.

Data is based on the safety information for the (S)-enantiomer, which is expected to have the same hazard profile.[1][3]

Step-by-Step Disposal Protocol

The following procedure details the collection and preparation of this compound waste for collection by a licensed professional waste disposal service.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]

  • Solid Waste: Unused or contaminated solid this compound should be collected as solid organic waste.

  • Liquid Waste: Solutions containing this compound should be collected as non-halogenated organic liquid waste.

  • Incompatibilities: Do not mix this compound with strong oxidizing agents, bases, or other incompatible chemicals in the same waste container. Always consult the Safety Data Sheet (SDS) and chemical compatibility charts.[4][5][6]

Step 2: Waste Container Selection

The integrity of the waste containment is paramount for safety.

  • Compatibility: The waste container must be chemically compatible with this compound. High-density polyethylene (HDPE), glass, or other approved containers are typically suitable.[4][7] The original product container, if in good condition, is an excellent choice for waste collection.[4]

  • Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top lid.[8]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Step 3: Labeling the Waste Container

Accurate labeling is a regulatory requirement and essential for safety.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: This compound . Do not use abbreviations or chemical formulas.

    • The date when waste was first added to the container (the "accumulation start date").

    • An indication of the hazards (e.g., "Toxic," "Irritant").[8]

    • For solutions, list all chemical components and their approximate percentages.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10][11]

  • The SAA must be under the control of the laboratory personnel generating the waste.[9][11]

  • The waste container must be kept closed at all times, except when adding waste.[8]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][9][10] Once this limit is reached, the full container must be moved to a central storage area within three days.[10][11]

Step 5: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to transport hazardous waste off-site yourself.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol) that can dissolve the compound.

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • Deface Label: Completely remove or deface the original manufacturer's label.

  • Dispose: Once decontaminated and with the label removed, the container may be disposed of in the regular trash or recycling, pending institutional policies.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_container cluster_storage start Start: Have (R)-Chroman-4-amine hydrochloride Waste waste_type Is the waste a solid, a solution, or an empty container? start->waste_type solid_waste Collect in a labeled hazardous waste container for solids. waste_type->solid_waste Solid liquid_waste Collect in a labeled hazardous waste container for liquids. waste_type->liquid_waste Solution empty_container Is the container empty? waste_type->empty_container Empty Container store_saa Store sealed container in a designated Satellite Accumulation Area (SAA). solid_waste->store_saa liquid_waste->store_saa triple_rinse Triple rinse with a suitable solvent. empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Deface original label. triple_rinse->deface_label collect_rinsate->liquid_waste dispose_container Dispose of container in regular trash/recycling (per institutional policy). deface_label->dispose_container contact_ehs Contact EHS for waste pickup by a licensed disposal service. store_saa->contact_ehs

References

Personal protective equipment for handling (R)-Chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Chroman-4-amine hydrochloride (CAS: 730980-59-3). The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, requiring stringent adherence to safety protocols. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Summary of Hazards:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[1]
H315Skin corrosion/irritation (Category 2)Causes skin irritation.[1]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.[1]
H335Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields and a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1][3]Prevents skin contact that can lead to irritation. Gloves must be inspected before use and disposed of properly after.[1]
Respiratory Protection NIOSH (US) or EN 166 (EU) approved respirator.[1][3]Required when working outside of a fume hood or when dusts may be generated to prevent respiratory tract irritation.
Body Protection Laboratory coat.Protects against contamination of personal clothing.

Operational and Handling Protocols

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Use a chemical fume hood to minimize inhalation exposure, especially when handling the solid form to avoid dust formation.[1]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling and before breaks.[1]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.

  • Recommended storage temperature is at room temperature, sealed in a dry environment.[4] Some suppliers recommend storage at 2-8°C in an inert atmosphere.[1] Always follow the storage conditions provided by the supplier.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]

Spill and Disposal Plan

Spill Response:

In the event of a spill, follow the workflow below. Personal protective equipment must be worn during cleanup.[1] Avoid breathing dust and ensure adequate ventilation.[1]

Spill_Response_Workflow cluster_assessment Immediate Actions cluster_cleanup Cleanup Procedure cluster_final Final Steps start Spill Occurs evacuate Evacuate immediate area Alert others start->evacuate don_ppe Don appropriate PPE evacuate->don_ppe If safe to proceed contain Contain the spill don_ppe->contain cleanup Sweep up solid material Avoid creating dust contain->cleanup collect Collect in a suitable, closed container for disposal cleanup->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste through a licensed service decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for handling a chemical spill.

Disposal:

  • Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[1]

  • Do not allow the product to enter drains.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

  • All disposal practices must be in accordance with local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.